molecular formula C19H21BrN4O B15581638 BRD-8000.3

BRD-8000.3

Numéro de catalogue: B15581638
Poids moléculaire: 401.3 g/mol
Clé InChI: XIITZGMKUBIQRI-DZGCQCFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BRD-8000.3 is a useful research compound. Its molecular formula is C19H21BrN4O and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(1S,3S)-N-(6-bromo-5-pyrimidin-2-ylpyridin-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O/c1-11(2)10-13-15(19(13,3)4)18(25)24-14-7-6-12(16(20)23-14)17-21-8-5-9-22-17/h5-10,13,15H,1-4H3,(H,23,24,25)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIITZGMKUBIQRI-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)NC2=NC(=C(C=C2)C3=NC=CC=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)NC2=NC(=C(C=C2)C3=NC=CC=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BRD-8000.3: A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of BRD-8000.3, a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against this global health threat.

Executive Summary

This compound exerts its bactericidal effect by targeting the essential efflux pump EfpA in M. tuberculosis.[1][2][3] This novel mechanism of action involves the physical obstruction of a hydrophobic tunnel within the EfpA transporter, thereby inhibiting its function.[1][2][4] Structural and biochemical studies have revealed that this compound acts as an uncompetitive inhibitor with respect to the small molecule substrate ethidium (B1194527) bromide, but likely competes with the natural lipid substrates of EfpA.[1][4] This guide will detail the molecular interactions, quantitative inhibitory parameters, and the experimental methodologies used to elucidate this mechanism.

Molecular Target: The Essential Efflux Pump EfpA

EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters and is essential for the survival of M. tuberculosis.[3][5] Its primary role is believed to be the transport of lipids across the mycobacterial cell membrane.[1][5] The essentiality of EfpA makes it a compelling target for the development of new anti-tubercular agents.[5]

Mechanism of Inhibition

Structural studies, primarily through cryo-electron microscopy (cryo-EM), have provided a detailed view of the this compound-EfpA interaction.[1][6] this compound binds within a hydrophobic tunnel (tunnel 2) of EfpA, which is located near the center of the lipid bilayer.[4]

Key Features of the Inhibition Mechanism:

  • Tunnel Blockade: this compound physically obstructs tunnel 2, preventing the passage of EfpA's natural substrates.[1][2]

  • Displacement of Phosphatidylglycerol (PG): The binding of this compound displaces a phosphatidylglycerol molecule (PG2) that is found in the apo (unbound) structure of EfpA.[1][4]

  • Hydrophobic Interactions: The binding is stabilized by numerous hydrophobic interactions with amino acid residues lining the tunnel.[1][5]

  • Uncompetitive Inhibition (vs. EtBr): Kinetic studies have shown that this compound is an uncompetitive inhibitor of ethidium bromide (EtBr) efflux, suggesting it binds to the EfpA-EtBr complex.[1][4]

  • Competitive Inhibition (vs. Lipids): Due to its binding location and displacement of a lipid molecule, it is hypothesized to be a competitive inhibitor of EfpA's natural lipid substrates.[4]

Signaling Pathway of Inhibition

The following diagram illustrates the proposed mechanism of EfpA inhibition by this compound.

G Mechanism of EfpA Inhibition by this compound cluster_membrane Cell Membrane EfpA EfpA Transporter Tunnel Hydrophobic Tunnel 2 EfpA->Tunnel contains Efflux Substrate Efflux Tunnel->Efflux Mediates BRD This compound BRD->Tunnel Binds to Inhibition Inhibition of Efflux BRD->Inhibition Causes Substrate Lipid Substrate Substrate->Tunnel Enters Inhibition->Efflux Blocks

Caption: Mechanism of EfpA inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound and its binding affinity for EfpA have been quantified through various assays.

ParameterValueMethodReference
MIC90 (this compound) 800 nMWhole-cell activity against M. tuberculosis[1]
MIC90 (BRD-8000.2) 3 µMWhole-cell activity against M. tuberculosis[1]
MIC90 (BRD-8000.1) 12.5 µMWhole-cell activity against M. tuberculosis[1]
Dissociation Constant (Kd) 179 ± 32 nMLigand-observed NMR[4][6]

Experimental Protocols

The elucidation of this compound's mechanism of action relied on a combination of structural biology, biophysical, and microbiological techniques.

Cryo-Electron Microscopy (Cryo-EM) of the EfpA-BRD-8000.3 Complex

This protocol outlines the general steps for determining the structure of the EfpA-BRD-8000.3 complex.

G Cryo-EM Workflow for EfpA-BRD-8000.3 Structure A EfpA Expression and Purification B Reconstitution in Detergent Micelles A->B C Incubation with this compound B->C D Cryo-EM Grid Preparation (Vitrification) C->D E Data Collection (Titan Krios) D->E F Image Processing and 3D Reconstruction E->F G Model Building and Refinement F->G H Structural Analysis G->H

Caption: Cryo-EM experimental workflow.

Detailed Methodology:

  • Protein Expression and Purification: The gene encoding M. tuberculosis EfpA is cloned into an appropriate expression vector and expressed in a suitable host, such as E. coli. The protein is then purified from the cell membranes using affinity chromatography and size-exclusion chromatography.

  • Complex Formation: Purified EfpA is incubated with an excess of this compound to ensure saturation of the binding sites.

  • Cryo-EM Grid Preparation: A small volume of the EfpA-BRD-8000.3 complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are imaged using a high-resolution transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing: The collected movie frames are processed to correct for beam-induced motion and to pick individual particle images. These images are then subjected to 2D and 3D classification and reconstruction to generate a high-resolution 3D map of the complex.

  • Model Building and Refinement: An atomic model of the EfpA-BRD-8000.3 complex is built into the cryo-EM density map and refined to produce the final structure.

Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique was used to confirm the binding of this compound to EfpA and to determine the dissociation constant (Kd).

G Ligand-Observed NMR Workflow A Prepare Purified EfpA and this compound B Titrate EfpA into a solution of this compound A->B C Acquire 1D Proton NMR Spectra at each titration point B->C D Monitor the intensity of this compound proton signals C->D E Plot Fractional Occupancy vs. EfpA Concentration D->E F Fit data to a bimolecular binding model to determine Kd E->F

Caption: Ligand-Observed NMR experimental workflow.

Detailed Methodology:

  • Sample Preparation: Solutions of purified, detergent-solubilized EfpA and this compound are prepared in a suitable NMR buffer containing D2O.

  • NMR Titration: A series of 1D proton NMR spectra of a constant concentration of this compound are acquired as the concentration of EfpA is incrementally increased.

  • Data Analysis: The intensity of specific proton resonances of this compound is monitored. As EfpA is added, the binding of this compound to the large protein complex leads to a decrease in the observed signal intensity of the small molecule.

  • Kd Determination: The fractional occupancy of the binding site is calculated from the change in signal intensity at each EfpA concentration. These data are then fit to a standard bimolecular binding model to determine the dissociation constant (Kd).[6]

Ethidium Bromide (EtBr) Efflux Assay

This whole-cell assay is used to measure the inhibitory effect of this compound on the efflux activity of EfpA.

G Ethidium Bromide Efflux Assay Workflow A Grow M. tuberculosis cultures B Load cells with Ethidium Bromide (EtBr) in the presence or absence of this compound A->B C Wash cells to remove extracellular EtBr B->C D Initiate efflux by adding an energy source (e.g., glucose) C->D E Monitor the decrease in intracellular fluorescence over time D->E F Compare efflux rates between treated and untreated cells E->F

Caption: Ethidium Bromide Efflux Assay workflow.

Detailed Methodology:

  • Cell Culture: M. tuberculosis or a suitable surrogate like M. smegmatis is grown to mid-log phase.

  • EtBr Loading: The bacterial cells are harvested, washed, and resuspended in a buffer containing ethidium bromide. The cells are incubated to allow for the accumulation of EtBr. This step is performed with and without the presence of this compound.

  • Efflux Initiation: After loading, the cells are washed to remove extracellular EtBr and then resuspended in a buffer containing an energy source, such as glucose, to energize the efflux pumps.

  • Fluorescence Monitoring: The fluorescence of the cell suspension is monitored over time using a fluorometer. As EtBr is pumped out of the cells, the intracellular fluorescence decreases.

  • Data Analysis: The rate of decrease in fluorescence is proportional to the rate of efflux. The efflux rates in the presence and absence of this compound are compared to determine the inhibitory activity of the compound.

Resistance and Synergy

Mutations in the efpA gene can confer resistance to this compound. Notably, substitutions such as V319F and A415V in EfpA have been identified in resistant strains.[1] Interestingly, this compound works synergistically with another EfpA inhibitor, BRD-9327, which binds to a different site on the transporter.[1] This synergistic interaction and the potential for collateral sensitivity between the two compounds offer a promising strategy to combat the emergence of drug resistance.

Conclusion

This compound represents a significant advancement in the development of novel anti-tubercular agents with a unique mechanism of action. By targeting the essential efflux pump EfpA through a well-defined tunnel-blocking mechanism, this compound provides a new avenue for combating M. tuberculosis. The detailed understanding of its interaction with EfpA, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for further optimization and development of this promising class of inhibitors.

References

BRD-8000.3: A Targeted Approach to Inhibit Drug-Tolerant Mycobacterium tuberculosis by Targeting the EfpA Efflux Pump

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-8000.3 is a narrow-spectrum, bactericidal antimycobacterial agent that demonstrates potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This technical guide delineates the molecular target of this compound, the essential efflux pump EfpA, and provides a comprehensive overview of its mechanism of action, binding kinetics, and the experimental methodologies used to elucidate these characteristics. Through the detailed presentation of quantitative data, experimental protocols, and visual diagrams, this document aims to equip researchers with the critical information necessary to advance the development of novel anti-tuberculosis therapeutics targeting EfpA.

Molecular Target Identification and Characterization

The primary molecular target of this compound has been identified as EfpA, an essential major facilitator superfamily (MFS) transporter in Mycobacterium tuberculosis.[3][4][5] EfpA functions as an efflux pump, contributing to the intrinsic drug resistance of Mtb by expelling a range of substrates from the bacterial cell.[6][7] Functional studies have revealed that EfpA is a lipid transporter, and its inhibition by this compound disrupts this critical function.[1][5][8]

Quantitative Analysis of this compound Binding to EfpA

The binding affinity of this compound to its molecular target, EfpA, has been quantitatively determined using ligand-detected proton Nuclear Magnetic Resonance (NMR). This technique measures the interaction between the small molecule and the protein target.

ParameterValueMethodReference
Dissociation Constant (Kd)179 ± 32 nMLigand-Detected Proton NMR[6][9]

Mechanism of Action and Inhibition

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the inhibitory mechanism of this compound.[6][9] this compound binds within a hydrophobic tunnel (tunnel 2) of EfpA, located near the center of the lipid bilayer.[6][9] This binding event physically obstructs the transport pathway.

The key features of the mechanism of inhibition are:

  • Competitive Inhibition of Lipid Transport: this compound binding displaces a phosphatidyl glycerol (B35011) (PG) molecule, specifically PG2, that is endogenously bound within the EfpA tunnel.[6][9] This suggests that this compound acts as a competitive inhibitor of the natural lipid substrates of EfpA.[3][6][9]

  • Allosteric Effects: The binding of this compound may also inhibit the dynamic motions of transmembrane helices (TM9, TM11, TM12, and TM14) that are crucial for the efflux function of the transporter.[6][9]

  • Uncompetitive Inhibition of Small Molecule Efflux: In the case of the small molecule substrate ethidium (B1194527) bromide (EtBr), this compound acts as an uncompetitive inhibitor, suggesting that EtBr may utilize an alternative entry route into the transporter.[9]

This compound Binding Site

The binding pocket for this compound is a hydrophobic cavity formed by several transmembrane helices of EfpA. The specific amino acid residues that interact with this compound have been identified through structural studies.

Transmembrane HelixInteracting Residues
TM9A316, V319, M320
TM11T373, I374, G377, L380, F381
TM12I412, G413, A415, V416, L419
TM14A498, I499, V501, G502

Table compiled from information in[6]

Mutations in some of these residues, such as V319F, have been shown to confer resistance to this compound.[4][10]

Experimental Protocols

Ligand-Detected Proton NMR Spectroscopy

This method was employed to determine the binding affinity of this compound to EfpA.

Protocol:

  • Sample Preparation: A solution of this compound at a known concentration is prepared. A separate series of EfpA protein samples at varying concentrations are also prepared in a suitable buffer.

  • NMR Data Acquisition: A one-dimensional proton NMR spectrum of the this compound solution is acquired in the absence of EfpA.

  • Titration: Aliquots of the EfpA protein stock solution are incrementally added to the this compound solution. After each addition, a proton NMR spectrum is recorded.

  • Data Analysis: The intensity of the aromatic proton signals of this compound is monitored. As the concentration of EfpA increases, the binding of this compound to the larger protein molecule leads to a decrease in the observed signal intensity due to relaxation effects.

  • Binding Curve Generation: The fractional occupancy of the bound state is calculated from the change in signal intensity at each EfpA concentration.

  • Kd Determination: The resulting binding data is fitted to a standard bimolecular binding model to calculate the dissociation constant (Kd).[9]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was utilized to determine the high-resolution structure of EfpA in complex with this compound.

Protocol:

  • Complex Formation: Purified EfpA protein is incubated with an excess of this compound (e.g., 100 µM) on ice for a specified period (e.g., 15 minutes) to ensure complex formation.[6]

  • Grid Preparation: A small volume (e.g., 4 µL) of the protein-inhibitor complex is applied to a cryo-EM grid (e.g., Quantifoil Au R1.2/1.3, 400 mesh).[6]

  • Vitrification: The grid is rapidly plunged into liquid ethane (B1197151) cooled to approximately -185°C. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.[6]

  • Data Collection: The vitrified grids are then imaged using a transmission electron microscope (e.g., Titan Krios at 300 kV) equipped with a direct electron detector (e.g., K3 camera).[6] A large number of movies are recorded.[6]

  • Image Processing and 3D Reconstruction: The collected movies are processed to correct for beam-induced motion and to pick individual particle images. These images are then used to reconstruct a three-dimensional map of the EfpA-BRD-8000.3 complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution (e.g., 3.45 Å).[6][9]

Visualizations

Signaling Pathway and Mechanism of Inhibition

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EfpA EfpA Efflux Pump Extracellular_Substrate EfpA->Extracellular_Substrate Efflux Lipid Lipid Substrate (e.g., Phosphatidyl Glycerol) Tunnel Hydrophobic Tunnel 2 Lipid->Tunnel BRD8000 This compound BRD8000->Tunnel Binds and Blocks Tunnel->EfpA Cytoplasm_Substrate G start Start protein_prep Purify EfpA Protein start->protein_prep complex_formation Incubate EfpA with this compound protein_prep->complex_formation grid_prep Apply Complex to Cryo-EM Grid complex_formation->grid_prep vitrification Plunge-freeze in Liquid Ethane grid_prep->vitrification data_collection Image Grids with TEM vitrification->data_collection image_processing Process Movies and Pick Particles data_collection->image_processing reconstruction 3D Reconstruction of Complex image_processing->reconstruction model_building Build and Refine Atomic Model reconstruction->model_building end End model_building->end

References

BRD-8000.3 as a Potent Inhibitor of the EfpA Efflux Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of efflux pumps, which are membrane proteins that actively extrude antibiotics from the bacterial cell, thereby contributing to drug tolerance and resistance. EfpA, an essential major facilitator superfamily (MFS) transporter in Mtb, has been identified as a critical component for mycobacterial viability and has been implicated in resistance to multiple drugs.[1][2] This technical guide provides an in-depth overview of BRD-8000.3, a narrow-spectrum, bactericidal antimycobacterial agent that specifically inhibits the EfpA efflux pump.[3][4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on EfpA through a unique binding mechanism that ultimately blocks the transport function of the pump. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to EfpA within a hydrophobic tunnel (tunnel 2) located near the center of the lipid bilayer.[5][6] This binding site is distinct from the entry point for some small molecule substrates like ethidium (B1194527) bromide (EtBr).[6][7]

The binding of this compound displaces a phosphatidyl glycerol (B35011) (PG) molecule that is normally bound in this tunnel in the apo state of EfpA.[5] By occupying this space, this compound effectively blocks the access route for natural lipidic substrates of the pump.[8][9] This suggests a competitive inhibition mechanism with respect to lipid substrates.[6] Interestingly, for the small molecule substrate ethidium bromide, which is thought to enter through a different tunnel, this compound acts as an uncompetitive inhibitor.[6][7] This dual mechanistic profile highlights the complex nature of EfpA function and its inhibition.

The binding of this compound also appears to inhibit the dynamic motions of transmembrane helices TM9, TM11, TM12, and TM14, which are crucial for the transport cycle of EfpA.[5][7] This conformational restriction further contributes to the potent inhibition of the pump's efflux activity.

Quantitative Data

The following table summarizes the key quantitative data associated with the interaction of this compound with the EfpA efflux pump.

ParameterValueMethodReference
Dissociation Constant (Kd) 179 ± 32 nMLigand Detected Proton NMR[5][6]
Cryo-EM Resolution (EfpA-BRD-8000.3 complex) 3.4 Å / 3.45 ÅCryo-Electron Microscopy[1][5]
MIC90 (this compound against wild-type Mtb) 800 nMBroth Microdilution[7]

Experimental Protocols

Ligand Detected Proton NMR for Binding Affinity

This method was employed to confirm the direct binding of this compound to EfpA and to determine the dissociation constant (Kd) of their interaction.[5][6]

  • Sample Preparation: A solution of this compound is prepared at a known concentration. The EfpA protein, stabilized in a suitable detergent micelle, is prepared at various concentrations.

  • NMR Spectroscopy: A series of one-dimensional proton NMR spectra of this compound are acquired.

  • Titration: The EfpA protein solution is titrated into the this compound solution.

  • Data Acquisition: With each addition of EfpA, a new proton NMR spectrum of this compound is recorded. The intensity of the aromatic proton signals of this compound is monitored.

  • Data Analysis: The decrease in the intensity of the this compound signals upon binding to the much larger EfpA protein is measured. The fractional occupancy of the binding sites is calculated from the change in peak heights.

  • Kd Determination: The dissociation constant (Kd) is determined by fitting the titration data to a standard bimolecular binding model.[5][6]

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM was instrumental in elucidating the high-resolution structure of the EfpA-BRD-8000.3 complex, revealing the precise binding site and the conformational state of the inhibited pump.[1][5]

  • Complex Formation: The purified EfpA protein is incubated with a molar excess of this compound (e.g., 100 µM) on ice for a specified period (e.g., 15 minutes) to ensure complex formation.[5]

  • Grid Preparation: A small volume (e.g., 4 µL) of the protein-inhibitor complex is applied to a cryo-EM grid (e.g., Quantifoil Au R1.2/1.3, 400 mesh).[5]

  • Vitrification: The grid is blotted to remove excess liquid and rapidly plunged into liquid ethane, which vitrifies the sample and preserves the native structure of the complex.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope (e.g., Titan Krios at 300 kV) equipped with a direct electron detector (e.g., K3 camera).[5] A large number of movies are recorded.

  • Image Processing: The raw movie frames are corrected for motion and averaged. Individual particle images are picked, classified, and reconstructed into a three-dimensional density map.

  • Model Building and Refinement: An atomic model of the EfpA-BRD-8000.3 complex is built into the cryo-EM density map and refined to high resolution.

Ethidium Bromide (EtBr) Efflux Assay

This whole-cell phenotypic assay is used to measure the inhibition of EfpA's efflux activity by this compound.[10][11]

  • Bacterial Culture: Mycobacterium smegmatis or another suitable mycobacterial strain is cultured to the mid-log phase.

  • Cell Preparation: The bacterial cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and resuspended in PBS containing a carbon source (e.g., glucose) to energize the cells.

  • Inhibitor Incubation: The cell suspension is incubated with various concentrations of this compound. A no-inhibitor control is also prepared.

  • Substrate Loading: Ethidium bromide (EtBr), a fluorescent substrate of many efflux pumps, is added to the cell suspensions.

  • Fluorescence Monitoring: The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission).[10]

  • Data Analysis: Inhibition of EtBr efflux by this compound results in an increased intracellular accumulation of EtBr, leading to a higher fluorescence signal compared to the control. The rate of fluorescence change is used to quantify the level of efflux inhibition.

Visualizations

Mechanism of this compound Inhibition of EfpA cluster_membrane Cellular Membrane cluster_action Inhibitory Action EfpA EfpA Efflux Pump Tunnel2 Hydrophobic Tunnel 2 PG Phosphatidyl Glycerol (PG) Tunnel2->PG Binds in Apo state BRD8000_3 This compound BRD8000_3->Tunnel2 Binds to BRD8000_3_action This compound Displaces Displaces BRD8000_3_action->Displaces Blocks Blocks BRD8000_3_action->Blocks Inhibits Inhibits BRD8000_3_action->Inhibits Displaces->PG LipidSubstrate Lipid Substrate Access Blocks->LipidSubstrate EffluxBlocked Efflux Blocked Blocks->EffluxBlocked TMDynamics TM Helix Dynamics Inhibits->TMDynamics Inhibits->EffluxBlocked

Caption: Mechanism of this compound action on the EfpA efflux pump.

Experimental Workflow for Cryo-EM Structure Determination start Start protein_prep Purify EfpA Protein start->protein_prep inhibitor_prep Prepare this compound Solution start->inhibitor_prep complex_formation Incubate EfpA with this compound (e.g., 100 µM, 15 min on ice) protein_prep->complex_formation inhibitor_prep->complex_formation grid_prep Apply Complex to Cryo-EM Grid complex_formation->grid_prep vitrification Plunge-freeze in Liquid Ethane grid_prep->vitrification data_collection Collect Data on Transmission Electron Microscope vitrification->data_collection image_processing Process Raw Movies (Motion Correction, Averaging) data_collection->image_processing reconstruction 3D Reconstruction of Density Map image_processing->reconstruction model_building Build and Refine Atomic Model reconstruction->model_building final_structure High-Resolution Structure of EfpA-BRD-8000.3 Complex model_building->final_structure

Caption: Workflow for determining the structure of the EfpA-BRD-8000.3 complex using cryo-EM.

Ethidium Bromide Efflux Assay Workflow start Start culture Culture Mycobacterial Cells to Mid-Log Phase start->culture prepare_cells Harvest, Wash, and Resuspend Cells in PBS with Glucose culture->prepare_cells split prepare_cells->split control No Inhibitor Control split->control inhibitor Incubate with this compound split->inhibitor add_etbr Add Ethidium Bromide (EtBr) control->add_etbr inhibitor->add_etbr measure_fluorescence Monitor Fluorescence Over Time add_etbr->measure_fluorescence analyze Analyze Data: Compare Fluorescence Levels measure_fluorescence->analyze result Determine Inhibition of Efflux analyze->result

Caption: Workflow for the whole-cell ethidium bromide efflux inhibition assay.

Conclusion

This compound represents a significant advancement in the development of efflux pump inhibitors targeting Mycobacterium tuberculosis. Its potent and specific inhibition of the essential EfpA pump, coupled with a well-characterized mechanism of action, makes it a valuable tool for tuberculosis research and a promising lead for the development of novel anti-TB therapeutics. The detailed structural and functional insights provided by studies on this compound will undoubtedly accelerate the design of next-generation EfpA inhibitors with improved efficacy and pharmacological properties.

References

The Role of BRD-8000.3 in the Inhibition of Lipid Transport in Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. The essential efflux pump EfpA (Rv2846c), a member of the Major Facilitator Superfamily (MFS) of transporters, has been identified as a promising target. Functional studies have revealed that EfpA is a lipid transporter, playing a crucial role in the physiology of Mtb.[1][2] This technical guide provides an in-depth analysis of the compound BRD-8000.3, a potent and specific inhibitor of EfpA. We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and provide visual representations of the key pathways and workflows.

Introduction to EfpA and this compound

Mycobacterium tuberculosis possesses a complex cell envelope that is rich in unique lipids, contributing to its intrinsic drug resistance and pathogenicity. The transport of these lipids across the inner membrane is essential for the viability of the bacterium. EfpA has been identified as an essential efflux pump in Mtb and has been implicated in drug resistance.[2] Recent structural and functional studies have elucidated its role as a lipid transporter, making it an attractive target for novel anti-tubercular drug development.[2]

This compound is a narrow-spectrum, bactericidal antimycobacterial agent that was identified and optimized from a chemical-genetic screen. It exhibits potent activity against wild-type Mtb by specifically targeting EfpA. This guide will provide a comprehensive overview of the current understanding of how this compound inhibits the lipid transport function of EfpA.

Mechanism of Action of this compound

This compound inhibits EfpA-mediated lipid transport through a competitive binding mechanism. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within a tunnel in EfpA that is located at the interface of the protein and the lipid bilayer. This binding site is normally occupied by the acyl chain of a lipid substrate, such as phosphatidic acid (PA).[2] By occupying this tunnel, this compound physically blocks the entry of the natural lipid substrate, thereby inhibiting its transport across the membrane.[3]

Mutations in the efpA gene, specifically V319F and A415V, have been shown to confer resistance to this compound.[4] Structural analysis indicates that these mutations introduce steric hindrance in the binding pocket, preventing the efficient binding of this compound.[1] Interestingly, this compound acts as an uncompetitive inhibitor of the efflux of the small molecule ethidium (B1194527) bromide, suggesting that EfpA may have multiple substrate binding sites and transport channels.[4]

Quantitative Data

The efficacy of this compound and its precursors has been quantified through various in vitro assays. The data is summarized in the tables below.

Table 1: In Vitro Activity of BRD-8000 Series Against M. tuberculosis

CompoundMIC90 (µM)
BRD-8000≥ 50
BRD-8000.112.5
BRD-8000.23
This compound 0.8

Data sourced from Johnson EO, et al. (2020).

Table 2: Binding Affinity and Resistance Data for this compound

ParameterValueMethod
Dissociation Constant (Kd)179 ± 32 nMLigand-Detected Proton NMR
Fold Increase in MIC90 with EfpA V319F Mutation13-foldBroth Microdilution

Data sourced from Khandelwal NK, et al. (2024).[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and EfpA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is determined using the broth microdilution method.

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: this compound is serially diluted two-fold in a 96-well plate containing 7H9 broth to achieve a range of final concentrations.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the 96-well plate containing the compound dilutions. The plate is incubated at 37°C for 7-14 days.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

EfpA-Mediated Lipid Transport Assay

This assay utilizes fluorescently labeled lipids to monitor the transport activity of EfpA reconstituted into proteoliposomes.

  • Preparation of Proteoliposomes: Purified EfpA is reconstituted into liposomes composed of E. coli polar lipids and containing a fluorescently labeled lipid substrate, such as 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphate (NBD-PA).

  • Transport Assay: The proteoliposomes are diluted into a reaction buffer. The transport of NBD-PA from the inner to the outer leaflet of the liposome (B1194612) is monitored by the addition of a membrane-impermeable reducing agent, such as sodium dithionite. Dithionite quenches the fluorescence of NBD-PA on the outer leaflet.

  • Data Acquisition: The decrease in fluorescence over time is measured using a fluorometer. A faster rate of fluorescence quenching in the presence of EfpA compared to empty liposomes indicates lipid transport activity.

  • Inhibition Assay: To determine the inhibitory effect of this compound, the compound is pre-incubated with the proteoliposomes before the addition of dithionite. A reduction in the rate of fluorescence quenching in the presence of this compound indicates inhibition of EfpA-mediated lipid transport.[1]

Ligand-Detected Nuclear Magnetic Resonance (NMR)

Ligand-detected NMR is used to confirm the direct binding of this compound to EfpA and to determine the dissociation constant (Kd).

  • Sample Preparation: A solution of this compound at a fixed concentration is prepared in a suitable buffer.

  • Protein Titration: A series of samples are prepared with a constant concentration of this compound and increasing concentrations of purified EfpA.

  • NMR Data Acquisition: One-dimensional proton NMR spectra are acquired for each sample.

  • Data Analysis: The binding of this compound to EfpA results in line broadening of the ligand's NMR signals, leading to a decrease in peak intensity. The change in peak intensity is plotted against the protein concentration, and the data is fitted to a binding isotherm to calculate the dissociation constant (Kd).[4]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to determine the high-resolution structure of EfpA in complex with this compound.

  • Sample Preparation: Purified EfpA is incubated with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: A small volume of the protein-ligand complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly vitrified by plunging into liquid ethane.

  • Data Collection: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.

  • Image Processing and 3D Reconstruction: The individual protein particle images are picked from the micrographs, aligned, and classified. A high-resolution three-dimensional map of the EfpA-BRD-8000.3 complex is then reconstructed from the 2D particle images.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.[1]

Visualizations

Signaling Pathways and Logical Relationships

BRD_8000_3_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane EfpA EfpA Transporter Lipid_Binding_Site Lipid Binding Tunnel Transport_Inhibition Inhibition of Lipid Transport Lipid_Binding_Site->Transport_Inhibition Leads to Lipid Lipid Substrate (e.g., Phosphatidic Acid) Lipid->Lipid_Binding_Site Binds to BRD_8000_3 This compound BRD_8000_3->Lipid_Binding_Site Competitively Binds to Bacterial_Death Bacterial Cell Death Transport_Inhibition->Bacterial_Death Results in Experimental_Workflow cluster_invitro In Vitro Characterization cluster_structural Structural Biology cluster_results Key Findings MIC MIC Determination (Broth Microdilution) Potency Potent Anti-Mtb Activity (MIC = 800 nM) MIC->Potency Lipid_Transport_Assay Lipid Transport Assay (NBD-PA) Inhibition Inhibition of Lipid Transport Lipid_Transport_Assay->Inhibition NMR Ligand-Detected NMR Binding Direct Binding to EfpA (Kd = 179 nM) NMR->Binding CryoEM Cryo-Electron Microscopy Structure High-Resolution Structure of EfpA-BRD-8000.3 Complex CryoEM->Structure

References

Discovery and Development of BRD-8000.3: A Novel Inhibitor of the EfpA Efflux Pump for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of BRD-8000.3, a small molecule inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. This document is intended for researchers, scientists, and drug development professionals engaged in tuberculosis (TB) research.

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. Efflux pumps are a key mechanism by which bacteria evade the effects of antibiotics. The EfpA protein in Mtb is an essential efflux pump belonging to the major facilitator superfamily (MFS) of transporters, making it a promising target for new anti-tubercular drugs.[1] A broad chemical-genetic screening approach identified a series of compounds, including this compound, that inhibit the function of EfpA.[2][3] This document details the structural and functional characterization of this compound and its interaction with EfpA.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of this compound and its interaction with the EfpA transporter.

ParameterValueMethodReference
Dissociation Constant (Kd)179 ± 32 nMLigand-Observed NMR[4][5]
Table 1: Binding Affinity of this compound to EfpA
ComplexResolutionMethodReference
EfpA with this compound3.45 ÅCryo-Electron Microscopy[4][5][6]
EfpA with this compound3.4 ÅCryo-Electron Microscopy[1]
EfpA with inhibitors2.7 - 3.4 ÅCryo-Electron Microscopy[2][3][6]
Table 2: Structural Determination of the EfpA-BRD-8000.3 Complex

Mechanism of Action

This compound inhibits the essential efflux pump EfpA in M. tuberculosis.[2][3][4][6] Structural and functional studies have revealed that this compound acts by physically obstructing a transport tunnel within the EfpA protein.[4][5] This binding action displaces a natural lipid substrate, phosphatidylglycerol (PG), suggesting a competitive inhibition mechanism with respect to the native substrate.[1][4][7] Specifically, this compound binds in a hydrophobic tunnel, thereby blocking the access route for lipidic substrates from the lipid bilayer.[2][4][5] In functional assays using the small molecule ethidium (B1194527) bromide (EtBr), this compound was found to be an uncompetitive inhibitor of its efflux.[3][4][5] This suggests that the binding of this compound interferes with the conformational changes of EfpA required for transport, rather than directly blocking the binding of EtBr.[3][4] The inhibition of EfpA's lipid transport activity by this compound is believed to be the mechanism by which it exerts its anti-tubercular effect.[1][8]

cluster_membrane Cellular Membrane cluster_result Result EfpA EfpA Efflux Pump Tunnel Hydrophobic Tunnel EfpA->Tunnel contains Efflux Substrate Efflux EfpA->Efflux mediates Blocked Efflux Blocked EfpA->Blocked leads to Tunnel->EfpA Inhibits Conformational Change Lipid Lipidic Substrate (e.g., PG) Lipid->Tunnel Binds to BRD80003 This compound BRD80003->Tunnel Competitively Binds & Displaces Lipid

Mechanism of EfpA inhibition by this compound.

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM)

To elucidate the structural basis of inhibition, the complex of EfpA and this compound was analyzed using single-particle cryo-EM.[1][8][4][5][6]

  • Sample Preparation: The EfpA protein was expressed and purified. For the complex structure, this compound was added during the solubilization and purification steps.[1]

  • Grid Preparation and Data Collection: The purified EfpA-BRD-8000.3 complex was applied to cryo-EM grids and vitrified. Data was collected using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Movie frames were corrected for motion and radiation damage. Particles were picked, and 2D class averages were generated. A 3D model was then reconstructed, ultimately achieving a resolution of 3.4 to 3.45 Å.[1][8][4][5][6]

cluster_workflow Cryo-EM Workflow A Purified EfpA + This compound B Grid Preparation & Vitrification A->B C TEM Data Collection B->C D Image Processing (Particle Picking, 2D Averaging) C->D E 3D Reconstruction D->E F High-Resolution Structure (3.4 - 3.45 Å) E->F

Cryo-EM experimental workflow for EfpA-BRD-8000.3.
Ligand-Observed Nuclear Magnetic Resonance (NMR)

The binding of this compound to EfpA was confirmed, and the dissociation constant was determined using ligand-observed NMR.[4][5]

  • Experimental Setup: A titration series was performed where the concentration of the EfpA protein was varied.

  • Data Acquisition: The intensity of the aromatic protons of this compound was monitored.

  • Data Analysis: The peak heights from the NMR spectra were converted to fractional occupancy. A standard bimolecular binding model was then used to fit the data, from which the dissociation constant (Kd) was determined to be 179 ± 32 nM.[4][5]

In Vitro Lipid Transport Assay

The functional effect of this compound on the lipid transport activity of EfpA was assessed using an in vitro transport assay.[1][8]

  • System Setup: EfpA was expressed in a host organism such as M. smegmatis or S. pombe.

  • Transport Measurement: The transport of a fluorescently labeled lipid analog (NBD-PA) was measured in the presence and absence of this compound.

  • Inhibition Analysis: The results demonstrated that the presence of this compound inhibited the lipid transport activity of EfpA in a concentration-dependent manner.[1]

Discovery via Chemical-Genetic Screening

This compound was identified through a high-throughput chemical-genetic screening strategy known as PROSPECT.[3][4] This approach identifies compounds that exhibit a specific chemical-genetic interaction profile, in this case, compounds that inhibit the essential EfpA efflux pump.[9][3][4] This powerful screening method allows for the identification of compounds that act on a specific target within a complex biological system.

Library Small Molecule Library Screen High-Throughput Chemical-Genetic Screen (PROSPECT) Library->Screen Mtb_Mutants Mtb Conditional Mutants Mtb_Mutants->Screen Interaction Identify Specific Chemical-Genetic Interaction Profile Screen->Interaction Hit Hit Compound: This compound Interaction->Hit Target Target Identification: EfpA Efflux Pump Hit->Target

Discovery workflow for this compound.

Conclusion

This compound represents a promising lead compound for the development of new anti-tubercular agents. Its novel mechanism of action, involving the direct inhibition of the essential EfpA efflux pump, offers a new avenue for combating drug-resistant tuberculosis. The detailed structural and functional characterization of the this compound-EfpA interaction provides a solid foundation for future medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The experimental methodologies outlined in this guide serve as a valuable resource for researchers working to validate and advance this and other novel anti-TB drug candidates.

References

BRD-8000.3: A Technical Guide to a Narrow-Spectrum Antimycobacterial Agent Targeting EfpA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-8000.3 is a potent, narrow-spectrum bactericidal agent targeting the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this promising antimycobacterial compound.

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. This compound was identified through chemical optimization of an initial hit, BRD-8000, and exhibits potent whole-cell activity against wild-type Mtb.[1][3] It represents a promising lead compound for the development of new therapies against tuberculosis.

Mechanism of Action

This compound functions as an uncompetitive inhibitor of the essential MFS (Major Facilitator Superfamily) transporter, EfpA.[1] Cryo-electron microscopy studies have revealed that this compound binds within a hydrophobic tunnel of EfpA.[1] This binding site is thought to be an access route for a natural lipidic substrate of the pump. By occupying this tunnel, this compound effectively blocks the transport function of EfpA, leading to bacterial cell death.[1] The binding is characterized by a strong dissociation constant (Kd) of 179 ± 32 nM.[1] Resistance to this compound can be conferred by mutations in the EfpA gene, such as V319F and A415V, which likely cause steric hindrance, preventing the inhibitor from binding to its target site.[1]

Mechanism of Action of this compound cluster_membrane Mycobacterial Inner Membrane EfpA EfpA Efflux Pump Tunnel Hydrophobic Tunnel (Lipid Substrate Pathway) Efflux Substrate Efflux Tunnel->Efflux Leads to Inhibition Inhibition of Efflux Tunnel->Inhibition Results in BRD This compound BRD->Tunnel Binds to & Blocks Substrate Natural Lipidic Substrate Substrate->Tunnel Enters Death Bacterial Cell Death Inhibition->Death MIC Determination Workflow A Prepare Mtb Inoculum (5 x 10^5 CFU/mL) C Add Inoculum to Wells A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C (7-14 days) C->D E Assess Bacterial Growth D->E F Determine MIC E->F Ethidium Bromide Efflux Assay Workflow A Load Mycobacterial Cells with Ethidium Bromide B Wash and Resuspend Cells in Buffer with Glucose A->B C Aliquot Cells into 96-well Plate with and without this compound B->C D Monitor Fluorescence Decrease over Time C->D E Analyze Rate of Efflux D->E

References

BRD-8000.3: A Bactericidal Agent Targeting Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-8000.3 is a narrow-spectrum, potent antimycobacterial compound that has been identified as a promising agent in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide synthesizes the current understanding of this compound, focusing on its classification as a bactericidal agent. Through a detailed examination of its mechanism of action, available quantitative data, and the experimental protocols used for its characterization, this document provides a comprehensive resource for the scientific community.

Classification: Bactericidal versus Bacteriostatic

This compound is unequivocally classified as a bactericidal agent.[1] This determination is based on its demonstrated ability to kill Mycobacterium tuberculosis. While a specific Minimum Bactericidal Concentration (MBC) value for this compound is not yet publicly available, its precursor, BRD-8000.2, has been shown to be bactericidal in time-kill assays. Given that this compound is a chemically optimized and more potent analogue, it is expected to exhibit a similar or enhanced bactericidal profile.

The distinction between bactericidal and bacteriostatic activity is critical in the development of new anti-tuberculosis therapies. Bactericidal drugs are preferred as they actively reduce the bacterial load, which is particularly important for clearing persistent infections and for treating immunocompromised patients.

Quantitative Data

The primary quantitative measure of this compound's potency against wild-type M. tuberculosis is its Minimum Inhibitory Concentration (MIC).

CompoundOrganismMIC90Reference
This compoundMycobacterium tuberculosis H37Rv800 nM[1][2]

MIC90: The minimum concentration required to inhibit the growth of 90% of the bacterial population.

Mechanism of Action: Inhibition of the EfpA Efflux Pump

This compound exerts its bactericidal effect by targeting a novel and essential protein in M. tuberculosis: the efflux pump EfpA (Rv2846c).[1] Efflux pumps are membrane proteins that actively transport substances, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance.

The mechanism of action can be summarized in the following steps:

  • Binding: this compound binds to the EfpA protein.

  • Inhibition: This binding event inhibits the normal function of the EfpA pump. Specifically, it has been shown to be an uncompetitive inhibitor of EfpA's efflux activity.[2]

  • Cellular Consequence: The inhibition of this essential efflux pump leads to a cascade of events that ultimately results in bacterial cell death.

The following diagram illustrates the signaling pathway of EfpA inhibition by this compound:

EfpA_Inhibition BRD_8000_3 This compound EfpA EfpA Efflux Pump (in M. tuberculosis membrane) BRD_8000_3->EfpA Binds to Substrate_Efflux Substrate Efflux BRD_8000_3->Substrate_Efflux Inhibits EfpA->Substrate_Efflux Mediates Bacterial_Viability Bacterial Viability Substrate_Efflux->Bacterial_Viability Maintains Bactericidal_Effect Bactericidal Effect Bacterial_Viability->Bactericidal_Effect Leads to reduction in MIC_Workflow start Start prepare_culture Prepare M. tuberculosis liquid culture start->prepare_culture standardize_inoculum Standardize inoculum to McFarland standard prepare_culture->standardize_inoculum serial_dilute Prepare serial dilutions of this compound in 96-well plate standardize_inoculum->serial_dilute inoculate Inoculate wells with standardized culture serial_dilute->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read results visually or using a plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end MBC_Workflow start Start: After MIC determination aliquot Take aliquots from clear wells (at and above MIC) start->aliquot plate Plate aliquots onto 7H11 agar (B569324) plates aliquot->plate incubate Incubate at 37°C plate->incubate count_colonies Count colonies incubate->count_colonies determine_mbc Determine MBC (lowest concentration with ≥99.9% killing) count_colonies->determine_mbc end End determine_mbc->end TimeKill_Workflow start Start setup_cultures Set up M. tuberculosis cultures with different concentrations of this compound start->setup_cultures incubate Incubate at 37°C setup_cultures->incubate sample Sample cultures at various time points (e.g., 0, 2, 4, 8, 24, 48h) incubate->sample plate Plate serial dilutions on 7H11 agar sample->plate incubate_plates Incubate plates at 37°C plate->incubate_plates count_cfu Count CFU incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. time count_cfu->plot_data end End plot_data->end

References

Foundational Research on EfpA Function and BRD-8000.3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EfpA, an essential membrane protein in Mycobacterium tuberculosis (Mtb), has been identified as a critical efflux pump belonging to the Major Facilitator Superfamily (MFS). Foundational research has elucidated its primary function as a lipid transporter, or flippase, crucial for the biogenesis of the Mtb cell envelope. This role in lipid transport is intrinsically linked to the bacterium's viability and its tolerance to various antitubercular drugs. The small molecule inhibitor, BRD-8000.3, has emerged as a potent and specific antagonist of EfpA's function. Structural and biochemical studies have revealed that this compound acts by competitively inhibiting the binding of lipid substrates to EfpA, thereby disrupting its transport cycle. This whitepaper provides an in-depth technical overview of the core research on EfpA function and the inhibitory mechanism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes to support further research and drug development efforts in the fight against tuberculosis.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a formidable global health challenge, largely due to the emergence of drug-resistant strains. A key survival mechanism of Mtb is the active efflux of antimicrobial agents, mediated by a host of transporter proteins. Among these, EfpA has been identified as an essential efflux pump, making it a promising target for novel therapeutic interventions.[1][2]

Initial studies implicated EfpA in conferring tolerance to several first- and second-line anti-TB drugs, including isoniazid (B1672263) and rifampicin.[1][3] More recent and detailed investigations have unveiled its fundamental role as a lipid transporter, suggesting its involvement in the intricate process of building and maintaining the unique mycobacterial cell envelope.[1][2] The discovery of this compound, a specific and potent inhibitor of EfpA, has provided a valuable chemical tool to probe EfpA's function and represents a significant step towards the development of novel anti-TB agents that target this essential transporter.[4] This document synthesizes the foundational research on EfpA and this compound, offering a comprehensive resource for the scientific community.

EfpA Function: A Lipid Flippase

EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters.[1] Structural and functional studies have demonstrated that EfpA functions as a lipid flippase, facilitating the translocation of phospholipids, such as phosphatidic acid (PA), from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the mycobacterial inner membrane.[1][2] This activity is believed to be crucial for the synthesis and maintenance of the complex cell envelope of M. tuberculosis.

The proposed mechanism involves EfpA existing as an antiparallel dimer in the membrane. The transporter cycles between an inward-facing and an outward-facing conformation to move its lipid substrates across the membrane. This compound has been shown to inhibit this lipid transport activity.[1]

This compound: A Potent Inhibitor of EfpA

This compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically targets EfpA.[4] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within a tunnel in EfpA that is also occupied by a lipid molecule in the apo state.[4] This indicates a competitive inhibition mechanism where this compound directly blocks the binding of the natural lipid substrate, thereby arresting the transport cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on EfpA and this compound.

Table 1: Inhibitory Activity of this compound against Mycobacterium tuberculosis

CompoundTargetMIC90 (nM)
This compoundEfpA800

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.

Table 2: Binding Affinity of this compound to EfpA

LigandProteinMethodDissociation Constant (Kd) (nM)
This compoundEfpALigand-detected proton NMR179 ± 32

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the foundational research of EfpA and this compound. These protocols are synthesized from published literature and represent a generalized approach.

EfpA Protein Purification and Reconstitution into Proteoliposomes

This protocol describes the purification of EfpA and its reconstitution into artificial lipid vesicles (proteoliposomes) for functional assays.

A. EfpA Expression and Purification:

  • Expression: The efpA gene is cloned into an appropriate expression vector (e.g., pET series) with a C-terminal His-tag and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are further incubated at a lower temperature (e.g., 18°C) overnight.

  • Membrane Vesicle Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, DNase I), and lysed by sonication or high-pressure homogenization. The cell lysate is centrifuged at low speed to remove cell debris, followed by ultracentrifugation to pellet the membrane fraction.

  • Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% DDM). The mixture is incubated with gentle agitation for 1-2 hours at 4°C. Insoluble material is removed by ultracentrifugation.

  • Affinity Chromatography: The solubilized protein is loaded onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of detergent (e.g., 0.02% DDM). The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. EfpA is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein is run on a column (e.g., Superdex 200) equilibrated with a buffer containing 0.02% DDM.

B. Reconstitution into Proteoliposomes:

  • Lipid Film Preparation: A mixture of E. coli polar lipids and the fluorescently labeled lipid NBD-PA (e.g., in a 99.8:0.2 molar ratio) in chloroform (B151607) is dried under a stream of nitrogen gas to form a thin lipid film. The film is further dried under vacuum for at least 1 hour.

  • Liposome (B1194612) Formation: The lipid film is hydrated with a reconstitution buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl) and subjected to several freeze-thaw cycles. The lipid suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form unilamellar vesicles.

  • Detergent Destabilization and Protein Insertion: The purified EfpA in detergent solution is mixed with the liposomes. The mixture is incubated with gentle agitation to allow for the insertion of the protein into the lipid bilayer.

  • Detergent Removal: Detergent is removed by dialysis against a detergent-free buffer or by using adsorbent beads (e.g., Bio-Beads SM-2). This process allows for the spontaneous formation of sealed proteoliposomes containing EfpA.

Lipid Flippase Assay (NBD-PA Transport Assay)

This assay measures the ability of reconstituted EfpA to transport a fluorescently labeled lipid analogue (NBD-PA) across the liposome membrane.

  • Assay Principle: NBD fluorescence is quenched by sodium dithionite (B78146), a membrane-impermeable reducing agent. If EfpA transports NBD-PA from the outer leaflet to the inner leaflet of the proteoliposome, the NBD fluorophore in the inner leaflet will be protected from quenching by dithionite. The rate of fluorescence decay is thus a measure of flippase activity.

  • Procedure:

    • Reconstituted EfpA proteoliposomes containing NBD-PA are diluted in an assay buffer.

    • The baseline fluorescence is measured using a fluorometer.

    • Sodium dithionite is added to the proteoliposome suspension, and the decrease in fluorescence is monitored over time.

    • Control experiments are performed with empty liposomes (no protein) to measure the spontaneous flipping of NBD-PA.

    • The flippase activity is calculated from the difference in the rate of fluorescence quenching between proteoliposomes and empty liposomes.

    • To test the effect of this compound, the inhibitor is pre-incubated with the proteoliposomes before the addition of dithionite.

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

This section outlines the general workflow for determining the structure of EfpA in complex with this compound.

  • Sample Preparation: Purified EfpA is incubated with an excess of this compound.

  • Grid Preparation: A small volume of the protein-inhibitor complex solution is applied to a cryo-EM grid. The grid is blotted to create a thin film of the solution and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) of the randomly oriented EfpA particles are collected.

  • Image Processing and 3D Reconstruction:

    • Individual particle images are computationally selected from the micrographs.

    • The particles are aligned and classified into different 2D class averages to assess sample quality and conformational homogeneity.

    • An initial 3D model is generated, which is then refined against the 2D class averages to produce a high-resolution 3D density map of the EfpA-BRD-8000.3 complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined using computational methods.

Ligand-Detected Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique is used to confirm the binding of this compound to EfpA and to determine the binding affinity.

  • Principle: The NMR signals of a small molecule (ligand) are observed in the presence of increasing concentrations of a large protein. If the ligand binds to the protein, its NMR signals will broaden and decrease in intensity due to the slower tumbling of the protein-ligand complex.

  • Procedure:

    • A series of NMR samples are prepared with a constant concentration of this compound and increasing concentrations of purified EfpA in a suitable buffer.

    • A 1D proton NMR spectrum is acquired for each sample.

    • The intensity of one or more well-resolved aromatic proton signals of this compound is measured in each spectrum.

    • The fractional saturation of the ligand is calculated from the decrease in signal intensity.

    • The dissociation constant (Kd) is determined by fitting the binding data to a suitable binding model.

Visualizations of Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes related to EfpA function and its inhibition by this compound.

EfpA_Lipid_Transport_Cycle cluster_membrane Cell Membrane cluster_inner_leaflet Inner Leaflet cluster_outer_leaflet Outer Leaflet EfpA_inward EfpA (Inward-facing) EfpA_outward EfpA (Outward-facing) EfpA_inward->EfpA_outward Conformational Change (Flipping) EfpA_outward->EfpA_inward Reset Lipid_out Lipid Substrate EfpA_outward->Lipid_out Release Lipid_in Lipid Substrate Lipid_in->EfpA_inward Binding

Caption: Proposed lipid transport cycle of the EfpA flippase.

BRD8000_Inhibition_Mechanism cluster_membrane Cell Membrane cluster_inner_leaflet Inner Leaflet EfpA_inward EfpA (Inward-facing) Inhibited_EfpA EfpA-BRD-8000.3 Complex (Inactive) Lipid_in Lipid Substrate Lipid_in->EfpA_inward Binding Blocked BRD8000 This compound BRD8000->EfpA_inward Binding

Caption: Competitive inhibition of EfpA by this compound.

Experimental_Workflow_CryoEM cluster_workflow Cryo-EM Workflow for EfpA-BRD-8000.3 Structure Purification EfpA Purification Complex_Formation Incubation with this compound Purification->Complex_Formation Grid_Prep Grid Preparation & Vitrification Complex_Formation->Grid_Prep Data_Collection TEM Data Collection Grid_Prep->Data_Collection Image_Processing 2D Image Processing & Classification Data_Collection->Image_Processing Reconstruction 3D Reconstruction Image_Processing->Reconstruction Model_Building Atomic Model Building Reconstruction->Model_Building

Caption: General experimental workflow for cryo-EM structure determination.

Conclusion and Future Directions

The foundational research on EfpA has firmly established it as an essential lipid transporter in Mycobacterium tuberculosis and a validated target for drug discovery. The specific inhibitor, this compound, serves as a powerful tool for further dissecting the role of EfpA in mycobacterial physiology and as a promising lead for the development of novel anti-TB therapeutics. Future research should focus on elucidating the full range of lipid substrates for EfpA, understanding its regulation, and exploring the potential for synergistic interactions between EfpA inhibitors and existing anti-TB drugs. The detailed structural and functional insights presented in this guide provide a solid foundation for these future endeavors.

References

Methodological & Application

BRD-8000.3: In Vitro Application Notes and Protocols for a Novel EfpA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-8000.3 is a potent and specific small molecule inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA.[1][2][3] EfpA is a member of the major facilitator superfamily (MFS) of transporters and is crucial for the survival and drug resistance of Mtb.[1][4][5] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, focusing on its mechanism of action and its effects on mycobacterial physiology.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, has a remarkable ability to resist antibiotics and persist within the host. Efflux pumps, such as EfpA, play a significant role in this resistance by actively transporting drugs out of the bacterial cell. EfpA has also been identified as a lipid transporter, suggesting its involvement in the maintenance of the complex mycobacterial cell envelope.[4][6][7] this compound disrupts this essential function, making it a promising candidate for anti-tubercular drug development. These protocols will guide researchers in assessing the in vitro activity of this compound and similar compounds.

Mechanism of Action

This compound functions by binding to a tunnel within the EfpA transporter that is involved in lipid transport.[1][8] This binding competitively inhibits the transport of natural lipid substrates, which are essential for maintaining the integrity of the mycobacterial cell envelope.[2][5] Structural studies using cryo-electron microscopy (cryo-EM) have revealed that this compound occupies a lipid binding site within EfpA.[4][5] This disruption of lipid transport is believed to be a key mechanism through which this compound exerts its anti-mycobacterial effects.

Signaling Pathway

The inhibition of the EfpA lipid transporter by this compound initiates a cascade of events that ultimately compromises the viability of Mycobacterium tuberculosis. The proposed signaling pathway, or more accurately, the pathway of cellular consequences, is detailed below.

EfpA_Inhibition_Pathway cluster_drug_interaction Drug Interaction cluster_cellular_effect Cellular Effect cluster_downstream_consequences Downstream Consequences This compound This compound EfpA EfpA This compound->EfpA Binds to and inhibits Lipid_Transport Lipid Transport EfpA->Lipid_Transport Disrupts Drug_Efflux Drug Efflux EfpA->Drug_Efflux Inhibits Cell_Envelope Cell Envelope Integrity Lipid_Transport->Cell_Envelope Impairs Increased_Permeability Increased Cell Wall Permeability Cell_Envelope->Increased_Permeability Drug_Susceptibility Increased Drug Susceptibility Drug_Efflux->Drug_Susceptibility Reduced_Viability Reduced Bacterial Viability Increased_Permeability->Reduced_Viability Drug_Susceptibility->Reduced_Viability

Caption: Proposed pathway of this compound action in Mtb.

Quantitative Data Summary

Assay TypeParameterValueReference
Binding Affinity Dissociation Constant (Kd) for EfpA179 ± 32 nM[1][3]
Whole-Cell Activity Minimum Inhibitory Concentration (MIC90) against Mtb800 nM[5]
Efflux Inhibition Ethidium Bromide EffluxUncompetitive Inhibition[3]
Structural Analysis Cryo-EM Resolution of EfpA-BRD-8000.3 Complex3.4 Å[4]

Experimental Protocols

Ligand-Observed NMR for Binding Affinity

This protocol is adapted from standard ligand-observed NMR techniques to confirm the binding of this compound to its target protein, EfpA.[3][9]

Workflow Diagram:

NMR_Workflow Prepare_Sample Prepare EfpA and this compound Samples Titration Titrate EfpA into this compound Solution Prepare_Sample->Titration Acquire_Spectra Acquire 1H NMR Spectra Titration->Acquire_Spectra Analyze_Data Analyze Peak Intensities Acquire_Spectra->Analyze_Data Determine_Kd Determine Dissociation Constant (Kd) Analyze_Data->Determine_Kd Macrophage_Infection_Workflow Seed_Macrophages Seed Macrophages Infect_with_Mtb Infect with M. tuberculosis Seed_Macrophages->Infect_with_Mtb Remove_Extracellular Remove Extracellular Bacteria Infect_with_Mtb->Remove_Extracellular Treat_with_BRD Treat with this compound Remove_Extracellular->Treat_with_BRD Lyse_Macrophages Lyse Macrophages Treat_with_BRD->Lyse_Macrophages Plate_for_CFU Plate for Colony Forming Units (CFU) Lyse_Macrophages->Plate_for_CFU Count_CFU Count CFUs Plate_for_CFU->Count_CFU

References

Determining the Minimum Inhibitory Concentration (MIC) of BRD-8000.3 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of BRD-8000.3 against Mycobacterium tuberculosis (M. tuberculosis). This compound is a potent inhibitor of the essential efflux pump EfpA in M. tuberculosis, demonstrating a narrow-spectrum bactericidal activity with a reported MIC90 of 800 nM against wild-type strains[1][2]. The primary method detailed is the widely used Resazurin (B115843) Microtiter Assay (REMA), a colorimetric method that is simple, inexpensive, and rapid[3][4][5]. An alternative, faster method using a luciferase reporter assay is also described. These protocols are intended for researchers in tuberculosis drug discovery and development.

Introduction to this compound

This compound is a small molecule inhibitor identified through a chemical-genetic screen that targets the essential efflux pump EfpA (Rv2846c) in M. tuberculosis[1][2]. Efflux pumps are critical for bacterial survival, contributing to antibiotic resistance by expelling therapeutic agents from the cell. By inhibiting EfpA, this compound disrupts this process, leading to increased intracellular accumulation of toxic substances and ultimately, bacterial cell death. Structural studies have revealed that this compound binds within a tunnel of EfpA that contacts the lipid bilayer, thereby blocking the access route for natural lipidic substrates[1][6][7][8]. Chemical optimization of the initial hit, BRD-8000, led to the development of this compound, which exhibits potent whole-cell activity against wild-type M. tuberculosis[1][6].

Data Presentation

The following table summarizes the known anti-tubercular activity of this compound and its analogs.

CompoundTargetMIC90 against M. tuberculosis (Wild-Type)Dissociation Constant (Kd) for EfpA
BRD-8000.1EfpA12.5 µMNot Reported
BRD-8000.2EfpA3 µMNot Reported
This compound EfpA 800 nM 179 ± 32 nM [1][6]

Experimental Workflow

The general workflow for determining the MIC of this compound against M. tuberculosis is depicted below.

MIC_Determination_Workflow A Prepare M. tuberculosis H37Rv Culture D Inoculate Plates with M. tuberculosis A->D Standardized Inoculum B Prepare Serial Dilutions of this compound E Add this compound Dilutions to Plates B->E Concentration Gradient C Prepare 96-Well Microtiter Plates C->D C->E F Incubate Plates at 37°C D->F E->F G Add Indicator (Resazurin or Luciferin) F->G H Re-incubate Plates G->H Overnight I Read Results (Colorimetric or Luminescence) H->I J Determine MIC I->J

Experimental workflow for MIC determination.

Detailed Experimental Protocols

Resazurin Microtiter Assay (REMA)

The REMA method is a widely accepted and cost-effective assay for determining the MIC of compounds against M. tuberculosis[9]. It relies on the reduction of the blue resazurin dye to pink resorufin (B1680543) by metabolically active bacteria[9]. The MIC is defined as the lowest drug concentration that prevents this color change[4].

4.1.1. Materials and Reagents

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt powder

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

4.1.2. Preparation of Reagents

  • This compound Working Solutions: Prepare serial two-fold dilutions of this compound in 7H9 broth. The final concentration range should typically span from 0.05 µM to 25.6 µM to encompass the expected MIC. Ensure the final DMSO concentration in all wells does not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

  • Resazurin Solution (0.01% w/v): Dissolve 10 mg of resazurin sodium salt in 100 mL of sterile distilled water and filter-sterilize. Store protected from light at 4°C for up to one week[4].

  • M. tuberculosis Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth at 37°C to mid-log phase (OD600 of 0.4-0.6). Adjust the turbidity of the culture with fresh 7H9 broth to match a McFarland standard of 1.0. Further dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

4.1.3. Assay Procedure

  • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

  • Add 100 µL of the highest concentration of this compound working solution to the first column of wells and perform serial two-fold dilutions across the plate, leaving the last two columns as controls.

  • Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the negative control wells (which will contain only broth).

  • The final volume in each well should be 200 µL. Include a drug-free growth control (inoculum + broth) and a sterility control (broth only).

  • Seal the plates with parafilm or in a plastic bag to prevent evaporation and incubate at 37°C for 7 days[3].

  • After 7 days of incubation, add 30 µL of the 0.01% resazurin solution to each well[3].

  • Re-incubate the plates overnight at 37°C.

  • Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents the color change from blue to pink[4].

Luciferase Reporter Assay

This method utilizes an M. tuberculosis strain engineered to express a luciferase enzyme. The amount of light produced is proportional to the number of viable bacteria. This assay can significantly reduce the time required to obtain results compared to traditional methods[10][11].

4.2.1. Materials and Reagents

  • Autoluminescent M. tuberculosis H37Rv strain (expressing luciferase)

  • Middlebrook 7H9 broth supplemented as for REMA

  • This compound stock solution

  • Sterile, white, opaque 96-well microtiter plates

  • Luminometer

  • D-luciferin substrate (for firefly luciferase)

4.2.2. Preparation of Reagents

  • This compound Working Solutions: Prepare as described for the REMA protocol.

  • M. tuberculosis Inoculum: Grow the autoluminescent M. tuberculosis strain to mid-log phase and adjust the cell density as described for the REMA protocol.

4.2.3. Assay Procedure

  • Dispense 50 µL of 7H9 broth into each well of a white, opaque 96-well plate.

  • Add 50 µL of the appropriate this compound working solution to the wells and perform serial dilutions.

  • Add 50 µL of the prepared luminescent M. tuberculosis inoculum to each well.

  • Include growth and sterility controls as in the REMA protocol.

  • Seal the plates and incubate at 37°C for 3-5 days.

  • For strains requiring a substrate, add the appropriate luciferase substrate (e.g., D-luciferin) according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • The MIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in luminescence compared to the drug-free growth control.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action of this compound.

BRD80003_MoA cluster_cell Mycobacterium tuberculosis Cell Mtb_membrane Cell Membrane EfpA EfpA Efflux Pump Efflux Efflux EfpA->Efflux Pumps out substrate Inhibition Inhibition EfpA->Inhibition BRD80003 This compound BRD80003->EfpA Binds to EfpA tunnel Substrate Natural Substrate (e.g., lipids) Substrate->EfpA Enters EfpA

Mechanism of action of this compound.

This compound acts by directly binding to the EfpA efflux pump, which is embedded in the mycobacterial cell membrane. This binding event physically obstructs a tunnel within the pump that is utilized for the transport of natural substrates, such as lipids[1][6][7][8]. By blocking this transport pathway, this compound effectively inhibits the efflux function of EfpA. This leads to the accumulation of toxic metabolites within the bacterium, ultimately resulting in cell death.

Conclusion

The protocols outlined in this document provide robust and reliable methods for determining the MIC of this compound against M. tuberculosis. The REMA protocol is a well-established and accessible method, while the luciferase reporter assay offers a more rapid alternative for high-throughput screening applications. Accurate determination of the MIC is a critical step in the preclinical evaluation of novel anti-tubercular agents like this compound.

References

Application Notes and Protocols: EfpA Efflux Inhibition Assay with BRD-8000.3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efflux pumps are transmembrane proteins that play a crucial role in multidrug resistance (MDR) in bacteria by actively extruding a wide range of structurally diverse compounds, including antibiotics.[1] The EfpA efflux pump, a member of the Major Facilitator Superfamily (MFS), is an essential transporter in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2][3] EfpA has been identified as a promising target for the development of new anti-tubercular drugs.[2][4] Functional studies have revealed that EfpA acts as a lipid transporter, and its inhibition can lead to bacterial cell death.[3][5]

BRD-8000.3 is a narrow-spectrum, bactericidal antimycobacterial agent that specifically inhibits EfpA.[5][6][7] Structural studies have shown that this compound binds to a tunnel within the EfpA protein, close to the center of the lipid bilayer, thereby blocking the entry of its natural lipid substrates.[8][9] This inhibitory action restores the susceptibility of the bacteria to other antimicrobial agents and can have a direct bactericidal effect.[10]

These application notes provide a detailed protocol for performing an EfpA efflux inhibition assay using this compound. The primary method described is a fluorescence-based assay using ethidium (B1194527) bromide (EtBr), a known substrate of EfpA.[11][12] The protocol also includes the determination of the minimum inhibitory concentration (MIC) to quantify the potentiation effect of this compound.

Mechanism of EfpA Efflux and Inhibition by this compound

The following diagram illustrates the proposed mechanism of EfpA-mediated efflux and its inhibition by this compound. EfpA transports substrates, such as lipids and the fluorescent dye ethidium bromide, from the cytoplasm to the extracellular space. This compound binds to a specific site within the EfpA transporter, preventing the binding and/or translocation of its substrates.

EfpA_Inhibition cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space EfpA EfpA Efflux Pump Substrate Binding Site Substrate_out Substrate EfpA->Substrate_out Efflux Substrate_in Substrate (e.g., Ethidium Bromide, Lipids) Substrate_in->EfpA:port_in Binding BRD8000 This compound BRD8000->EfpA:port_in Inhibition

Caption: Mechanism of EfpA efflux and inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for determining the inhibitory effect of this compound on EfpA-mediated efflux.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13] This assay can be used to assess the intrinsic activity of this compound and its ability to potentiate the activity of other antibiotics.

Materials:

  • Mycobacterium smegmatis (or a relevant Mtb strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Antibiotic of choice (e.g., rifampicin, isoniazid)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture M. smegmatis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound and the chosen antibiotic in the 96-well plate. The final volume in each well should be 100 µL.

    • For combination testing, prepare a checkerboard dilution of both compounds.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (bacteria without any compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for the appropriate duration (e.g., 24-48 hours for M. smegmatis).

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that shows no visible turbidity.[14] This can be determined visually or by measuring the optical density at 600 nm.

Ethidium Bromide (EtBr) Efflux Inhibition Assay

This assay measures the accumulation of the fluorescent dye EtBr within bacterial cells as an indicator of efflux pump activity.[15] Inhibition of EfpA by this compound will lead to increased intracellular EtBr and, consequently, higher fluorescence.

Materials:

  • Mycobacterium smegmatis (wild-type and an EfpA knockout/hypomorph strain as a control)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium Bromide (EtBr)

  • This compound

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition[11]

  • Fluorometer or fluorescence plate reader (Excitation: ~530 nm, Emission: ~600 nm)

  • Black, clear-bottom 96-well plates

Protocol:

  • Bacterial Cell Preparation:

    • Grow M. smegmatis to mid-log phase as described for the MIC assay.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to an OD600 of 0.4.

  • Loading with Ethidium Bromide:

    • Incubate the cell suspension with a sub-lethal concentration of EtBr (e.g., 0.5-2 µg/mL) and glucose (e.g., 0.4%) for a set period (e.g., 60 minutes) at 37°C to allow for EtBr uptake.

  • Efflux Assay:

    • Centrifuge the EtBr-loaded cells, remove the supernatant, and resuspend in PBS containing glucose.

    • Dispense 100 µL of the cell suspension into the wells of a black 96-well plate.

    • Add 100 µL of PBS containing serial dilutions of this compound or CCCP to the respective wells. Include a no-inhibitor control.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence over time using a plate reader at 37°C. Take readings every 1-2 minutes for at least 30-60 minutes.

    • A decrease in fluorescence over time indicates active efflux of EtBr. A stable or increasing fluorescence in the presence of this compound indicates efflux inhibition.

Data Presentation

The quantitative data from the experiments should be summarized for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and a Potentiated Antibiotic against M. smegmatis

CompoundMIC (µg/mL)
This compounde.g., 4
Antibiotic Xe.g., 16
Antibiotic X + this compound (at 1/4 MIC)e.g., 2

Table 2: Ethidium Bromide Efflux Inhibition by this compound

InhibitorConcentration (µM)Relative Fluorescence Units (RFU) at 30 min% Efflux Inhibition
No Inhibitor-e.g., 10000
This compounde.g., 1e.g., 2500Calculate based on controls
This compounde.g., 5e.g., 4500Calculate based on controls
This compounde.g., 10e.g., 6000Calculate based on controls
CCCP (Positive Control)e.g., 20e.g., 8000Calculate based on controls

Experimental Workflow

The following diagram outlines the general workflow for the EfpA efflux inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Culture Bacterial Strain (e.g., M. smegmatis) C Perform MIC Assay A->C D Perform EtBr Efflux Assay A->D B Prepare Compound Dilutions (this compound, Antibiotics, EtBr) B->C B->D E Determine MIC Values C->E F Measure Fluorescence Over Time D->F G Calculate % Inhibition F->G

Caption: General workflow for the EfpA efflux inhibition assay.

Conclusion

The protocols described in these application notes provide a robust framework for investigating the inhibitory activity of this compound against the EfpA efflux pump. By combining MIC determination with a real-time fluorescence-based efflux assay, researchers can effectively characterize the potency and mechanism of action of novel EfpA inhibitors. These methods are essential for the preclinical evaluation of new therapeutic strategies targeting multidrug-resistant mycobacteria.

References

BRD-8000.3 solubility and preparation for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: BRD-8000.3 Solubility and Preparation for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a narrow-spectrum, bactericidal antimycobacterial agent that functions as a specific inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1][2][3] Its mechanism of action involves binding to a tunnel within EfpA that contacts the lipid bilayer, thereby displacing a lipid molecule and blocking the access route for a natural lipidic substrate.[4][5][6] This inhibitory action makes this compound a compound of interest in the development of novel anti-tuberculosis therapies.[1][4] Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed information on the solubility of this compound and protocols for its preparation and use in a research setting.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecules for biological assays. The table below summarizes the available quantitative data. It is recommended to use sonication to aid dissolution.[2][7]

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO50124.59Ultrasonic assistance recommended.[3]
DMSO4099.68Sonication is recommended.[2]
DMSO/Corn oil≥ 2.56.23Clear solution.[1]

Note: The molecular weight of this compound is 401.30 g/mol .[3]

Experimental Protocols

1. Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 401.30 g/mol * 1000 mg/g = 4.013 mg

  • Weigh the this compound powder. Carefully weigh out the calculated mass of this compound and place it in a sterile vial. For small quantities, it may be easier to add the solvent directly to the manufacturer's vial.[8]

  • Add DMSO. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound. Vortex the vial for 10-20 seconds to dissolve the powder.[9] If the compound does not fully dissolve, sonicate the vial for a few minutes or warm it briefly to 37°C.[7][9]

  • Aliquot and store. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[8][9]

  • Storage. Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8]

2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Calibrated pipettes

Procedure:

  • Thaw the stock solution. Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[9]

  • Perform serial dilutions in DMSO (if necessary). It is best to perform initial serial dilutions in DMSO before diluting in an aqueous medium to prevent precipitation.[10]

  • Prepare the final working solution. Dilute the DMSO stock solution (or a serially diluted DMSO solution) directly into the cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect the cells, typically below 0.5%, and ideally below 0.1%.[11]

    • Example for a 1:1000 dilution: To achieve a final concentration of 10 µM this compound with a 0.1% DMSO concentration, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Vehicle Control. Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental samples.[11]

  • Use freshly prepared working solutions. It is recommended to prepare fresh dilutions of the compound in the cell culture medium for each experiment, as the stability of the compound in aqueous solutions may be limited.[9]

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_assay Working Solution for Cell Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw Begin Experiment dilute Dilute in Cell Culture Medium (Final DMSO < 0.5%) thaw->dilute control Prepare Vehicle Control (Medium + same % DMSO) treat Add to Cells in Culture dilute->treat add_control Add Vehicle to Control Cells control->add_control G cluster_membrane Mycobacterium tuberculosis Cell Membrane EfpA EfpA Efflux Pump Tunnel Lipid Access Tunnel Tunnel->EfpA is part of Lipid Natural Lipidic Substrate Lipid->Tunnel is transported through BRD This compound BRD->Tunnel Binds to and blocks the tunnel BRD->Lipid Prevents transport

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BRD-8000.3, a potent and specific inhibitor of the essential Mycobacterium tuberculosis efflux pump, EfpA. These guidelines are intended to support research into novel anti-tubercular drug development and the study of mycobacterial efflux pump mechanisms.

Introduction

This compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically targets the EfpA efflux pump in Mycobacterium tuberculosis (Mtb).[1][2][3] EfpA is an essential transporter protein in Mtb, implicated in drug tolerance and the transport of lipids.[1][4] this compound acts by binding within a transmembrane tunnel of EfpA, effectively blocking the transport of natural lipid substrates.[5][6][7][8][9] This inhibition of lipid transport is a key aspect of its antimycobacterial activity.[1][4]

Solvent and Storage Recommendations

Proper handling and storage of this compound are critical to maintain its stability and activity. The following table summarizes the recommended solvent and storage conditions.

ParameterRecommendationNotes
Solvent DMSO (Dimethyl sulfoxide)A stock solution of up to 40 mg/mL (99.68 mM) can be prepared. Sonication is recommended to aid dissolution.[1]
Storage of Powder -20°CThe solid compound is stable for up to 3 years when stored at -20°C.[1][3]
Storage of Solution -80°CAliquot the stock solution to avoid repeated freeze-thaw cycles. The solution is stable for up to 1 year at -80°C.[1][2]
Shipping Ambient temperature or with blue iceAs per manufacturer's guidelines.[1]

Mechanism of Action: EfpA Inhibition

This compound functions by directly inhibiting the EfpA efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters. Structural and functional studies have elucidated its specific mechanism:

  • Binding Site: this compound binds within a hydrophobic tunnel (tunnel 2) of the EfpA protein, which is located within the transmembrane domain.[5][6]

  • Competitive Inhibition of Lipid Transport: The binding of this compound physically obstructs the path for lipid substrates, thereby inhibiting the lipid transport activity of EfpA.[4][5][7][8][9] It displaces a phosphatidyl glycerol (B35011) (PG) molecule that is normally bound in this tunnel.[5][6]

  • Uncompetitive Inhibition of Ethidium (B1194527) Bromide Efflux: Interestingly, for the model efflux pump substrate ethidium bromide (EtBr), this compound acts as an uncompetitive inhibitor. This suggests that EtBr and the natural lipid substrates may utilize different entry or transport pathways within EfpA.[5][6]

The following diagram illustrates the proposed mechanism of action of this compound.

EfpA EfpA Efflux Pump Substrate_out Lipid Substrate EfpA->Substrate_out Substrate_in Lipid Substrate Substrate_in->EfpA Normal Efflux BRD8000 This compound BRD8000->EfpA Inhibition

Caption: Mechanism of EfpA inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium species

This protocol describes the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • Mycobacterium species (e.g., M. tuberculosis H37Rv, M. smegmatis)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

  • Plate reader for measuring optical density at 600 nm (OD600)

Procedure:

  • Prepare Mycobacterial Inoculum:

    • Culture the Mycobacterium species in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in fresh 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in 7H9 broth. The final concentrations should typically range from 0.1 to 100 µM.

    • Include a no-drug control (vehicle, i.e., DMSO at the highest concentration used) and a no-inoculum control (broth only).

  • Inoculation and Incubation:

    • Add the prepared mycobacterial inoculum to each well containing the serially diluted this compound and the controls.

    • Seal the plates and incubate at 37°C. Incubation times will vary depending on the species (e.g., 7-14 days for M. tuberculosis, 2-3 days for M. smegmatis).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

    • Growth can be assessed visually or by measuring the OD600.

Protocol 2: Whole-Cell Ethidium Bromide Efflux Inhibition Assay

This assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate ethidium bromide (EtBr) from mycobacterial cells.

Materials:

  • Mycobacterium species culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • This compound

  • Fluorometer or plate reader with fluorescence capabilities (Excitation: 530 nm, Emission: 585 nm)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Preparation:

    • Grow mycobacteria to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet twice with PBS and resuspend in PBS to an OD600 of 0.4.

  • EtBr Loading:

    • Incubate the cell suspension with a sub-inhibitory concentration of EtBr in the absence of glucose (to de-energize the cells and maximize loading) for 1 hour at room temperature.

    • To test the effect of this compound, add the compound at the desired concentration during the loading step. Include a no-inhibitor control.

  • Initiation of Efflux:

    • Wash the cells to remove extracellular EtBr.

    • Resuspend the cells in PBS containing glucose (e.g., 0.4%) to energize the cells and initiate efflux.

    • Immediately transfer the cell suspension to the 96-well plate.

  • Fluorescence Measurement:

    • Measure the fluorescence in real-time over a period of 60-90 minutes.

    • A decrease in fluorescence indicates efflux of EtBr. Inhibition of efflux by this compound will result in a slower rate of fluorescence decay compared to the control.

The following diagram illustrates the workflow for the ethidium bromide efflux inhibition assay.

start Start: Mid-log phase mycobacterial culture wash1 Wash cells with PBS start->wash1 load Load cells with Ethidium Bromide +/- this compound (no glucose) wash1->load wash2 Wash to remove extracellular EtBr load->wash2 resuspend Resuspend in PBS with glucose wash2->resuspend measure Measure fluorescence over time resuspend->measure end End: Analyze fluorescence decay curves measure->end

Caption: Workflow for the ethidium bromide efflux inhibition assay.

Protocol 3: In Vitro Lipid Transport Assay using Proteoliposomes

This advanced protocol assesses the direct inhibitory effect of this compound on the lipid transport activity of purified EfpA reconstituted into liposomes.

Materials:

  • Purified EfpA protein

  • E. coli polar lipids

  • Fluorescently labeled lipid (e.g., NBD-PA)

  • Detergent for reconstitution (e.g., DDM)

  • Bio-Beads for detergent removal

  • Sodium dithionite

  • Fluorometer

Procedure:

  • Proteoliposome Reconstitution:

    • Solubilize E. coli polar lipids and the fluorescently labeled lipid with detergent.

    • Add purified EfpA to the lipid-detergent mixture.

    • Remove the detergent gradually using Bio-Beads to allow the formation of proteoliposomes with EfpA incorporated into the membrane.

  • Lipid Flippase Assay:

    • The fluorescently labeled lipids will be present on both the inner and outer leaflets of the proteoliposomes.

    • Add sodium dithionite, a membrane-impermeant quenching agent, to the outside of the proteoliposomes. This will quench the fluorescence of the lipids on the outer leaflet.

    • In proteoliposomes containing active EfpA, the transporter will "flip" lipids from the inner to the outer leaflet, where they will be quenched by dithionite, leading to a time-dependent decrease in fluorescence.

  • Inhibition by this compound:

    • To test for inhibition, incubate the proteoliposomes with this compound before adding sodium dithionite.

    • A reduction in the rate of fluorescence quenching in the presence of this compound indicates inhibition of EfpA's lipid transport activity.

The logical relationship for the lipid transport assay is depicted below.

cluster_assay Lipid Transport Assay Proteoliposome Proteoliposome (EfpA + Fluorescent Lipid) Dithionite Add Sodium Dithionite (Quenches external fluorescence) Proteoliposome->Dithionite Control BRD8000 Pre-incubate with this compound Proteoliposome->BRD8000 Measure Measure Fluorescence Quenching Dithionite->Measure BRD8000->Dithionite Test

Caption: Logical workflow of the in vitro lipid transport assay.

Data Interpretation

The following table provides a guide for interpreting the results from the described experimental protocols.

AssayExpected Outcome with this compoundInterpretation
MIC Determination Low MIC valueIndicates potent whole-cell antimycobacterial activity.
Ethidium Bromide Efflux Inhibition Reduced rate of fluorescence decayDemonstrates inhibition of efflux pump activity in whole cells.
In Vitro Lipid Transport Slower rate of fluorescence quenchingConfirms direct inhibition of EfpA's lipid transport function.

These application notes and protocols provide a comprehensive framework for utilizing this compound as a tool to investigate mycobacterial efflux pumps and as a lead compound for the development of novel anti-tubercular therapeutics. For all in vitro and cell-based assays, it is crucial to perform appropriate controls, including vehicle controls and positive controls with known inhibitors where applicable. All work with Mycobacterium tuberculosis must be conducted in a BSL-3 facility by trained personnel.

References

Application Notes and Protocols: Synergistic Inhibition of Mycobacterial EfpA by BRD-8000.3 and BRD-9327

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, poses a significant global health threat. A key strategy for overcoming resistance is the development of novel therapeutics and combination therapies that target essential bacterial processes. The efflux pump EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters, is an essential protein in Mtb, making it an attractive target for new anti-tubercular drugs.[1][2] This document provides detailed application notes and protocols for the combined use of two structurally distinct EfpA inhibitors, BRD-8000.3 and BRD-9327, which exhibit a synergistic relationship and mutual collateral sensitivity.[3][4]

This compound and BRD-9327 were identified through a large-scale chemical-genetic screening strategy.[1] While both compounds target EfpA, they do so through different mechanisms of action. This dual-targeting approach not only leads to synergistic killing of mycobacteria but also presents a higher barrier to the development of resistance.[3][4] Understanding the interplay between these two compounds is crucial for leveraging their full therapeutic potential.

Mechanism of Action and Synergy

This compound and BRD-9327 both inhibit the function of the essential mycobacterial efflux pump EfpA, which is believed to function as a lipid transporter, potentially flipping lipids like phosphatidylglycerol from the inner to the outer leaflet of the plasma membrane.[2][5] Despite targeting the same protein, their binding sites and inhibitory mechanisms are distinct:

  • This compound binds within a hydrophobic tunnel of EfpA that is in contact with the lipid bilayer. This binding displaces a lipid molecule, suggesting it blocks the access route for EfpA's natural substrate.[2][4]

  • BRD-9327 , on the other hand, binds to the outer vestibule of EfpA. This is thought to inhibit the conformational changes of the transporter that are necessary for its function, a mechanism known as uncompetitive inhibition.[3][4]

The simultaneous binding of both inhibitors at their respective locations has been structurally demonstrated, providing a basis for their synergistic action.[4] This synergy means that the combined effect of the two drugs is greater than the sum of their individual effects.

A key feature of the interaction between this compound and BRD-9327 is collateral sensitivity . This phenomenon occurs when the development of resistance to one drug leads to increased sensitivity to another.[3][6] In the case of these EfpA inhibitors, mutations in the efpA gene that confer high-level resistance to this compound render the bacteria hypersensitive to BRD-9327, and vice-versa.[3] This mutual collateral sensitivity significantly lowers the frequency of spontaneous resistance to either compound when used in combination.[3]

Data Presentation

The following tables summarize the quantitative data on the activity of this compound and BRD-9327 against Mycobacterium marinum (Mmar), a close relative of Mtb, and the impact of resistance mutations.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and BRD-9327 against M. marinum

CompoundWild-Type M. marinum MIC (µM)
This compound6.25[3]
BRD-932725[3]

Table 2: Collateral Sensitivity of EfpA Mutants in M. marinum

Resistant MutantResistance toMIC (µM) of this compoundMIC (µM) of BRD-9327
efpA(V319M)This compound>506.25[3]
efpA(A415V)This compound>50>50 (IC50 = 0.8 µM)[3]
efpA(G328C)BRD-93273.13>50[3]
efpA(G328D)BRD-93273.13>50[3]
efpA(A339T)BRD-93273.13>50[3]
efpA(F346L)BRD-93276.25>50[3]

Signaling Pathways and Experimental Workflows

EfpA_Inhibition Mechanism of EfpA Inhibition cluster_membrane Cell Membrane EfpA EfpA Efflux Pump Efflux Substrate Efflux EfpA->Efflux Mediates BRD8000 This compound BRD8000->EfpA Binds to transmembrane tunnel BRD9327 BRD-9327 BRD9327->EfpA Binds to extracellular vestibule Lipid Lipid Substrate Lipid->EfpA Enters pump Synergy_Workflow Checkerboard Synergy Assay Workflow A Prepare serial dilutions of this compound (Drug A) C Dispense Drug A and B into 96-well plate in a checkerboard format A->C B Prepare serial dilutions of BRD-9327 (Drug B) B->C D Inoculate with Mycobacterium culture C->D E Incubate at 37°C D->E F Read absorbance (e.g., OD600) E->F G Determine MICs of individual drugs and combinations F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H Collateral_Sensitivity Collateral Sensitivity Logic WT Wild-Type Mycobacterium Res_A Resistance to This compound WT->Res_A Exposure to This compound Res_B Resistance to BRD-9327 WT->Res_B Exposure to BRD-9327 Sens_B Hypersensitivity to BRD-9327 Res_A->Sens_B Results in Sens_A Hypersensitivity to This compound Res_B->Sens_A Results in

References

Application Notes and Protocols for Studying the Synergistic Effects of BRD-8000.3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-8000.3 is a small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] EfpA is a promising target for novel anti-tubercular therapies due to its essentiality for Mtb survival.[1][3] this compound has been shown to act synergistically with another EfpA inhibitor, BRD-9327.[1][4] This synergy arises from their distinct mechanisms of action. This compound binds within a tunnel that contacts the lipid bilayer, blocking a potential access route for natural lipid substrates.[1][2][5] In contrast, BRD-9327 binds in the outer vestibule of the pump.[1][5] This dual-site inhibition enhances the overall efficacy and presents a promising strategy to combat drug resistance.[4] Resistance to one inhibitor can even increase sensitivity to the other, a phenomenon known as collateral sensitivity.[1][3]

These application notes provide detailed protocols for studying the synergistic effects of this compound, with a focus on its interaction with BRD-9327, using checkerboard assays and ethidium (B1194527) bromide efflux assays.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Compounds
CompoundOrganismMIC (µM)
This compoundM. tuberculosis H37Rv8
BRD-9327M. tuberculosis H37Rv16

Note: These are representative MIC values. Actual values should be determined experimentally.

Table 2: Checkerboard Assay Results for this compound and BRD-9327 Combination
This compound (µM)BRD-9327 (µM)Growth (+/-)FIC of this compoundFIC of BRD-9327ΣFIC (FIC Index)Interpretation
80-101Additive
40+----
20+----
10+----
0.50+----
016-011Additive
08+----
04+----
02+----
01+----
2 2 - 0.25 0.125 0.375 Synergy
14-0.1250.250.375Synergy
41-0.50.06250.5625Additive
0.58-0.06250.50.5625Additive

Note: This table presents representative data illustrating a synergistic interaction where the FIC index is ≤ 0.5. Growth is indicated as '+' for visible growth and '-' for no visible growth.

Experimental Protocols

Checkerboard Assay for Synergy Determination

This protocol outlines the checkerboard method to determine the synergistic interaction between this compound and a second compound (e.g., BRD-9327) against M. tuberculosis.

Materials:

  • This compound

  • BRD-9327 (or other compound of interest)

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for quantitative analysis)

Protocol:

  • Prepare Compound Stock Solutions: Dissolve this compound and BRD-9327 in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Prepare Bacterial Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Prepare Compound Dilutions in Plate:

    • Add 50 µL of 7H9 broth to all wells of a 96-well plate.

    • Drug A (this compound): In the first column, add 50 µL of a 4x working solution of this compound to the wells in rows A-G. Perform a 2-fold serial dilution across the plate from column 1 to column 10 by transferring 50 µL.

    • Drug B (BRD-9327): In the first row, add 50 µL of a 4x working solution of BRD-9327 to the wells in columns 1-10. Perform a 2-fold serial dilution down the plate from row A to row G by transferring 50 µL.

    • This creates a matrix of varying concentrations of both drugs.

    • Controls:

      • Row H: Serial dilutions of this compound only.

      • Column 11: Serial dilutions of BRD-9327 only.

      • A well with only broth (sterility control) and a well with bacteria and no drugs (growth control).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is visible in the growth control well.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone (from the control rows/columns) and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination that shows no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (ΣFIC) for each combination:

      • ΣFIC = FIC of Drug A + FIC of Drug B

    • Interpretation of FIC Index:

      • ΣFIC ≤ 0.5: Synergy

      • 0.5 < ΣFIC ≤ 4: Additive/Indifference

      • ΣFIC > 4: Antagonism

Ethidium Bromide (EtBr) Efflux Assay

This protocol measures the ability of this compound to inhibit the efflux of the fluorescent substrate ethidium bromide from M. tuberculosis cells. A synergistic effect would be observed as a greater inhibition of efflux when both compounds are present compared to each alone.

Materials:

  • This compound

  • BRD-9327 (or other compound of interest)

  • M. tuberculosis H37Rv culture

  • Phosphate Buffered Saline (PBS) with 0.05% Tween 80

  • Ethidium Bromide (EtBr)

  • Glucose

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: 530 nm, Emission: 590 nm)

  • Centrifuge

Protocol:

  • Prepare Bacterial Cells: Grow M. tuberculosis H37Rv to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.

  • Determine Non-toxic Inhibitor Concentrations: Determine the MIC of this compound and BRD-9327 as described in the checkerboard assay protocol. For the efflux assay, use the compounds at a sub-inhibitory concentration (e.g., 1/4 MIC) to ensure cell viability is not affected.

  • Loading with Ethidium Bromide:

    • Incubate the bacterial suspension with a sub-inhibitory concentration of EtBr (e.g., 1-2 µg/mL) and the desired concentrations of this compound, BRD-9327, or the combination. Incubate at 37°C for 1 hour to allow for EtBr accumulation.

  • Initiate Efflux:

    • Centrifuge the loaded cells, remove the supernatant, and wash with PBS to remove extracellular EtBr.

    • Resuspend the cells in PBS containing the respective inhibitors.

    • Transfer 200 µL of the cell suspension to the wells of a 96-well black plate.

    • Initiate efflux by adding glucose to a final concentration of 50 mM. A control without glucose should be included.

  • Measure Fluorescence:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • A decrease in fluorescence indicates the efflux of EtBr.

    • Compare the rate of efflux in the presence of this compound, BRD-9327, and the combination, relative to the no-inhibitor control.

    • Synergy is indicated by a significantly slower rate of efflux in the presence of the combination compared to the individual compounds.

Visualizations

Synergy_Mechanism cluster_membrane Mycobacterial Inner Membrane EfpA EfpA Efflux Pump Inner Vestibule Outer Vestibule Efflux_Blocked Efflux Blocked EfpA->Efflux_Blocked BRD8000 This compound BRD8000->EfpA:in Binds to lipid access tunnel BRD9327 BRD-9327 BRD9327->EfpA:out Binds to outer vestibule Substrate Natural Substrate (e.g., Lipid) Substrate->EfpA:in Access Blocked

Caption: Synergistic inhibition of the EfpA efflux pump by this compound and BRD-9327.

Checkerboard_Workflow start Start prep_compounds Prepare Stock Solutions of this compound & BRD-9327 start->prep_compounds prep_inoculum Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) start->prep_inoculum setup_plate Set up 96-well plate with 2-fold serial dilutions of both compounds prep_compounds->setup_plate prep_inoculum->setup_plate inoculate Inoculate plate with bacterial suspension setup_plate->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_mic Determine MIC of individual compounds and combinations incubate->read_mic calc_fic Calculate FIC and FIC Index (ΣFIC) read_mic->calc_fic interpret Interpret Results: Synergy (ΣFIC ≤ 0.5) Additive (0.5 < ΣFIC ≤ 4) Antagonism (ΣFIC > 4) calc_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Efflux_Assay_Workflow start Start prep_cells Prepare M. tuberculosis cell suspension start->prep_cells load_etbr Load cells with EtBr + Inhibitors (this compound, BRD-9327, or Combo) prep_cells->load_etbr wash_cells Wash cells to remove extracellular EtBr load_etbr->wash_cells initiate_efflux Resuspend in PBS + Inhibitors and add Glucose to initiate efflux wash_cells->initiate_efflux measure_fluorescence Measure fluorescence over time in a plate reader initiate_efflux->measure_fluorescence analyze_data Analyze rate of fluorescence decrease (Rate of Efflux) measure_fluorescence->analyze_data compare Compare efflux rates: Combo vs. Individual Compounds analyze_data->compare end End compare->end

Caption: Experimental workflow for the Ethidium Bromide (EtBr) efflux assay.

References

Application Notes and Protocols for BRD-8000.3 in In Vivo Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols and dosage information are provided as a guideline for research purposes. As of the latest literature review, specific in vivo dosage and efficacy data for BRD-8000.3 in animal models of tuberculosis have not been published. Therefore, the proposed dosages are hypothetical and must be determined experimentally, starting with pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

Introduction

This compound is a novel small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1] EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters and is crucial for the survival of Mtb, making it a promising target for new anti-tubercular therapeutics.[1][2][3][4] this compound acts by binding to a tunnel within EfpA that is in contact with the lipid bilayer, thereby displacing a lipid molecule and likely blocking the access route for a natural lipidic substrate.[1][5] This inhibitory action has been shown to be potent in vitro, with a minimal inhibitory concentration (MIC90) of 800 nM against wild-type Mtb.[1] Furthermore, this compound exhibits synergistic activity with the structurally distinct EfpA inhibitor BRD-9327.[1] Although oral administration of a related compound showed good plasma exposure in mice, further optimization is needed to enhance its inhibitory activity and improve its physicochemical properties for use as a drug against Mtb.

These application notes provide a summary of the known quantitative data for this compound and a detailed, though prospective, protocol for its evaluation in a murine model of chronic tuberculosis.

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound based on available research.

ParameterValueOrganism/SystemReference
MIC90 800 nMM. tuberculosis (wild-type)[1]
Dissociation Constant (Kd) 179 ± 32 nMEfpAEM[1]
Mechanism of Inhibition Uncompetitive inhibitor of ethidium (B1194527) bromide effluxEfpA[1]

Signaling Pathway and Mechanism of Action

This compound targets the EfpA efflux pump, which is embedded in the plasma membrane of Mycobacterium tuberculosis. EfpA is thought to function as a lipid transporter, potentially flipping phospholipids (B1166683) like phosphatidylglycerol from the inner to the outer leaflet of the plasma membrane. By binding within a hydrophobic tunnel of EfpA, this compound competitively inhibits the binding of the natural lipid substrate, thereby disrupting this essential transport process and leading to bacterial cell death.

BRD80003_MoA Mechanism of Action of this compound cluster_membrane Mtb Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm EfpA {EfpA Efflux Pump | Transmembrane Protein} EfpA->Substrate_out block Inhibition EfpA->block Substrate_in Natural Substrate (e.g., Lipid) Substrate_in->EfpA Normal Transport BRD80003 This compound BRD80003->EfpA Binds to hydrophobic tunnel

Caption: Mechanism of this compound inhibition of the Mtb EfpA efflux pump.

Experimental Protocols

Preliminary Studies: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

Objective: To determine the MTD and PK profile of this compound in mice to inform dose selection for efficacy studies.

Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

  • Number: As required for statistical significance, typically 3-5 mice per dose group and time point.

Methodology:

  • Drug Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

  • MTD Determination:

    • Administer single escalating doses of this compound to different groups of mice.

    • Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7 days.

    • The MTD is defined as the highest dose that does not cause significant toxicity.

  • Pharmacokinetic Study:

    • Administer a single, non-toxic dose of this compound (informed by the MTD study) to a cohort of mice.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via sparse sampling.

    • Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Efficacy Study in a Murine Model of Chronic Tuberculosis

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial burden in the lungs and spleens of mice chronically infected with M. tuberculosis.

Animal Model:

  • Species: BALB/c or C57BL/6 mice

  • Sex: Female

  • Age: 6-8 weeks

  • Pathogen: Mycobacterium tuberculosis H37Rv or Erdman strain.

Methodology:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis to deliver approximately 50-100 colony-forming units (CFU) to the lungs.

    • Confirm the initial bacterial implantation by sacrificing a small cohort of mice (n=3) one day post-infection and plating lung homogenates.

  • Treatment:

    • Allow the infection to establish for 4 weeks to develop into a chronic state.

    • Randomly assign mice to treatment groups (n=5-10 per group per time point):

      • Vehicle Control

      • Positive Control (e.g., Isoniazid at 25 mg/kg)

      • This compound (e.g., three different dose levels informed by MTD/PK studies)

    • Administer treatment daily via oral gavage, 5 days per week, for 4 weeks.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and count the CFU.

    • Calculate the log10 CFU reduction for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Vehicle Control-
Isoniazid25
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose

This table should be populated with the experimental results.

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the in vivo efficacy study.

experimental_workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Infection Aerosol Infection of Mice (M. tuberculosis H37Rv) Establishment Establish Chronic Infection (4 weeks) Infection->Establishment Grouping Randomize into Treatment Groups Establishment->Grouping Treatment Daily Oral Gavage (4 weeks, 5 days/week) Grouping->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Groups Vehicle Control Positive Control (INH) This compound (Low, Mid, High) Harvest Harvest Lungs & Spleen Euthanasia->Harvest Homogenize Homogenize Organs Harvest->Homogenize Plating Plate Serial Dilutions (7H11 Agar) Homogenize->Plating Incubation Incubate (3-4 weeks) Plating->Incubation CFU_Count Count CFU & Analyze Data Incubation->CFU_Count

Caption: Proposed workflow for evaluating the in vivo efficacy of this compound.

References

Application Note: High-Resolution Cryo-EM Structure of the Mycobacterium tuberculosis Efflux Pump EfpA in Complex with the Inhibitor BRD-8000.3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efflux pumps are a significant mechanism by which bacteria develop multidrug resistance, posing a major challenge to the treatment of infectious diseases. EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters, is an essential efflux pump in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Its critical role in the viability of Mtb makes it a promising target for the development of new anti-tubercular drugs.[1][3][4] This application note describes the cryo-electron microscopy (Cryo-EM) sample preparation and structural determination of EfpA in complex with the novel inhibitor, BRD-8000.3.[1][5][6] Understanding the structural basis of this interaction is pivotal for the rational design of more potent EfpA inhibitors.

Recent studies have revealed that EfpA functions as a lipid transporter and that this compound effectively inhibits this activity by binding within the lipid-binding site.[1][2][3] Cryo-EM has been instrumental in elucidating the structure of the EfpA-BRD-8000.3 complex, revealing that EfpA forms an antiparallel dimer.[1][2][6] The structure of EfpA in complex with lipids has been resolved to 2.9 Å, and the EfpA-BRD-8000.3 complex to 3.4 Å.[1][2][6]

Experimental Workflow & Signaling Pathways

The overall workflow for determining the Cryo-EM structure of the EfpA-BRD-8000.3 complex involves several key stages, from protein expression and purification to data collection and structure determination.

EfpA_Workflow cluster_purification Protein Expression & Purification cluster_grid Cryo-EM Grid Preparation cluster_data Data Acquisition & Processing expr EfpA Expression in M. smegmatis sol Membrane Solubilization (with this compound) expr->sol aff Affinity Chromatography sol->aff sec Size Exclusion Chromatography aff->sec sample Sample Application to Grid sec->sample blot Blotting sample->blot plunge Plunge Freezing in Liquid Ethane (B1197151) blot->plunge screen Grid Screening plunge->screen collect Data Collection screen->collect proc Image Processing collect->proc model Structure Modeling & Refinement proc->model

Caption: Experimental workflow for EfpA-BRD-8000.3 structure determination.

The proposed mechanism of EfpA inhibition by this compound involves competitive binding in the lipid translocation pathway.

EfpA_Inhibition cluster_membrane Cell Membrane EfpA EfpA Dimer Lipid Lipid Substrate EfpA->Lipid Translocates Inhibition Inhibition of Lipid Transport EfpA->Inhibition BindingSite Lipid Binding Site Lipid->BindingSite Binds BRD This compound BRD->BindingSite Competitively Binds BRD->Inhibition BindingSite->EfpA

Caption: Proposed mechanism of EfpA inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the structural and binding affinity studies of the EfpA-BRD-8000.3 complex.

Table 1: Cryo-EM Data Collection and Refinement Statistics

ParameterEfpA - Lipid ComplexEfpA - this compound Complex
Resolution (Å) 2.9[1][6]3.4[1][6][7]
Microscope Titan KriosTitan Krios
Voltage (kV) 300300
Electron Dose (e⁻/Ų) 50-6050-60
Number of Particles ~200,000~150,000
Symmetry C2C2

Table 2: Binding Affinity of this compound to EfpA

MethodDissociation Constant (Kd)
Ligand Detected Proton NMR 179 ± 32 nM[7]
Isothermal Titration Calorimetry (ITC) (Data not available)
Surface Plasmon Resonance (SPR) (Data not available)

Detailed Experimental Protocols

EfpA Expression and Purification

This protocol is adapted from established methods for membrane protein purification.

  • Expression:

    • The gene encoding EfpA from Mycobacterium tuberculosis is cloned into a suitable expression vector with a C-terminal His-tag.

    • The construct is used to transform an appropriate expression host, such as Mycobacterium smegmatis or Escherichia coli.

    • Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C.

    • Protein expression is induced with an appropriate inducer (e.g., acetamide (B32628) or IPTG) and cultures are incubated for a further 16-20 hours at 20°C.

  • Membrane Preparation:

    • Cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).

    • Cells are lysed by high-pressure homogenization.

    • The cell lysate is centrifuged at 10,000 x g for 20 minutes to remove cell debris.

    • The supernatant is ultracentrifuged at 150,000 x g for 1 hour to pellet the cell membranes.

  • Solubilization and Affinity Chromatography:

    • The membrane pellet is resuspended in solubilization buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)).

    • Crucially, this compound is added to the solubilization buffer at a final concentration of 50 µM to ensure its presence throughout the purification process. [1][4]

    • The mixture is stirred gently for 1 hour at 4°C to solubilize the membrane proteins.

    • The solubilized fraction is clarified by ultracentrifugation at 100,000 x g for 30 minutes.

    • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM, and 10 µM this compound).

    • The column is washed extensively with wash buffer to remove non-specifically bound proteins.

    • EfpA is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 300 mM imidazole, 0.05% DDM, and 10 µM this compound).

  • Size Exclusion Chromatography (SEC):

    • The eluted protein is concentrated and loaded onto a size exclusion chromatography column (e.g., Superose 6) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM, and 10 µM this compound).

    • Fractions corresponding to the dimeric EfpA-BRD-8000.3 complex are collected and concentrated to 5-10 mg/mL for Cryo-EM studies.

Cryo-EM Grid Preparation and Vitrification
  • Grid Preparation:

    • Quantifoil R1.2/1.3 300-mesh copper or gold grids are glow-discharged for 30-60 seconds to render the surface hydrophilic.

  • Sample Application and Vitrification:

    • A 3 µL aliquot of the purified EfpA-BRD-8000.3 complex (5-10 mg/mL) is applied to the glow-discharged grid in a controlled environment (e.g., Vitrobot) at 4°C and 100% humidity.

    • The grid is blotted for 3-5 seconds with a blot force of -1 to remove excess liquid, creating a thin film of the sample.

    • The grid is immediately plunge-frozen into liquid ethane cooled by liquid nitrogen.[8][9]

Cryo-EM Data Acquisition and Processing
  • Microscope Setup:

    • Grids are screened for optimal ice thickness and particle distribution using a transmission electron microscope (e.g., a 200 kV Talos Arctica).[10]

    • High-resolution data is collected on a 300 kV Titan Krios microscope equipped with a direct electron detector.

  • Data Collection:

    • Automated data collection is performed using software such as EPU or SerialEM.

    • Movies are recorded in counting mode with a total electron dose of 50-60 e⁻/Ų fractionated over 40-50 frames.

    • A defocus range of -1.0 to -2.5 µm is typically used.

  • Image Processing:

    • Movie frames are aligned and dose-weighted using MotionCor2 or a similar program.

    • Contrast transfer function (CTF) estimation is performed using CTFFIND4.

    • Particles are picked using a template-based or automated picking algorithm.

    • Several rounds of 2D and 3D classification are performed to select for a homogenous population of particles.

    • A final 3D reconstruction is generated, and post-processing steps, including B-factor sharpening, are applied to improve the map quality.

Conclusion

The successful determination of the Cryo-EM structure of the EfpA-BRD-8000.3 complex provides a detailed molecular snapshot of how this potent inhibitor interacts with its target. This structural information is invaluable for understanding the mechanism of action and for guiding the structure-based design of new and improved anti-tubercular agents targeting EfpA. The protocols outlined in this application note provide a robust framework for researchers aiming to study the structure and function of EfpA and other challenging membrane proteins.

References

Application Notes and Protocols: Assessing the Impact of BRD-8000.3 on the Mycobacterial Lipid Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-8000.3 is a small molecule inhibitor that has demonstrated potent anti-mycobacterial activity. It targets the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), a member of the major facilitator superfamily (MFS) of transporters.[1][2][3][4] Structural and functional studies have revealed that EfpA functions as a lipid transporter, playing a crucial role in the lipid metabolism of mycobacteria.[2][3][5] The mechanism of action of this compound involves the competitive inhibition of lipid binding to EfpA, thereby disrupting the transport of essential lipid substrates.[2][5] This disruption of the lipid profile can have profound effects on the viability and pathogenesis of the bacterium.

These application notes provide detailed protocols for assessing the impact of this compound on the mycobacterial lipid profile. The methodologies described herein cover lipid extraction, qualitative and quantitative analysis using thin-layer chromatography (TLC), and comprehensive lipidomic profiling by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

Table 1: Hypothetical Quantitative Lipidomic Data Following this compound Treatment

This table represents example data that could be generated from an LC-MS-based lipidomics experiment, comparing the lipid profiles of Mycobacterium species treated with a vehicle control versus this compound.

Lipid ClassLipid SpeciesFold Change (this compound / Control)p-valuePutative Function
Phospholipids Phosphatidylinositol Mannoside (PIM2)↓ 2.5< 0.01Cell wall biosynthesis, host-pathogen interaction
Phosphatidylglycerol (PG)↑ 1.8< 0.05Membrane fluidity and integrity
Cardiolipin (CL)↓ 1.5< 0.05Septum formation, stress response
Mycolic Acids Alpha-mycolic acid (C80)↓ 3.0< 0.01Mycomembrane structural integrity
Keto-mycolic acid (C82)↓ 2.8< 0.01Mycomembrane structural integrity
Glycerolipids Triacylglycerol (TAG)↑ 4.2< 0.001Energy storage, dormancy
Acyl Trehaloses Diacyltrehalose (DAT)↓ 2.1< 0.01Virulence factor, immunomodulation
Polyacyltrehalose (PAT)↓ 1.9< 0.01Virulence factor, immunomodulation

Note: This is example data and actual results may vary depending on the mycobacterial species, growth conditions, and experimental parameters.

Experimental Protocols

Culturing and Treatment of Mycobacteria
  • Culture Preparation: Grow the desired Mycobacterium species (e.g., Mycobacterium smegmatis as a model organism or Mycobacterium tuberculosis) in an appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with OADC or ADC) to mid-logarithmic phase.

  • Compound Treatment:

    • Determine the minimum inhibitory concentration (MIC) of this compound for the specific mycobacterial strain.

    • Treat the mycobacterial cultures with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) to observe specific effects on lipid metabolism without causing immediate cell death.

    • Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

    • Incubate the treated and control cultures for a defined period (e.g., 24-48 hours).

  • Harvesting: Harvest the bacterial cells by centrifugation. Wash the cell pellets with phosphate-buffered saline (PBS) to remove residual medium and compound.

Total Lipid Extraction from Mycobacteria

This protocol is a modification of the Bligh-Dyer method, optimized for the complex mycobacterial cell wall.[6]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Glass beads (optional, for cell disruption)

  • Glass tubes with Teflon-lined caps

Procedure:

  • To the washed mycobacterial cell pellet (from a 50 mL culture), add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • (Optional) Add sterile glass beads and vortex vigorously for 5 minutes to facilitate cell wall disruption.

  • Incubate the mixture with shaking for at least 4 hours at room temperature. For more complete extraction, this can be extended overnight.

  • Add 1 mL of chloroform and vortex.

  • Add 1.8 mL of deionized water and vortex thoroughly to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the total lipids, into a clean, pre-weighed glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Determine the dry weight of the lipid extract and resuspend in a known volume of chloroform:methanol (2:1) for downstream analysis.

Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative and semi-quantitative analysis of major lipid classes.[7][8][9][10]

Materials:

  • Silica (B1680970) gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chambers

  • Solvent systems (see below)

  • Visualization reagents (e.g., phosphomolybdic acid, iodine vapor)

Procedure:

  • Spot equal amounts of the total lipid extracts from control and this compound-treated samples onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber pre-equilibrated with the appropriate solvent system. The choice of solvent system depends on the polarity of the lipids of interest.

    • For apolar lipids (e.g., triacylglycerols, phthiocerol dimycocerosates): Petroleum ether:diethyl ether (90:10, v/v).[11]

    • For polar lipids (e.g., phospholipids, glycolipids): Chloroform:methanol:water (65:25:4, v/v/v).[12]

  • After development, air dry the TLC plate.

  • Visualize the separated lipids using one of the following methods:

    • Iodine Vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.

    • Phosphomolybdic Acid (PMA) Stain: Spray the plate with a 10% PMA solution in ethanol (B145695) and heat at 100°C. Lipids will appear as dark blue-green spots.

  • Document the results by imaging the TLC plate. Compare the intensity and migration of lipid spots between the control and treated samples.

Lipidomic Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a comprehensive and quantitative analysis of the mycobacterial lipidome.[13][14][15][16]

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

  • Chromatographic Separation:

    • Utilize a reverse-phase or normal-phase liquid chromatography system depending on the lipid classes to be analyzed.

    • A C18 column is commonly used for the separation of a wide range of lipid species.

  • Mass Spectrometry Analysis:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to detect a broader range of lipid species.

    • Perform MS/MS fragmentation to aid in the structural elucidation of identified lipids.

  • Data Analysis:

    • Process the raw data using specialized lipidomics software (e.g., XCMS, LipidSearch, MS-DIAL).

    • Identify lipids by matching their accurate mass and retention time to lipid databases (e.g., LIPID MAPS, MycoMass).[16]

    • Perform statistical analysis (e.g., t-test, volcano plots) to identify lipids that are significantly altered in response to this compound treatment.

Visualizations

Signaling Pathway and Experimental Workflow

BRD_8000_3_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane EfpA EfpA Transporter EfpA_Lipid_Complex EfpA-Lipid Complex EfpA->EfpA_Lipid_Complex Forms Disrupted_Transport Disrupted Transport Lipid Lipid Substrate Lipid->EfpA Binds to BRD8000_3 This compound BRD8000_3->EfpA Competitively Binds BRD8000_3->Disrupted_Transport Causes Transport Lipid Transport EfpA_Lipid_Complex->Transport Leads to Lipid Homeostasis Lipid Homeostasis Transport->Lipid Homeostasis Altered_Profile Altered Lipid Profile Disrupted_Transport->Altered_Profile

Caption: Mechanism of this compound action on the EfpA lipid transporter.

Lipid_Analysis_Workflow cluster_culture Cell Culture and Treatment cluster_extraction Lipid Extraction cluster_analysis Lipid Analysis cluster_outcome Outcome Culture Mycobacterial Culture Treatment This compound Treatment Culture->Treatment Control Vehicle Control Culture->Control Harvest Harvest Cells Treatment->Harvest Control->Harvest Extraction Total Lipid Extraction (Bligh-Dyer) Harvest->Extraction TLC Thin-Layer Chromatography (Qualitative Analysis) Extraction->TLC LCMS LC-MS/MS Lipidomics (Quantitative Analysis) Extraction->LCMS Data Data Analysis and Interpretation TLC->Data LCMS->Data Profile Comparative Lipid Profile Data->Profile

Caption: Experimental workflow for assessing lipid profile changes.

References

Troubleshooting & Optimization

Troubleshooting BRD-8000.3 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD-8000.3. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a small molecule with a molecular weight of 401.3 g/mol and the chemical formula C19H21BrN4O. Its structure contains several hydrophobic regions, which limit its ability to form favorable interactions with polar water molecules, leading to low solubility in aqueous buffers. While it is highly soluble in organic solvents like DMSO (up to 40 mg/mL), it often precipitates when diluted into aqueous media.[1]

Q2: What are the common signs of this compound insolubility in my experiment?

A2: Signs of poor solubility include:

  • Precipitation: The compound "crashes out" of solution, often appearing as a solid, crystals, or a film.

  • Cloudiness or Turbidity: The solution appears hazy or opaque.

  • Inconsistent or Non-Reproducible Results: Poor solubility can lead to variability in the effective concentration of the compound in your assays.

Q3: What is the recommended starting point for dissolving this compound?

A3: The recommended starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). A concentration of 10 mM is a common starting point. Sonication is recommended to ensure complete dissolution in DMSO.[1] This stock solution can then be serially diluted into your final aqueous buffer. It is crucial to ensure the final concentration of DMSO is low enough (typically <1%, and often <0.1%) to not affect your biological system.

Troubleshooting Insoluble this compound

If you are still experiencing insolubility after preparing a DMSO stock and diluting it, the following troubleshooting steps and alternative solubilization strategies can be employed.

Issue 1: Precipitate formation upon dilution of DMSO stock solution.

This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO (e.g., 1 mM).

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to promote mixing and avoid localized high concentrations.

  • Use of Co-solvents: If your experimental system can tolerate it, a small percentage of a water-miscible co-solvent in your final aqueous buffer can improve solubility.

Issue 2: The required concentration of this compound in the aqueous buffer is not achievable without precipitation.

If simple dilution of a DMSO stock is insufficient, more advanced techniques may be necessary.

Solubilization Strategies:

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. This compound contains nitrogen atoms that may be protonated at acidic pH, potentially increasing its aqueous solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility in water.

Data Presentation

The following table summarizes various solubilization strategies and provides typical concentration ranges to explore for enhancing the aqueous solubility of this compound.

Solubilization StrategyVehicle/ExcipientTypical Concentration Range in Final SolutionAdvantagesPotential Issues
Co-solvents DMSO< 1% (ideally < 0.1%)Simple to prepare.Can be toxic to cells at higher concentrations.
Ethanol1-5%Less toxic than DMSO for some systems.Can have biological effects.
PEG 4001-10%Generally well-tolerated.Can increase viscosity.
pH Adjustment Acidic Buffers (e.g., Citrate, Acetate)pH 3.0 - 6.0Can significantly increase solubility if the compound is a weak base.pH may not be compatible with the biological assay.
Surfactants Tween® 800.01 - 0.1%Effective at low concentrations.Can interfere with some biological assays.
Poloxamer 1880.1 - 1%Biocompatible.May have self-assembly properties that can be complex.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)High solubilizing capacity, generally low toxicity.Can be a more complex preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously.

  • Place the vial in a sonicator bath and sonicate for 10-15 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Determining Optimal pH for this compound Solubility
  • Prepare a series of aqueous buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Add a small volume of the DMSO stock solution to each buffer to achieve a final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant and low (e.g., 0.1%).

  • Gently mix and incubate the solutions at room temperature for 1-2 hours.

  • Visually inspect each solution for signs of precipitation or turbidity.

  • (Optional) For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS pH 7.4).

  • Add the desired amount of this compound powder directly to the HP-β-CD solution.

  • Stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Insolubility Workflow start Start: this compound Insolubility Issue prep_stock Prepare 10 mM stock in 100% DMSO with sonication start->prep_stock dilute Dilute stock into aqueous buffer (final DMSO < 1%) prep_stock->dilute check_solubility Is the compound soluble? dilute->check_solubility success Success: Proceed with experiment check_solubility->success Yes troubleshoot Troubleshoot Dilution check_solubility->troubleshoot No lower_stock Lower DMSO stock concentration (e.g., 1 mM) troubleshoot->lower_stock stepwise_dilution Use stepwise dilution with vigorous mixing troubleshoot->stepwise_dilution recheck_solubility Is the compound soluble now? lower_stock->recheck_solubility stepwise_dilution->recheck_solubility recheck_solubility->success Yes advanced_methods Explore Advanced Solubilization Methods recheck_solubility->advanced_methods No ph_adjust pH Adjustment (test acidic buffers) advanced_methods->ph_adjust surfactants Use Surfactants (e.g., Tween® 80) advanced_methods->surfactants cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) advanced_methods->cyclodextrins end End: Optimized Solubilization ph_adjust->end surfactants->end cyclodextrins->end

Caption: A workflow for troubleshooting the insolubility of this compound.

Solubilization_Strategies Key Solubilization Strategies for Hydrophobic Compounds compound Poorly Soluble Compound (this compound) strategy Solubilization Strategy compound->strategy cosolvents Co-solvents (e.g., DMSO, Ethanol) strategy->cosolvents ph pH Adjustment (for ionizable groups) strategy->ph surfactants Surfactants (Micelle Formation) strategy->surfactants cyclodextrins Cyclodextrins (Inclusion Complex) strategy->cyclodextrins result Solubilized Compound in Aqueous Solution cosolvents->result ph->result surfactants->result cyclodextrins->result

Caption: An overview of common strategies to enhance aqueous solubility.

References

Overcoming BRD-8000.3 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD-8000.3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the stability and degradation of this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of this compound degradation in my experiments?

A1: Degradation of this compound can manifest in several ways, including a gradual or significant loss of its inhibitory activity on the EfpA efflux pump, leading to inconsistent or irreproducible experimental results. You might also observe a decrease in the expected therapeutic effect in cell-based assays over time. Physical changes such as a change in the color of the solution or the formation of precipitate can also indicate degradation.

Q2: What are the primary chemical degradation pathways for a small molecule like this compound in an experimental setting?

A2: Like many small molecules, this compound may be susceptible to several common degradation pathways in aqueous solutions and cell culture media:

  • Hydrolysis: The cleavage of chemical bonds by water. This can be influenced by the pH of the solution.[1][2][3]

  • Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light or trace metals.[1][2]

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[4]

Q3: How should I store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in anhydrous DMSO can also be stored at -80°C for extended periods. For working solutions in aqueous buffers or cell culture media, it is best to prepare them fresh for each experiment. Minimize the exposure of both solid and dissolved this compound to light and air.

Q4: What is the expected stability of this compound in a typical cell culture medium at 37°C?

A4: The stability of this compound in cell culture media at 37°C can be variable and depends on the specific components of the medium. It is recommended to perform a stability study to determine the half-life of the compound under your specific experimental conditions. As a general guideline, it is advisable to refresh the media with a new preparation of this compound every 24-48 hours in long-term experiments to maintain a consistent effective concentration.

Q5: Are there any additives I can use to improve the stability of this compound in my experiments?

A5: Yes, certain additives can help mitigate degradation. For suspected oxidative degradation, the inclusion of antioxidants may be beneficial.[5][6][7][8][9] The choice of antioxidant should be carefully considered to ensure it does not interfere with your experimental system. It is crucial to validate the compatibility and efficacy of any stabilizer in your specific assay.

Troubleshooting Guides

Problem Possible Cause Recommended Action
Loss of biological activity over time Degradation of this compound in the experimental medium.Perform a time-course stability study using HPLC or LC-MS to quantify the concentration of intact this compound over the duration of your experiment.[4][10][11][12][13][14] Consider refreshing the medium with freshly prepared this compound at regular intervals.
Inconsistent results between experiments Variability in the preparation and storage of this compound solutions.Prepare fresh stock solutions from solid compound regularly. Aliquot stock solutions to minimize freeze-thaw cycles.[15] Ensure consistent handling procedures across all experiments.
Precipitate forms in the working solution Poor solubility or degradation of this compound.Assess the solubility of this compound in your experimental buffer or medium. If solubility is an issue, consider using a different solvent system or formulation. If degradation is suspected, analyze the precipitate to identify potential degradation products.
Change in color of the solution Oxidative degradation or photolysis.Protect solutions from light by using amber vials or wrapping containers in foil.[4] Prepare solutions in degassed buffers to minimize exposure to oxygen. Consider the addition of a compatible antioxidant.[5][7]

Data Presentation

Table 1: Stability of this compound in Solution Under Various Storage Conditions (Hypothetical Data)
Storage ConditionTime Point% Remaining this compound
4°C, Protected from Light24 hours98.5%
48 hours96.2%
72 hours94.1%
Room Temperature, Exposed to Light24 hours85.3%
48 hours72.1%
72 hours58.9%
37°C, in Cell Culture Medium24 hours75.6%
48 hours55.4%
72 hours38.2%
Table 2: Effect of Additives on the Stability of this compound in Cell Culture Medium at 37°C for 48 hours (Hypothetical Data)
AdditiveConcentration% Remaining this compound
None (Control)-55.4%
Antioxidant A100 µM88.9%
Antioxidant B50 µM76.3%
Stabilizer C0.1%92.5%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution using HPLC

Objective: To quantify the concentration of intact this compound over time in a specific solution (e.g., cell culture medium) to determine its stability under experimental conditions.

Materials:

  • This compound

  • Experimental solution (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Sterile microcentrifuge tubes

  • Incubator set to 37°C and 5% CO₂

Methodology:

  • Preparation of Standard Curve:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Create a series of standards by diluting the stock solution in the experimental solution to final concentrations ranging from 0.1 µM to 100 µM.

    • Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration.

  • Sample Preparation and Incubation:

    • Prepare a working solution of this compound in the experimental solution at the desired final concentration (e.g., 10 µM).

    • Aliquot the working solution into multiple sterile microcentrifuge tubes, one for each time point.

    • At time zero (T=0), immediately analyze one aliquot by HPLC.

    • Place the remaining tubes in the incubator at 37°C with 5% CO₂.

  • Time-Course Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.

    • If necessary, centrifuge the sample to pellet any cells or debris.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from any degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: A wavelength at which this compound has maximum absorbance.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area corresponding to intact this compound at each time point.

    • Calculate the concentration of this compound at each time point using the standard curve.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[16]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the this compound solution.

    • Incubate at 60°C for a designated period (e.g., 2, 8, 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the this compound solution.

    • Incubate at 60°C for a designated period.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to the this compound solution.

    • Incubate at room temperature for a designated period.

  • Thermal Degradation:

    • Store the solid this compound in an oven at a high temperature (e.g., 80°C) for several days.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber) as per ICH Q1B guidelines.

    • Keep a control sample wrapped in foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by HPLC or LC-MS.

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

    • If using LC-MS, analyze the mass spectra of the new peaks to aid in the identification of the degradation products.

Visualizations

G cluster_0 Intended Signaling Pathway cluster_1 Effect of Degradation BRD80003 This compound EfpA EfpA Efflux Pump BRD80003->EfpA Inhibits Substrate Substrate Efflux EfpA->Substrate Blocks CellHealth M. tuberculosis Cell Death Substrate->CellHealth Leads to Degraded_BRD Degraded this compound EfpA_active Active EfpA Degraded_BRD->EfpA_active Fails to Inhibit Substrate_efflux Substrate Efflux EfpA_active->Substrate_efflux Allows CellSurvival M. tuberculosis Survival Substrate_efflux->CellSurvival Leads to

Caption: Intended vs. degradation-affected signaling pathway of this compound.

G start Start: Inconsistent Experimental Results check_prep Review Compound Preparation and Storage Procedures start->check_prep is_prep_ok Are Procedures Optimal? check_prep->is_prep_ok correct_prep Revise Procedures: - Aliquot stocks - Minimize freeze-thaw - Protect from light is_prep_ok->correct_prep No stability_study Perform Stability Study (HPLC/LC-MS) is_prep_ok->stability_study Yes correct_prep->check_prep is_stable Is Compound Stable Under Assay Conditions? stability_study->is_stable optimize_assay Optimize Assay Conditions: - Refresh compound periodically - Add stabilizers is_stable->optimize_assay No end End: Consistent Results is_stable->end Yes optimize_assay->stability_study forced_degradation Conduct Forced Degradation Study optimize_assay->forced_degradation identify_products Identify Degradation Products and Pathways forced_degradation->identify_products identify_products->optimize_assay

Caption: Experimental workflow for troubleshooting this compound degradation.

G cluster_yes cluster_no start Suspect this compound Degradation visual_check Visually Inspect Solution (Color change, precipitate?) start->visual_check precipitate Precipitate Observed visual_check->precipitate Yes no_visual No Visual Change visual_check->no_visual No check_solubility Check Solubility Limits precipitate->check_solubility reformulate Reformulate or Adjust Concentration check_solubility->reformulate check_activity Assess Biological Activity no_visual->check_activity activity_lost Activity Lost? check_activity->activity_lost quantify Quantify with HPLC/LC-MS activity_lost->quantify Yes stable Stable activity_lost->stable No unstable Unstable quantify->unstable

Caption: Decision tree for addressing suspected this compound degradation.

References

Technical Support Center: Understanding Mechanisms of Resistance to BRD-8000.3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the EfpA inhibitor, BRD-8000.3.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Question Possible Cause Suggested Solution
My Mycobacterium tuberculosis (Mtb) culture is not showing susceptibility to this compound at expected concentrations. 1. Pre-existing resistant population: The bacterial culture may contain a subpopulation of mutants with inherent resistance. 2. Spontaneous mutations: Resistance-conferring mutations in the efpA gene may have arisen during the experiment. 3. Incorrect compound concentration: Errors in calculating or preparing the working concentration of this compound. 4. Compound degradation: Improper storage or handling of this compound may lead to its degradation.1. Verify with a susceptible control strain: Always include a wild-type Mtb strain known to be susceptible to this compound in your experiments. 2. Sequence the efpA gene: Isolate genomic DNA from the resistant culture and sequence the efpA gene to check for mutations, particularly at codons V319 and A415.[1][2][3] 3. Confirm concentration: Re-calculate and carefully prepare fresh dilutions of this compound. 4. Use fresh compound: Aliquot and store this compound according to the manufacturer's instructions and use a fresh aliquot for your experiment.
I have identified a mutation in efpA, but the level of resistance is lower than expected. 1. Nature of the mutation: Different amino acid substitutions at the same position can confer varying levels of resistance. 2. Experimental conditions: Assay conditions such as media composition and incubation time can influence the apparent level of resistance. 3. Efflux pump expression levels: The expression level of the mutant EfpA may be altered.[4]1. Characterize the specific mutation: Compare the observed resistance level with published data for the specific mutation if available. 2. Standardize experimental protocol: Ensure consistent experimental conditions across all assays. 3. Quantify efpA expression: Use RT-qPCR to measure the transcript levels of efpA in the mutant and wild-type strains.
My ethidium (B1194527) bromide (EtBr) efflux assay does not show inhibition by this compound. 1. Uncompetitive inhibition: this compound is an uncompetitive inhibitor of EtBr efflux by EfpA, meaning it binds to the EfpA-EtBr complex.[1][2][3] The experimental setup may not be optimal for detecting this type of inhibition. 2. Incorrect assay parameters: The concentrations of EtBr and this compound may not be in the appropriate range.1. Review assay design: Ensure the experimental design is suitable for detecting uncompetitive inhibition. This typically involves pre-incubating the cells with both the substrate (EtBr) and the inhibitor (this compound). 2. Optimize concentrations: Perform a matrix titration of both EtBr and this compound to find the optimal concentrations for observing inhibition.

Frequently Asked Questions (FAQs)

General Information

What is the mechanism of action of this compound?

This compound is an inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis.[1][5][6] It binds to a tunnel within the EfpA transporter that is in contact with the lipid bilayer.[1][5][6] This binding displaces a fatty acid chain of a lipid molecule that is normally bound in the apo structure of EfpA, thereby blocking a likely access route for a natural lipidic substrate.[1][5][6]

What is the primary target of this compound?

The primary target of this compound is the essential efflux pump EfpA (Rv2846c) in M. tuberculosis.[7]

What is the dissociation constant (Kd) of this compound for EfpA?

The observed dissociation constant of this compound for EfpA is approximately 179 ± 32 nM, as determined by ligand-detected proton NMR.[1][2][3]

Resistance Mechanisms

What are the known mechanisms of resistance to this compound?

The primary mechanism of resistance to this compound is the acquisition of mutations in the efpA gene.[1][2][3]

Which specific mutations in efpA are known to confer resistance to this compound?

Mutations leading to amino acid substitutions at positions V319 and A415 in EfpA have been shown to confer resistance to this compound.[1][2][3] Specifically, the V319F and A415V substitutions have been identified.[1][2][3] The V319F mutation, in particular, has been shown to alter the expression level and oligomeric state of EfpA.[4]

Is there cross-resistance between this compound and other EfpA inhibitors like BRD-9327?

No, there is a lack of cross-resistance between this compound and BRD-9327.[1] Mutations that confer resistance to this compound, such as V319F, do not confer resistance to BRD-9327.[1] This is because the two inhibitors have distinct binding sites and mechanisms of inhibition.[1]

Quantitative Data Summary

ParameterValueOrganism/SystemReference
Dissociation Constant (Kd) of this compound for EfpA 179 ± 32 nMIn vitro (Ligand-detected proton NMR)[1][2][3]
MIC90 of this compound 800 nMM. tuberculosis (wild-type)[7]
Resolution of cryo-EM structure of EfpA with this compound 3.45 ÅIn vitro[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of this compound against M. tuberculosis using a broth microdilution assay.

Materials:

  • Mid-log phase culture of M. tuberculosis

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution in DMSO

  • 96-well microplates

  • Plate reader for measuring optical density at 600 nm (OD600)

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (DMSO only) and a no-cell control (broth only).

  • Dilute the mid-log phase Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Add 100 µL of the bacterial suspension to each well, bringing the total volume to 200 µL.

  • Seal the plates and incubate at 37°C.

  • After a defined incubation period (e.g., 7-14 days), measure the OD600 of each well.

  • The MIC is defined as the lowest concentration of this compound that inhibits bacterial growth by at least 90% compared to the no-drug control.

Sequencing of the efpA Gene to Identify Resistance Mutations

Materials:

  • Genomic DNA isolated from wild-type and potentially resistant M. tuberculosis strains.

  • Primers flanking the efpA gene.

  • PCR reagents (polymerase, dNTPs, buffer).

  • DNA sequencing service.

Procedure:

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the efpA gene (Rv2846c).

    • Perform PCR using the isolated genomic DNA as a template.

    • Verify the PCR product by agarose (B213101) gel electrophoresis.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs using a commercially available kit.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type efpA reference sequence to identify any mutations.

Visualizations

BRD_8000_3_Mechanism_of_Action cluster_membrane Cell Membrane cluster_exterior cluster_interior EfpA EfpA Efflux Pump Efflux Substrate Efflux EfpA->Efflux Efflux Blocked Lipid Lipid Substrate Lipid->EfpA Enters tunnel BRD_8000_3 This compound BRD_8000_3->EfpA Binds to tunnel Substrate_entry Substrate Entry

Caption: Mechanism of action of this compound on the EfpA efflux pump.

BRD_8000_3_Resistance_Mechanism WT_EfpA Wild-Type EfpA Inhibition Inhibition of Efflux WT_EfpA->Inhibition Mutation Mutation in efpA gene (e.g., V319F, A415V) WT_EfpA->Mutation Selection Pressure BRD_8000_3 This compound BRD_8000_3->Inhibition No_Binding This compound Binding Reduced or Abolished BRD_8000_3->No_Binding Mutant_EfpA Mutant EfpA Mutation->Mutant_EfpA Mutant_EfpA->No_Binding Resistance Resistance to this compound No_Binding->Resistance

Caption: Logical flow of the development of resistance to this compound.

Experimental_Workflow_Resistance_Characterization Start Start: Suspected this compound Resistant Mtb Culture MIC_Assay 1. Perform MIC Assay with WT control Start->MIC_Assay Confirm_Resistance Confirm Increased MIC MIC_Assay->Confirm_Resistance Confirm_Resistance->Start No, re-evaluate Isolate_gDNA 2. Isolate Genomic DNA Confirm_Resistance->Isolate_gDNA Yes PCR_efpA 3. PCR Amplify efpA gene Isolate_gDNA->PCR_efpA Sequence_efpA 4. Sequence efpA gene PCR_efpA->Sequence_efpA Analyze_Sequence 5. Align and Analyze Sequence Sequence_efpA->Analyze_Sequence Identify_Mutation Identify Mutation (e.g., V319F) Analyze_Sequence->Identify_Mutation Identify_Mutation->Analyze_Sequence No, investigate other mechanisms Further_Characterization Further Characterization: - Gene expression analysis (RT-qPCR) - Efflux assays Identify_Mutation->Further_Characterization Yes End End: Resistance Mechanism Identified Further_Characterization->End

Caption: Experimental workflow for characterizing this compound resistance.

References

Technical Support Center: EfpA Mutation Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of V319F and A415V mutations in the EfpA gene of Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the V319F and A415V mutations in EfpA?

The EfpA protein is an essential efflux pump in Mycobacterium tuberculosis, contributing to its intrinsic drug resistance.[1][2][3][4] The V319F mutation, in particular, has been shown to confer resistance to experimental EfpA inhibitors, highlighting its importance in the development of new anti-tubercular drugs. The significance of the A415V mutation is still under investigation but may also play a role in drug susceptibility.

Q2: Which methods can be used to detect the V319F and A415V mutations?

Several molecular biology techniques can be employed to detect these point mutations. The most common and reliable methods are:

  • DNA Sequencing (Sanger Sequencing): This is considered the gold standard for mutation detection as it provides the exact nucleotide sequence of the target region.

  • Allele-Specific PCR (AS-PCR): A rapid and cost-effective method for screening known mutations. It uses primers designed to specifically amplify either the wild-type or the mutant allele.[5]

  • Restriction Fragment Length Polymorphism (RFLP) Analysis: This method is applicable only if the mutation creates or abolishes a restriction enzyme recognition site.[6][7][8]

Q3: How do I choose the best method for my experiment?

The choice of method depends on your specific needs:

  • For definitive confirmation of a mutation, DNA sequencing is the most appropriate method.

  • For screening a large number of samples for a known mutation, Allele-Specific PCR is a more high-throughput and economical option.

  • If a suitable restriction site is affected by the mutation, RFLP can be a simple and straightforward detection method.

Troubleshooting Guides

Allele-Specific PCR (AS-PCR)

Problem: Non-specific amplification (bands in both wild-type and mutant reactions).

  • Possible Cause: The annealing temperature of the PCR is too low, allowing for non-specific primer binding.

    • Solution: Increase the annealing temperature in increments of 1-2°C to enhance primer specificity.

  • Possible Cause: The primer design is not optimal.

    • Solution: Redesign primers with the mutation at the 3'-end. Introducing an additional mismatch at the -2 or -3 position from the 3'-end can also increase specificity.

Problem: No amplification in the mutant-specific reaction, even with a known mutant sample.

  • Possible Cause: The annealing temperature is too high, preventing the mutant-specific primer from binding.

    • Solution: Decrease the annealing temperature in increments of 1-2°C.

  • Possible Cause: The DNA quality is poor.

    • Solution: Purify the genomic DNA sample to remove any PCR inhibitors.

DNA Sequencing

Problem: Poor quality sequencing data (high background noise or weak signal).

  • Possible Cause: The DNA template concentration is too low or too high.

    • Solution: Quantify the PCR product used for sequencing and adjust the concentration according to the sequencing facility's guidelines.

  • Possible Cause: Presence of unincorporated primers and dNTPs in the sequencing reaction.

    • Solution: Purify the PCR product before sending it for sequencing using a PCR purification kit.

Experimental Protocols

DNA Extraction

High-quality genomic DNA is crucial for accurate mutation detection. It is recommended to use a commercial DNA extraction kit for Mycobacterium tuberculosis, following the manufacturer's instructions.

Allele-Specific PCR (AS-PCR) for V319F and A415V Mutations

This protocol is designed based on the efpA gene sequence from Mycobacterium tuberculosis H37Rv.

Primer Design:

Four primers are designed for each mutation: a common reverse primer, a wild-type specific forward primer, and a mutant-specific forward primer. The specificity is conferred by the 3'-end of the forward primers.

Table 1: Allele-Specific PCR Primers for EfpA Mutations

MutationPrimer NameSequence (5' to 3')
V319F EfpA_V319_WT_FGGC GTC GGC GCG CTG GTC GCG G
EfpA_V319F_Mut_FGGC GTC GGC GCG CTG GTC GCG T
EfpA_V319_RGCG GTC GAT GGC GTC GAG G
A415V EfpA_A415_WT_FGGC GCG CTG GCG GCG GCC GTG G
EfpA_A415V_Mut_FGGC GCG CTG GCG GCG GCC GTG A
EfpA_A415_RGCG GTC GTC GGC GAT GTC C

Note: The 3'-terminal base (in bold) corresponds to the single nucleotide polymorphism (SNP).

PCR Reaction Mix:

ComponentFinal Concentration
10x PCR Buffer1x
dNTPs200 µM
Forward Primer0.5 µM
Reverse Primer0.5 µM
Taq DNA Polymerase1.25 units
Genomic DNA50-100 ng
Nuclease-free waterto 25 µL

PCR Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds\multirow{3}{*}{30-35}
Annealing62°C30 seconds
Extension72°C30 seconds
Final Extension72°C5 minutes1

Expected Results:

The PCR products can be visualized on a 2% agarose (B213101) gel.

  • Wild-type DNA: A band will be present in the reaction with the wild-type specific primer and absent in the mutant-specific primer reaction.

  • Mutant DNA: A band will be present in the reaction with the mutant-specific primer and absent in the wild-type specific primer reaction.

  • Heterozygous DNA: Bands will be present in both reactions.

DNA Sequencing of the efpA Gene

For definitive confirmation of the mutations, the relevant regions of the efpA gene should be amplified by PCR and then sequenced using the Sanger method.

PCR Primers for Sequencing:

These primers are designed to flank the mutation sites.

Table 2: Sequencing Primers for EfpA Mutations

MutationPrimer NameSequence (5' to 3')Amplicon Size (bp)
V319F EfpA_Seq_V319_FGGC GAG AAG GGC TGG ATG AGC450
EfpA_Seq_V319_RGCG GTC GAT GGC GTC GAG G
A415V EfpA_Seq_A415_FGGC GCG CTG GCG GCG GCC GTG400
EfpA_Seq_A415_RGCG GTC GTC GGC GAT GTC C

PCR Protocol:

Use a standard PCR protocol with a high-fidelity DNA polymerase. The annealing temperature may need to be optimized.

Sequencing Protocol:

The purified PCR products should be sent to a sequencing facility. Both forward and reverse primers should be used for sequencing to ensure accuracy.

Expected Results:

The sequencing chromatogram will show the specific nucleotide change at the codon corresponding to the amino acid position.

  • V319F: A GTC to TTC change at the codon for amino acid 319.

  • A415V: A GCG to GTG change at the codon for amino acid 415.

RFLP Analysis

An in-silico analysis of the efpA gene sequence indicates that the V319F and A415V mutations do not create or abolish any unique restriction enzyme sites. Therefore, RFLP is not a suitable method for detecting these specific mutations.

Visualizations

experimental_workflow cluster_dna_prep DNA Preparation cluster_detection Mutation Detection Methods cluster_results Results Analysis start Mycobacterium tuberculosis Sample dna_extraction Genomic DNA Extraction start->dna_extraction as_pcr Allele-Specific PCR dna_extraction->as_pcr Screening sequencing DNA Sequencing dna_extraction->sequencing Confirmation gel Agarose Gel Electrophoresis as_pcr->gel chromatogram Sequence Chromatogram Analysis sequencing->chromatogram genotype Genotype Determination (Wild-type/Mutant) gel->genotype chromatogram->genotype

Caption: Workflow for detecting V319F and A415V mutations in EfpA.

as_pcr_principle cluster_wildtype Wild-Type Allele Detection cluster_mutant Mutant Allele Detection wt_template Wild-Type DNA Template wt_primer Wild-Type Specific Primer wt_template->wt_primer Matches mut_primer_wt Mutant Specific Primer wt_template->mut_primer_wt Mismatch at 3' end amp_wt Amplification wt_primer->amp_wt no_amp_wt No Amplification mut_primer_wt->no_amp_wt mut_template Mutant DNA Template wt_primer_mut Wild-Type Specific Primer mut_template->wt_primer_mut Mismatch at 3' end mut_primer_mut Mutant Specific Primer mut_template->mut_primer_mut Matches no_amp_mut No Amplification wt_primer_mut->no_amp_mut amp_mut Amplification mut_primer_mut->amp_mut

Caption: Principle of Allele-Specific PCR for mutation detection.

References

Technical Support Center: Optimizing BRD-8000.3 Concentration for Maximal EfpA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BRD-8000.3 to achieve maximal inhibition of the essential Mycobacterium tuberculosis efflux pump, EfpA. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis.[1][2] It functions by binding to a tunnel within the EfpA transporter that is located near the center of the cell membrane.[3] This binding action physically obstructs the transport pathway, preventing the efflux of substrates.[3][4] Structural studies suggest that this compound displaces a lipid molecule from this tunnel, indicating it likely blocks the access route for natural lipidic substrates.[3][4]

Q2: What is the target affinity and potency of this compound?

A2: this compound binds to EfpA with a dissociation constant (Kd) of 179 ± 32 nM.[3][5] In whole-cell activity against wild-type M. tuberculosis, it has a minimum inhibitory concentration (MIC90) of 800 nM.[3]

Q3: What is the proposed native substrate of EfpA?

A3: While EfpA can transport the small molecule ethidium (B1194527) bromide, its natural substrate is believed to be lipids.[5][6] Structural and functional studies suggest that EfpA may act as a lipid transporter, potentially flipping phospholipids (B1166683) like phosphatidylglycerol from the inner to the outer leaflet of the plasma membrane.[5][7][8]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO.[2] For example, a stock solution of 40 mg/mL (99.68 mM) can be prepared in DMSO, and sonication is recommended to ensure complete dissolution.[2] For long-term storage, the stock solution in DMSO should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Quantitative Data Summary

Table 1: Potency and Affinity of this compound

ParameterValueReference
Dissociation Constant (Kd)179 ± 32 nM[3][5]
MIC90 vs. M. tuberculosis800 nM[3]

Table 2: Solubility and Storage of this compound

ParameterDetailsReference
Solubility
SolventDMSO[2]
Concentration40 mg/mL (99.68 mM)[2]
Storage (in solution)
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration using an Ethidium Bromide (EtBr) Efflux Assay

This protocol describes how to determine the optimal concentration of this compound for EfpA inhibition in a whole-cell mycobacterial assay. The principle is to load bacterial cells with the fluorescent substrate EtBr and then measure the rate of its efflux in the presence of varying concentrations of this compound. A reduction in the efflux rate corresponds to inhibition of EfpA.

Materials:

  • Mycobacterium strain expressing EfpA (e.g., M. smegmatis overexpressing EfpA or a clinical isolate of M. tuberculosis with high EfpA expression)

  • Middlebrook 7H9 broth supplemented with appropriate nutrients (e.g., ADC or OADC)

  • Phosphate Buffered Saline (PBS) with 0.05% Tween 80

  • Ethidium Bromide (EtBr)

  • This compound

  • DMSO (for dissolving this compound)

  • Glucose

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader

Procedure:

  • Prepare Bacterial Culture:

    • Inoculate the chosen mycobacterial strain into 7H9 broth and grow to mid-log phase (OD600 of 0.6-0.8).

    • Harvest the cells by centrifugation and wash twice with PBS containing 0.05% Tween 80.

    • Resuspend the cell pellet in PBS to an OD600 of 0.4.

  • Prepare Reagents:

    • Prepare a 1 mg/mL stock solution of EtBr in water.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a 2-fold serial dilution of the this compound stock solution in DMSO to generate a range of concentrations to test (e.g., from 10 mM down to 1 µM).

  • EtBr Loading:

    • To the bacterial suspension, add EtBr to a final concentration that is sub-inhibitory (e.g., 1-2 µg/mL).

    • Incubate the cells with EtBr at 37°C for 1 hour in the dark to allow for substrate accumulation.

  • Efflux Assay:

    • After loading, centrifuge the cells to remove excess EtBr and resuspend the pellet in PBS.

    • In a 96-well plate, add the EtBr-loaded cells.

    • Add the serially diluted this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤1%).

    • Include the following controls:

      • No inhibitor control: Cells with EtBr and the equivalent volume of DMSO.

      • No energy control: Cells with EtBr, but no glucose added in the next step.

      • Positive control inhibitor (if available): A known efflux pump inhibitor like verapamil (B1683045) or CCCP.

    • Initiate efflux by adding glucose to a final concentration of 0.4% to all wells except the "no energy" control.

    • Immediately place the plate in a fluorometric plate reader and measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity over time for each concentration of this compound.

    • Calculate the initial rate of efflux for each concentration.

    • Plot the percentage of inhibition (relative to the "no inhibitor" control) against the log of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of EfpA efflux activity. The optimal concentration for maximal inhibition will be in the plateau region of this curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Grow Mycobacterial Culture reagents Prepare this compound Dilutions & EtBr load Load Cells with Ethidium Bromide culture->load add_inhibitor Add this compound Concentrations to 96-well Plate reagents->add_inhibitor load->add_inhibitor initiate Initiate Efflux with Glucose add_inhibitor->initiate measure Measure Fluorescence Over Time initiate->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate Efflux Rates & % Inhibition plot->calculate ic50 Determine IC50 & Optimal Concentration calculate->ic50

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Problem 1: No or very low inhibition of EtBr efflux is observed.

G start No/Low Inhibition Observed q1 Is the this compound stock solution correctly prepared and stored? start->q1 sol1 Prepare fresh stock solution from powder. Ensure complete dissolution in DMSO. q1->sol1 a1_no q2 Is the EfpA pump active in your bacterial strain? q1->q2 a1_yes a1_yes Yes a1_no No sol2 Confirm EfpA expression (e.g., RT-qPCR). Use a positive control inhibitor (verapamil/CCCP). q2->sol2 a2_no q3 Is the this compound concentration range appropriate? q2->q3 a2_yes a2_yes Yes a2_no No sol3 Test a wider and higher concentration range. Consider the known MIC90 (800 nM) and Kd (179 nM). q3->sol3 a3_no q4 Is the final DMSO concentration affecting the assay? q3->q4 a3_yes a3_yes Yes a3_no No end_node If issues persist, consider alternative assays or consult further literature. q4->end_node a4_yes q4->end_node a4_no a4_yes Yes a4_no No sol4 Ensure final DMSO is low (≤1%) and consistent. Run a DMSO toxicity control.

References

Potential for BRD-8000.3 cytotoxicity in mammalian cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of the novel compound BRD-8000.3 in mammalian cell lines. As this compound is primarily characterized as an inhibitor of the Mycobacterium tuberculosis efflux pump EfpA, its effects on mammalian cells are not yet established. This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound has been identified as an inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb). It is believed to function as a lipid transporter. This compound binds to a tunnel within EfpA that contacts the lipid bilayer, thereby blocking the transport function of the pump. This action has shown anti-tuberculosis activity. The direct effects on mammalian cells have not been reported.

Q2: Does this compound have a known homolog in mammalian cells?

A2: There is no known direct homolog of the M. tuberculosis EfpA protein in mammalian cells. However, the possibility of off-target effects on other mammalian transporters or cellular components cannot be ruled out without experimental evidence. Therefore, it is crucial to experimentally determine the cytotoxic profile of this compound in relevant mammalian cell lines.

Q3: How should I begin assessing the cytotoxicity of this compound?

A3: A step-wise approach is recommended. Start with a broad assessment of cell viability across a range of concentrations using a metabolic assay like the MTT assay. Concurrently, use a membrane integrity assay, such as the LDH release assay, to differentiate between cytotoxic and cytostatic effects.[1][2][3][4] If significant cytotoxicity is observed, further investigation into the mechanism of cell death, such as apoptosis, is warranted.

Q4: What are the critical controls to include in my cytotoxicity experiments?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any solvent-induced toxicity.

  • Untreated Control: Cells cultured in medium alone, representing baseline cell viability.

  • Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis, or a lysis buffer for LDH assays) to ensure the assay is working correctly.[1][5]

  • Media-only Control (Blank): Wells containing only cell culture medium to measure background absorbance/fluorescence.[1]

Troubleshooting Guides

MTT Assay

Q: My MTT assay results show high variability between replicate wells. What could be the cause?

A: High variability can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.

  • Pipetting errors: Use calibrated pipettes and be consistent with your technique.

  • Edge effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and affect cell growth. It is advisable to use the inner 60 wells for experiments and fill the outer wells with sterile PBS or media.

  • Incomplete formazan (B1609692) solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. You may need to increase the incubation time with the solubilization buffer or gently shake the plate.

Q: I am observing a low signal or poor color development in my MTT assay. What should I do?

A: This could be due to:

  • Low cell number: Ensure you are seeding a sufficient number of cells per well for your specific cell line.

  • Reduced metabolic activity: If your cells are quiescent or slow-growing, the MTT reduction will be lower. Consider a longer incubation time with the MTT reagent.

  • Incorrect wavelength: Ensure you are reading the absorbance at the correct wavelength for formazan (typically 570 nm).

LDH Release Assay

Q: My positive control (maximum LDH release) shows a low signal. What is the problem?

A: A low signal in the positive control suggests incomplete cell lysis.

  • Lysis buffer inefficiency: Ensure the lysis buffer is compatible with your cell line and that it is added and mixed correctly.

  • Insufficient incubation time: Allow for adequate incubation time with the lysis buffer to ensure all cells are lysed.

Q: There is a high background signal in my media-only wells.

A: This can be caused by:

  • Phenol (B47542) red in media: Some formulations of cell culture media contain phenol red, which can interfere with the colorimetric readings. Using phenol red-free media for the assay is recommended.

  • Reagent contamination: Ensure all your reagents are fresh and not contaminated.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and appropriate controls (vehicle, untreated) for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[8]

Table 1: Example Data Layout for MTT Assay

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Viability
Vehicle Control1.251.281.221.25100%
This compound (0.1)1.231.261.211.2398.4%
This compound (1)1.151.181.121.1592.0%
This compound (10)0.850.880.820.8568.0%
This compound (100)0.450.480.420.4536.0%
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[1]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

Table 2: Example Data Layout for LDH Assay

TreatmentReplicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Cytotoxicity
Spontaneous Release0.250.280.220.250%
This compound (10 µM)0.650.680.620.6528.6%
This compound (100 µM)1.251.281.221.2571.4%
Maximum Release1.651.681.621.65100%
Protocol 3: Assessment of Apoptosis via Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][10][11][12]

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After treatment, lyse the cells using a buffer provided with a caspase-3 assay kit.

  • Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or a fluorogenic substrate) to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Compare the signal from this compound-treated cells to the untreated and positive controls to determine the fold-increase in caspase-3 activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation prep Select Mammalian Cell Line(s) seed Seed Cells in 96-well Plates prep->seed treat Treat with this compound (Concentration Gradient) seed->treat controls Include Controls: - Vehicle - Untreated - Positive Control mtt MTT Assay (Metabolic Activity) controls->mtt Incubate ldh LDH Assay (Membrane Integrity) controls->ldh Incubate analysis Calculate % Viability / % Cytotoxicity mtt->analysis ldh->analysis ic50 Determine IC50 Value analysis->ic50 mechanism Proceed to Mechanism Investigation (e.g., Apoptosis Assays) ic50->mechanism

Figure 1. General experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Cellular Stress (e.g., DNA damage) bcl2 Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis decision_tree start Initial Cytotoxicity Screening (MTT & LDH Assays) q1 Is significant cytotoxicity observed? start->q1 no_cyto No significant cytotoxicity observed. This compound may have a favorable safety profile in the tested cell line. q1->no_cyto No yes_cyto Significant cytotoxicity observed. q1->yes_cyto Yes q2 Investigate mechanism of cell death. yes_cyto->q2 apoptosis_assay Perform apoptosis assays: - Caspase-3/7 activity - Annexin V staining - DNA fragmentation q2->apoptosis_assay q3 Are markers of apoptosis positive? apoptosis_assay->q3 apoptosis_confirmed Conclusion: this compound induces apoptosis. Further studies on specific pathways (e.g., Bcl-2 family expression) are warranted. q3->apoptosis_confirmed Yes other_death Consider other cell death mechanisms: - Necrosis - Autophagy q3->other_death No

References

Improving the stability of BRD-8000.3 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD-8000.3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound, a specific inhibitor of the Mycobacterium tuberculosis efflux pump EfpA. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effectiveness of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically inhibits the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1] It functions by binding to a tunnel within EfpA that contacts the lipid bilayer, thereby displacing a lipid molecule and blocking the access route for natural lipidic substrates.[1][2] This inhibition of EfpA's lipid transport activity is believed to be the primary mechanism by which this compound exerts its antimycobacterial effects.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: My this compound powder is difficult to dissolve in DMSO. What can I do?

A4: If you encounter solubility issues, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power. You can also try gentle warming of the solution in a 37°C water bath or sonication for 10-15 minutes to aid dissolution. If the compound still does not dissolve, consider preparing a more dilute stock solution.

Q5: My this compound stock solution precipitates when I dilute it in my aqueous assay buffer. How can I prevent this?

A5: This is a common issue known as "salting out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly transferred to an aqueous environment. To prevent precipitation, it is crucial to perform serial dilutions of your high-concentration DMSO stock solution in 100% DMSO first to get closer to your final desired concentration. Then, add this lower-concentration DMSO stock to your aqueous buffer with gentle mixing. This gradual change in solvent polarity helps to keep the compound in solution. Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound stock solutions.

ProblemPotential CauseTroubleshooting Steps
This compound powder will not dissolve in DMSO. 1. Hygroscopic DMSO: DMSO has absorbed water from the atmosphere, reducing its solvating capacity. 2. Low Temperature: The ambient temperature is too low to facilitate dissolution. 3. Concentration Exceeds Solubility Limit: The desired concentration is higher than the solubility of this compound in DMSO.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. 3. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).
Precipitation observed in the DMSO stock solution after storage. 1. Water Contamination: Moisture has entered the stock solution vial, causing the compound to precipitate over time. 2. Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and promote precipitation.1. Ensure the vial is tightly sealed and stored in a dry environment. Use of a desiccant is recommended. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Precipitation occurs upon dilution of the DMSO stock into aqueous buffer. 1. Rapid Change in Solvent Polarity ("Salting Out"): The hydrophobic compound is rapidly introduced into a polar aqueous environment. 2. Final DMSO Concentration is Too Low: The final concentration of DMSO in the aqueous solution is insufficient to maintain the solubility of this compound.1. Perform serial dilutions of the stock solution in 100% DMSO to a lower concentration before the final dilution into the aqueous buffer. 2. Ensure the final DMSO concentration in the assay medium is sufficient to maintain solubility while being non-toxic to cells (typically ≤ 0.5%).
Inconsistent experimental results. 1. Degradation of this compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate Pipetting of Viscous DMSO: The viscosity of DMSO can lead to pipetting errors, especially with small volumes.1. Prepare a fresh stock solution from powder. Always aliquot new stock solutions to minimize handling. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueSolvent/ConditionsSource
Molecular Weight 401.3 g/mol -[3]
Solubility in DMSO ≥ 2.5 mg/mL (~6.23 mM)DMSO[1]
40 mg/mL (~99.68 mM)DMSO (with sonication)[3]
50 mg/mL (~124.6 mM)DMSO (with ultrasonication)-
MIC90 vs. M. tuberculosis 800 nM--
Dissociation Constant (Kd) for EfpA 179 ± 32 nMLigand detected proton NMR[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 401.3 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 401.3 g/mol = 0.004013 g = 4.013 mg.

  • Weigh the this compound:

    • Carefully weigh out 4.013 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes or gently warm it at 37°C for 5-10 minutes with intermittent vortexing until the solution is clear.

  • Aliquot and Store:

    • Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Dilution of this compound for a Cell-Based Assay

This protocol describes the dilution of the 10 mM DMSO stock solution to a final concentration of 1 µM in a cell culture medium, with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Anhydrous, high-purity DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare an intermediate dilution in DMSO:

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

      • Pipette 90 µL of DMSO into a sterile microcentrifuge tube.

      • Add 10 µL of the 10 mM this compound stock solution.

      • Mix well by pipetting up and down.

  • Prepare a second intermediate dilution in DMSO:

    • Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10 in DMSO.

      • Pipette 90 µL of DMSO into a new sterile microcentrifuge tube.

      • Add 10 µL of the 1 mM this compound intermediate solution.

      • Mix well by pipetting up and down.

  • Prepare the final working solution in cell culture medium:

    • To achieve a final concentration of 1 µM this compound in your cell culture medium, you will perform a 1:100 dilution of the 100 µM intermediate stock. This will also result in a final DMSO concentration of 1%. To achieve a 0.1% final DMSO concentration, a 1:1000 dilution of the 100 µM stock would be needed, resulting in a 100 nM final concentration of this compound. For a 1 µM final concentration with 0.1% DMSO, a 1 mM intermediate stock would be used for a 1:1000 final dilution.

    • For a 1 mL final volume:

      • Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.

      • Add 1 µL of the 1 mM this compound intermediate stock solution.

      • Mix gently by inverting the tube or by gentle vortexing.

  • Add to cells:

    • The 1 µM this compound working solution is now ready to be added to your cell-based assay. Remember to include a vehicle control containing 0.1% DMSO in your experiment.

Visualizations

G cluster_0 Preparation of this compound Stock Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

G cluster_1 Troubleshooting Precipitation in Aqueous Buffer start High Concentration Stock (e.g., 10 mM in 100% DMSO) intermediate1 Intermediate Dilution 1 (e.g., 1 mM in 100% DMSO) start->intermediate1 1:10 dilution in DMSO intermediate2 Intermediate Dilution 2 (e.g., 100 µM in 100% DMSO) intermediate1->intermediate2 1:10 dilution in DMSO final_dilution Final Dilution into Aqueous Buffer intermediate2->final_dilution Add to aqueous buffer with mixing result Stable Working Solution (e.g., 1 µM in ≤ 0.5% DMSO) final_dilution->result

Caption: Logical workflow to prevent precipitation of this compound.

G BRD8000_3 This compound Inhibition Inhibition BRD8000_3->Inhibition EfpA EfpA Efflux Pump (M. tuberculosis) Efflux Substrate Efflux EfpA->Efflux mediates Lipid Lipidic Substrate Lipid->EfpA transport BacterialDeath Bacterial Cell Death Inhibition->EfpA Inhibition->Efflux blocks Inhibition->BacterialDeath leads to

References

Addressing variability in EfpA expression levels in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in the expression levels of Mycobacterium tuberculosis EfpA and Enterococcus faecalis EbpA.

I. Mycobacterium tuberculosis EfpA Expression

EfpA is an essential efflux pump in Mycobacterium tuberculosis and a member of the Major Facilitator Superfamily (MFS) of transporters. It is implicated in drug resistance, making it a crucial target for tuberculosis research.[1][2]

Troubleshooting Guide: M. tuberculosis EfpA Expression

Question: My EfpA expression is very low or undetectable. What are the possible causes and solutions?

Answer:

Low or no expression of a membrane protein like EfpA is a common issue. Here are several factors to investigate:

  • Codon Usage: M. tuberculosis has a high GC content (65-70%), which can lead to poor expression in E. coli due to differences in codon usage.

    • Solution: Synthesize a codon-optimized version of the efpA gene for your expression host (e.g., E. coli). This has been shown to increase recombinant protein production of mycobacterial genes by four- to six-fold.[3]

  • Host Cell Toxicity: Overexpression of membrane proteins can be toxic to the host cells, leading to cell death and low protein yields.

    • Solution: Use a tightly controlled expression system, such as a tetracycline-inducible promoter, to modulate expression levels.[4] Lowering the induction temperature (e.g., to 15-25°C) and reducing the inducer concentration can also mitigate toxicity.[5]

  • Inefficient Transcription or Translation: The promoter may not be strong enough, or the mRNA may be unstable.

    • Solution: Ensure you are using a strong promoter suitable for your host (e.g., T7 promoter in E. coli BL21(DE3)). Check for any secondary structures in the 5' untranslated region of your mRNA that might hinder ribosome binding.

  • Protein Instability and Degradation: EfpA might be rapidly degraded by host cell proteases.

    • Solution: Perform expression at lower temperatures and add protease inhibitors during cell lysis.

Question: My EfpA protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

Answer:

Inclusion body formation is a frequent challenge with heterologously expressed proteins, especially membrane proteins.

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down protein synthesis, which can promote proper folding.

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein like Maltose-Binding Protein (MBP) to EfpA can significantly improve its solubility. Studies have shown that MBP fusions can lead to high-yield expression (≥30 mg/L) of soluble M. tuberculosis membrane proteins.[6]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.

  • Optimize Lysis and Solubilization: Use a well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl during purification.[5] Screen different detergents and their concentrations to find the optimal conditions for extracting EfpA from the membrane.

Frequently Asked Questions (FAQs): M. tuberculosis EfpA

What is the function of EfpA in M. tuberculosis?

EfpA is an efflux pump that contributes to drug tolerance by exporting antibiotics out of the bacterial cell. Its expression is induced in response to drugs like isoniazid (B1672263).[2] It is also an essential protein for the regrowth of M. tuberculosis following isoniazid exposure.[2]

How is efpA gene expression regulated in M. tuberculosis?

The expression of efpA is negatively regulated by the histone-like protein Lsr2, which binds to AT-rich sequences in the genome.[7][8][9] Lsr2 acts as a global transcriptional regulator, and its binding represses the expression of efpA.[7][8] Exposure to certain antibiotics, such as isoniazid, can induce the expression of efpA.[2]

What expression systems are suitable for producing EfpA?

E. coli is a commonly used host for the heterologous expression of mycobacterial proteins. However, due to challenges like codon bias and protein folding, using a more closely related, non-pathogenic host like Mycobacterium smegmatis can be advantageous.[1] For structural studies, expression in human Expi293F cells with a C-terminal GFP and Strep tag has also been successful.[10]

Quantitative Data on M. tuberculosis EfpA Expression
ConditionFold Change in efpA mRNA ExpressionHost OrganismReference
Constitutive Overexpression7.4-fold increaseM. smegmatis[11]
Isoniazid (INH) ExposureIncreased expressionM. tuberculosis[2]
Overexpression of Lsr2Repression of INH-induced expressionM. tuberculosis[7]
Overexpression in M. bovis BCG8-fold higher resistance to isoniazidM. smegmatis[11]
Experimental Protocols: M. tuberculosis EfpA

Protocol for Heterologous Expression of EfpA in M. smegmatis

This protocol is adapted from methodologies described for expressing mycobacterial membrane proteins.[1]

  • Cloning: Clone the codon-optimized efpA gene into a suitable mycobacterial expression vector, such as pM261, under the control of an acetamide-inducible promoter.

  • Transformation: Electroporate the expression plasmid into M. smegmatis mc²155 competent cells.

  • Culture Growth:

    • Inoculate a starter culture of the transformed M. smegmatis in LB medium supplemented with 0.05% Tween 80 and 0.2% glycerol.

    • Grow at 37°C with shaking for 12 hours.

    • Use the starter culture to inoculate a larger volume of the same medium.

  • Induction:

    • When the culture reaches the mid-log phase of growth, add 0.2% acetamide (B32628) to induce protein expression.

    • Continue to grow the culture for an additional 48 hours at 25°C.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells using a French press or sonication.

  • Membrane Fractionation and Solubilization:

    • Centrifuge the cell lysate at a low speed to remove unbroken cells and debris.

    • Isolate the membrane fraction by ultracentrifugation of the supernatant.

    • Resuspend the membrane pellet and solubilize the membrane proteins using a detergent (e.g., DDM, LDAO). The optimal detergent and concentration should be determined empirically.

  • Purification:

    • Clarify the solubilized membrane fraction by ultracentrifugation.

    • Purify the His-tagged EfpA protein from the supernatant using immobilized metal affinity chromatography (IMAC).

    • Further purify the protein using size-exclusion chromatography.

Signaling Pathway and Workflow Diagrams

EfpA_Regulation Lsr2 Lsr2 (Histone-like protein) efpA_gene efpA gene Lsr2->efpA_gene represses EfpA_protein EfpA protein (Efflux pump) efpA_gene->EfpA_protein expresses Antibiotics Antibiotics (e.g., Isoniazid) Antibiotics->efpA_gene induces

Caption: Regulation of EfpA expression in M. tuberculosis.

EfpA_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification codon_optimization Codon Optimization of efpA gene vector_ligation Ligation into Expression Vector codon_optimization->vector_ligation transformation Transformation into Host Cells vector_ligation->transformation culture_growth Cell Culture Growth transformation->culture_growth induction Induction of Expression culture_growth->induction cell_lysis Cell Lysis induction->cell_lysis solubilization Membrane Solubilization cell_lysis->solubilization chromatography Affinity & Size-Exclusion Chromatography solubilization->chromatography EbpA_Regulation EbpR EbpR (Transcriptional Regulator) ebp_operon ebp operon (ebpA, ebpB, ebpC) EbpR->ebp_operon activates RNaseJ2 RNase J2 RNaseJ2->ebp_operon activates Fsr_system Fsr Quorum Sensing System Fsr_system->ebp_operon weakly represses Ebp_pilus Ebp Pilus Assembly ebp_operon->Ebp_pilus expresses Environmental_cues Environmental Cues (Serum, Bicarbonate) Environmental_cues->ebp_operon enhances EbpA_Analysis_Workflow cluster_growth Bacterial Culture cluster_staining Antibody Staining cluster_analysis Data Acquisition inoculation Inoculate E. faecalis growth Grow to Mid-Log Phase (e.g., in BHI + Serum) inoculation->growth cell_prep Wash and Prepare Cells growth->cell_prep primary_ab Incubate with anti-EbpA Antibody cell_prep->primary_ab secondary_ab Incubate with Labeled Secondary Antibody primary_ab->secondary_ab flow_cytometry Analyze by Flow Cytometry secondary_ab->flow_cytometry quantification Quantify Mean Fluorescence Intensity flow_cytometry->quantification

References

Validation & Comparative

A Comparative Analysis of EfpA Inhibitors: BRD-8000.3 and BRD-9327

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two novel inhibitors of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA: BRD-8000.3 and BRD-9327. The following sections present a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their potential as antitubercular agents.

Executive Summary

This compound and BRD-9327 are both inhibitors of the EfpA efflux pump, a critical component for Mtb survival. While both compounds target the same protein, they exhibit distinct mechanisms of inhibition and binding sites, leading to a synergistic interaction and a promising strategy to combat drug resistance. This compound is a narrow-spectrum, bactericidal agent with potent activity against wild-type Mtb.[1] In contrast, BRD-9327 displays weak activity against wild-type Mtb but is effective against an EfpA hypomorph, highlighting its different mode of action.[2] A key finding is the collateral sensitivity observed between the two compounds, where resistance to one agent can increase susceptibility to the other. This synergistic relationship presents a significant advantage in overcoming drug resistance.

Data Presentation

The following tables summarize the available quantitative data for this compound and BRD-9327, focusing on their minimum inhibitory concentrations (MICs) and synergistic effects.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundOrganismStrainMIC
This compoundM. tuberculosisWild-type800 nM
BRD-9327M. tuberculosisWild-type>50 µM
BRD-9327M. tuberculosisEfpA hypomorph6.25 µM
BRD-9327M. marinumWild-type25 µM
This compoundM. marinumBRD-9327 Resistant2-fold decrease

Table 2: Synergistic Activity

CombinationMethodResultFractional Inhibitory Concentration (FIC) Index
This compound + BRD-9327Checkerboard AssaySynergisticNot explicitly reported, but synergy is confirmed.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium, such as Middlebrook 7H9 supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Preparation of Drug Dilutions: The test compounds (this compound and BRD-9327) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days for mycobacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Checkerboard Assay for Synergy Testing

This assay is used to assess the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the rows and serial dilutions of BRD-9327 along the columns. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described in the broth microdilution assay.

  • Incubation: The plate is incubated under the same conditions as the MIC assay.

  • Data Analysis: The growth in each well is assessed, and the Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The FIC is calculated as follows: FIC of Drug A = (MIC of A in combination) / (MIC of A alone); FIC of Drug B = (MIC of B in combination) / (MIC of B alone). The FIC index is the sum of the individual FICs. A FIC index of ≤ 0.5 is generally considered synergistic. While the specific FIC index for the combination of this compound and BRD-9327 has not been reported in the reviewed literature, the synergistic relationship has been established.[3][4]

Ethidium (B1194527) Bromide Efflux Assay

This assay measures the ability of the EfpA efflux pump to extrude a fluorescent substrate, ethidium bromide (EtBr), and the inhibitory effect of the test compounds.

  • Cell Loading: Mycobacterium cells are loaded with EtBr in the presence of an efflux pump inhibitor (e.g., verapamil) to maximize intracellular accumulation.

  • Washing: The cells are washed to remove extracellular EtBr and the inhibitor.

  • Initiation of Efflux: The cells are resuspended in a buffer containing a carbon source (e.g., glucose) to energize the efflux pumps. The test compounds (this compound or BRD-9327) are added at desired concentrations.

  • Fluorescence Monitoring: The decrease in intracellular fluorescence, corresponding to the efflux of EtBr, is monitored over time using a fluorometer.

  • Data Analysis: The rate of EtBr efflux in the presence of the inhibitors is compared to the rate in the absence of inhibitors to determine their efficacy in blocking the EfpA pump.

Mandatory Visualization

Signaling Pathway of EfpA Inhibition

EfpA_Inhibition Mechanism of EfpA Inhibition by this compound and BRD-9327 cluster_cell Mycobacterium tuberculosis Cell cluster_membrane Cell Membrane EfpA EfpA Efflux Pump Substrate_out Substrate (e.g., lipids) EfpA->Substrate_out Efflux Inhibition1 Inhibition of Efflux EfpA->Inhibition1 Substrate_in Substrate (e.g., lipids) Substrate_in->EfpA Enters pump BRD_8000_3 This compound BRD_8000_3->EfpA Binds to lipid-binding tunnel BRD_9327 BRD-9327 BRD_9327->EfpA Binds to outer vestibule Inhibition1->EfpA Blocks substrate transport

Caption: Distinct binding sites of this compound and BRD-9327 on the EfpA efflux pump.

Experimental Workflow for Synergy Testing

Synergy_Workflow Checkerboard Assay Workflow for Synergy Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound D Dispense drug dilutions into 96-well plate (Checkerboard layout) A->D B Prepare serial dilutions of BRD-9327 B->D C Prepare standardized Mtb inoculum E Inoculate wells with Mtb C->E D->E F Incubate at 37°C E->F G Read MIC for each drug alone and in combination F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Determine Synergy (FIC ≤ 0.5) H->I

Caption: Workflow for determining the synergistic interaction between this compound and BRD-9327.

Logical Relationship of Collateral Sensitivity

Collateral_Sensitivity Collateral Sensitivity between this compound and BRD-9327 cluster_main Collateral Sensitivity between this compound and BRD-9327 cluster_resistance Development of Resistance Mtb_WT Wild-Type Mtb Mtb_R_9327 BRD-9327 Resistant Mtb Mtb_WT->Mtb_R_9327 Exposure to BRD-9327 Mtb_R_8000_3 This compound Resistant Mtb Mtb_WT->Mtb_R_8000_3 Exposure to this compound Mtb_R_9327->Mtb_R_8000_3 Increased Susceptibility (Collateral Sensitivity) Mtb_R_8000_3->Mtb_R_9327 Increased Susceptibility (Collateral Sensitivity)

Caption: Resistance to one EfpA inhibitor increases susceptibility to the other.

References

BRD-8000.3 Versus Other Known Efflux Pump Inhibitors in Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of mycobacterial efflux pumps, which actively extrude antimicrobial agents from the bacterial cell, thereby contributing to drug resistance. This guide provides a comparative analysis of a novel efflux pump inhibitor, BRD-8000.3, against other well-known inhibitors—verapamil, reserpine (B192253), carbonyl cyanide m-chlorophenylhydrazone (CCCP), and thioridazine—in the context of Mycobacterium tuberculosis (Mtb).

Executive Summary

This compound is a potent inhibitor of the essential Mtb efflux pump EfpA, demonstrating significant whole-cell activity. Unlike many other efflux pump inhibitors that exhibit broad and sometimes non-specific activity, this compound was identified through a targeted chemical genetics screen, suggesting a more specific mechanism of action. This guide will delve into the comparative efficacy, mechanisms, and experimental data supporting the potential of this compound as a valuable tool in the fight against tuberculosis.

Comparative Analysis of Efflux Pump Inhibitors

The following tables summarize the quantitative data on the performance of this compound and other known efflux pump inhibitors against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of Efflux Pump Inhibitors Against M. tuberculosis

CompoundTarget Efflux Pump(s)MIC90 (µM) against MtbCytotoxicityKey Findings
This compound EfpA0.8Data not available in reviewed sourcesPotent and specific inhibitor identified through chemical genetics.
Verapamil Multiple, including P-glycoprotein homologs~180 (against H37Rv)Well-characterized calcium channel blocker with known side effectsPotentiates activity of multiple anti-TB drugs, including bedaquiline (B32110) and clofazimine.[1][2]
Reserpine PmrA, other ABC transporters>160 (against H37Rv)Antihypertensive with significant neurological side effectsCan reduce MIC of isoniazid (B1672263) and ciprofloxacin (B1669076) in some clinical isolates.[3]
CCCP Disrupts proton motive force (non-specific)Not typically used as a standalone antibioticHighly cytotoxic to mammalian cellsA research tool to demonstrate the role of proton motive force-dependent efflux.[4]
Thioridazine Multiple, including NorA6 - 32 mg/LAntipsychotic with cardiotoxicity concernsShows synergistic effects with first-line anti-TB drugs.[5]

Table 2: Potentiation of Anti-TB Drug Activity by Efflux Pump Inhibitors

Efflux Pump InhibitorAnti-TB DrugFold Reduction in MICMtb Strain(s)Reference
This compound & BRD-9327 Synergistic with each otherNot quantified in reviewed sourcesMtb[3][6]
Verapamil Bedaquiline8- to 16-foldDrug-susceptible and drug-resistant clinical isolates[7]
Verapamil Clofazimine8- to 16-foldDrug-susceptible and drug-resistant clinical isolates[7]
Verapamil Isoniazid2- to 16-foldINH-resistant isolates
Verapamil Rifampicin2- to 8-foldRIF-resistant isolates
Reserpine IsoniazidUp to 100-foldINH-susceptible Mtb with induced resistance[3]
Thioridazine IsoniazidCan reverse high-level induced resistanceINH-resistant Mtb[8]
Thioridazine RifampicinNot quantified in reviewed sourcesMtb

Mechanisms of Action

This compound

This compound acts as an uncompetitive inhibitor of the EfpA efflux pump.[6] Cryo-electron microscopy has revealed that this compound binds within a tunnel of EfpA that is in contact with the lipid bilayer, displacing a bound lipid molecule.[6] This suggests that this compound blocks an access route for natural lipid substrates of the pump.[6] A structurally distinct compound, BRD-9327, also inhibits EfpA but through a different mechanism, and the two act synergistically.[3][6]

Verapamil

Verapamil is a calcium channel blocker that also inhibits efflux pumps in both mammalian and bacterial cells, likely by interacting with P-glycoprotein homologs.[9] It has been shown to potentiate the activity of several anti-TB drugs, including bedaquiline and clofazimine, by increasing their intracellular concentration.[1][2] Interestingly, its adjunctive effect in vivo may also be due to the inhibition of mammalian drug transporters, leading to increased systemic exposure of the co-administered anti-TB drug.[1]

Reserpine

An older antihypertensive drug, reserpine, has been shown to inhibit efflux pumps in various bacteria, including Mtb. It is thought to target ABC transporters like PmrA.[9] While it can potentiate the activity of some antibiotics, its clinical utility is limited by its significant side effects.

Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP)

CCCP is a protonophore that disrupts the proton motive force (PMF) across the bacterial cell membrane.[4] As many efflux pumps in Mtb are PMF-dependent, CCCP acts as a non-specific inhibitor of their function. Due to its high toxicity to mammalian cells, it is exclusively used as a research tool to study efflux pump activity.[4]

Thioridazine

This antipsychotic medication has been repurposed as an efflux pump inhibitor.[10] Its mechanism is multifactorial, including the inhibition of bacterial efflux pumps and the enhancement of the host's intracellular killing of Mtb.[8][11] It has shown synergistic effects with first-line anti-TB drugs.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the efflux pump inhibitors and their effect on the MIC of anti-TB drugs are typically determined using the broth microdilution method.

  • Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Plate Preparation: 96-well microtiter plates are prepared with serial dilutions of the test compounds (efflux pump inhibitors and/or anti-TB drugs).

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) and added to the wells.

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • Readout: Bacterial growth is assessed visually or by using a growth indicator such as resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

  • Potentiation Assay: To determine the effect of an efflux pump inhibitor on an anti-TB drug, a checkerboard titration is often performed with varying concentrations of both compounds. A fractional inhibitory concentration index (FICI) is calculated to determine if the interaction is synergistic, additive, or antagonistic.

Ethidium (B1194527) Bromide Efflux Assay

This real-time fluorescence-based assay is commonly used to measure the activity of efflux pumps.

  • Cell Preparation: M. tuberculosis cells are grown to mid-log phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS).

  • Loading with Ethidium Bromide: The cells are resuspended in PBS containing a sub-inhibitory concentration of ethidium bromide (EtBr), a fluorescent substrate of many efflux pumps. The cells are incubated to allow for EtBr accumulation.

  • Efflux Initiation: Efflux is initiated by the addition of an energy source, typically glucose. In parallel, the effect of an efflux pump inhibitor is tested by adding it to the cell suspension.

  • Fluorescence Monitoring: The fluorescence of the cell suspension is monitored in real-time using a fluorometer. Active efflux results in a decrease in intracellular EtBr and a corresponding decrease in fluorescence. The presence of an effective efflux pump inhibitor will block this decrease.

Visualizations

Efflux_Pump_Inhibition cluster_cell Mycobacterium tuberculosis Anti_TB_Drug Anti-TB Drug Efflux_Pump Efflux Pump (e.g., EfpA) Anti_TB_Drug->Efflux_Pump Extrusion Intracellular_Drug_Concentration Intracellular Drug Concentration Efflux_Pump->Intracellular_Drug_Concentration Decreases Bacterial_Cell_Death Bacterial Cell Death Intracellular_Drug_Concentration->Bacterial_Cell_Death Leads to EPI Efflux Pump Inhibitor (e.g., this compound) EPI->Efflux_Pump Inhibits

Caption: Mechanism of Efflux Pump Inhibition in M. tuberculosis.

Experimental_Workflow Start Start: Mtb Culture MIC_Assay MIC Determination Assay Start->MIC_Assay Checkerboard Checkerboard Assay (Synergy Testing) Start->Checkerboard EtBr_Efflux_Assay Ethidium Bromide Efflux Assay Start->EtBr_Efflux_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Checkerboard->Data_Analysis EtBr_Efflux_Assay->Data_Analysis End End: Comparative Efficacy Data_Analysis->End

Caption: General Experimental Workflow for Comparing Efflux Pump Inhibitors.

Conclusion

This compound represents a promising new lead in the development of efflux pump inhibitors for tuberculosis therapy. Its high potency and specific targeting of the essential EfpA pump distinguish it from many of the older, repurposed drugs that have been investigated as efflux pump inhibitors. While verapamil, thioridazine, and reserpine have demonstrated the potential of efflux pump inhibition as a strategy to combat drug resistance in Mtb, their clinical application is often hampered by off-target effects and toxicity. The targeted discovery of compounds like this compound paves the way for the development of more specific and potentially safer adjunctive therapies to enhance the efficacy of current and future anti-TB regimens. Further research is warranted to fully elucidate the synergistic potential of this compound with a broader range of anti-TB drugs and to evaluate its in vivo efficacy and safety profile.

References

Validation of BRD-8000.3's Specificity for the Essential Efflux Pump EfpA in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the experimental data validating the specificity of BRD-8000.3, a potent inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. EfpA is a critical protein for Mtb survival and has been identified as a promising target for novel anti-tubercular drugs.[1][2] Understanding the specific interaction between this compound and EfpA is crucial for the development of targeted therapeutics. This document summarizes key validation experiments, compares this compound with another EfpA inhibitor, and provides detailed experimental protocols.

Comparative Analysis of EfpA Inhibitors

To establish the specificity of this compound, it is useful to compare its properties with those of another well-characterized, yet structurally distinct, EfpA inhibitor, BRD-9327.[1][3] This comparison highlights the unique binding mode and mechanism of action of this compound.

FeatureThis compoundBRD-9327
Binding Site Binds in a hydrophobic tunnel (tunnel 2) within the transmembrane domain, displacing a lipid molecule.[1][3][4][5][6]Binds within the external vestibule of the transporter, near the opening of a different tunnel (tunnel 6).[1][3]
Mechanism of Action Competitively inhibits the binding of lipid substrates by blocking an access route from the lipid bilayer.[1][3][4][7]Thought to inhibit the conformational changes of EfpA necessary for substrate efflux (the "alternate access" mechanism).[1][5][8]
Resistance Mutations Resistance is conferred by mutations such as V319F and A415V in EfpA.[1][3][9][10]Mutations conferring resistance to this compound do not confer resistance to BRD-9327, indicating a different binding site and mechanism.[1][3]
Inhibition of EtBr Efflux Uncompetitive inhibitor of ethidium (B1194527) bromide (EtBr) efflux.[1][3]Also an uncompetitive inhibitor of EtBr efflux, suggesting both compounds may inhibit the transporter's dynamic motions.[1]
Binding Affinity (Kd) 179 ± 32 nM (determined by ligand-detected NMR).[1][3]Not explicitly stated in the provided context.
Whole-Cell Activity (MIC90) 800 nM against wild-type Mtb.[1][10]Identified as a structurally distinct EfpA inhibitor.[1][3]

Experimental Validation of this compound Specificity

A multi-faceted approach was employed to unequivocally demonstrate that EfpA is the direct target of this compound.

These assays confirmed the direct physical interaction between this compound and EfpA.

  • Ligand-Detected Proton NMR: This technique was used to confirm the binding of this compound to EfpA and to quantify the binding affinity. The dissociation constant (Kd) was determined to be 179 ± 32 nM, indicating a high-affinity interaction.[1][3]

  • Cryo-Electron Microscopy (Cryo-EM): The high-resolution structure of the EfpA-BRD-8000.3 complex was solved to 3.45 Å.[1][3][8][9] This provided a detailed atomic-level view of the binding site, revealing that this compound binds within a tunnel that contacts the lipid bilayer.[1][3][4][5][6] The structure also showed that this compound displaces a phosphatidylglycerol molecule, supporting its proposed mechanism of action.[1][3]

These experiments provided in-vivo evidence of EfpA as the target of this compound.

  • Whole-Cell Activity: this compound exhibits potent activity against whole Mtb cells, with a minimum inhibitory concentration (MIC90) of 800 nM.[1][10]

  • Resistant Mutant Generation and Analysis: Spontaneous mutations in the efpA gene, specifically V319F and A415V, were found to confer resistance to this compound.[1][3][9][10] The locations of these mutations in the cryo-EM structure are consistent with their role in disrupting the binding of this compound.[9][10] This provides strong genetic evidence that EfpA is the direct target.

These assays demonstrated that this compound inhibits the biological function of EfpA.

  • In Vitro Lipid Transport Assay: Functional studies have shown that EfpA acts as a lipid transporter.[2][9] Critically, the addition of this compound was shown to inhibit this lipid transport activity, directly linking the compound to the protein's function.[2][9]

Experimental Protocols

A detailed description of the methodologies used in the key validation experiments is provided below.

  • Protein Preparation: EfpA was expressed and purified from Escherichia coli.

  • NMR Spectroscopy: A series of ¹H NMR spectra of this compound were acquired in the presence of increasing concentrations of EfpA.

  • Data Analysis: The intensity of the aromatic proton signals of this compound was monitored. A decrease in signal intensity upon addition of EfpA indicates binding. The fractional occupancy was calculated and fitted to a standard bimolecular binding model to determine the dissociation constant (Kd).[1][3]

  • Sample Preparation: The purified EfpA-BRD-8000.3 complex was applied to cryo-EM grids and vitrified.

  • Data Collection: Movies were recorded on a Titan Krios electron microscope equipped with a K3 Summit detector.[1]

  • Image Processing: The recorded movies were processed using standard single-particle analysis software to reconstruct a three-dimensional density map of the complex.

  • Model Building: An atomic model of the EfpA-BRD-8000.3 complex was built into the cryo-EM density map.[1]

  • Generation of Resistant Mutants: M. tuberculosis cultures were exposed to sub-lethal concentrations of this compound to select for spontaneous resistant mutants.

  • Whole-Genome Sequencing: The genomes of the resistant mutants were sequenced to identify the genetic basis of resistance.

  • Identification of Mutations: Mutations were consistently found in the efpA gene, such as those leading to the V319F and A415V amino acid substitutions.[1][3][9][10]

  • Proteoliposome Reconstitution: Purified EfpA was reconstituted into liposomes containing a fluorescently labeled lipid substrate.

  • Transport Initiation: The transport reaction was initiated by adding an energy source (e.g., ATP).

  • Inhibition: The assay was performed in the presence and absence of this compound.

  • Detection: The transport of the fluorescently labeled lipid was monitored over time using a fluorescence-based readout. A decrease in the rate of transport in the presence of this compound indicates inhibition of EfpA's function.[9]

Visualizations

Validation_Workflow cluster_in_silico Initial Screening cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular & Genetic Validation cluster_functional Functional Validation cluster_conclusion Conclusion PROSPECT PROSPECT Chemical-Genetic Screen MIC Whole-Cell Activity (MIC) PROSPECT->MIC Identifies this compound NMR Ligand-Detected NMR CryoEM Cryo-Electron Microscopy NMR->CryoEM Confirms direct binding & Kd TransportAssay In Vitro Lipid Transport Assay CryoEM->TransportAssay Reveals binding site & mechanism ResistantMutants Resistant Mutant Analysis MIC->ResistantMutants Confirms cellular target ResistantMutants->NMR Suggests direct binding Conclusion Specific EfpA Inhibition TransportAssay->Conclusion Confirms functional inhibition

Caption: Experimental workflow for validating the specificity of this compound for EfpA.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm cluster_periplasm EfpA EfpA Transporter Lipid Lipid Substrate EfpA->Lipid Blocks binding EfpA->Periplasm_out Efflux (Normal Function) Lipid->EfpA Enters binding tunnel BRD8000_3 This compound BRD8000_3->EfpA Binds in lipid tunnel

Caption: Proposed mechanism of this compound inhibition of EfpA-mediated lipid transport.

References

Unveiling the Resistance Profile of BRD-8000.3: A Comparative Guide to Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of cross-resistance patterns between the novel antitubercular agent BRD-8000.3 and other antibiotics reveals a promising profile characterized by collateral sensitivity with a structurally related compound and a lack of cross-resistance to the frontline drug isoniazid (B1672263). This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to inform the strategic development of new therapeutic regimens against Mycobacterium tuberculosis (M. tb).

This compound is a potent inhibitor of the essential mycobacterial efflux pump EfpA.[1][2] Efflux pumps are a significant mechanism of drug resistance in bacteria, actively transporting antibiotics out of the cell and reducing their efficacy. The development of inhibitors for these pumps, such as this compound, represents a critical strategy to combat antibiotic resistance. This guide delves into the crucial aspect of cross-resistance, a phenomenon where resistance to one antibiotic confers resistance to others.

Collateral Sensitivity: A Synergistic Relationship with BRD-9327

Notably, studies have revealed a relationship of collateral sensitivity between this compound and another EfpA inhibitor, BRD-9327.[1][3] Collateral sensitivity is a desirable outcome where the development of resistance to one drug leads to increased susceptibility to another. This opens avenues for combination therapies that can mitigate the emergence of resistance.

Experimental data from studies on Mycobacterium marinum (M. marinum), a close relative and valuable model for M. tb, demonstrates this reciprocal relationship. Resistance to this compound not only fails to confer resistance to BRD-9327 but in some instances, enhances its activity. Conversely, resistance to BRD-9327 can lead to hypersensitivity to this compound.[3]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and BRD-9327 against Wild-Type and Resistant M. marinum
CompoundStrainGenotypeMIC (µM)Fold Change in MIC
This compound Wild-TypeefpA WT6.25-
ResistantefpA (V319M)>100>16
BRD-9327 Wild-TypeefpA WT25-
This compound ResistantefpA (V319M)6.25↓ 4-fold (Collateral Sensitivity)
This compound BRD-9327 ResistantefpA (G328C/D, A339T)Varies↓ 2-fold (Collateral Sensitivity)

Data compiled from publicly available research.[3]

Investigating Cross-Resistance with Standard Antitubercular Drugs

A critical question for any new antibiotic candidate is its potential for cross-resistance with existing therapies. Overexpression of the EfpA pump in M. smegmatis, using the gene from M. bovis BCG, has been shown to increase the MICs of several first- and second-line anti-TB drugs, including isoniazid and rifampicin, suggesting a potential for broad-spectrum efflux-mediated resistance.[4]

However, direct evidence on this compound-resistant M. tb strains is more nuanced. A key finding is that a this compound-resistant mutant of M. tb did not exhibit a change in the MIC for isoniazid.[5] This suggests that the specific mutation conferring resistance to this compound does not impact the activity of this crucial first-line drug.

Further comprehensive studies are required to establish a complete cross-resistance profile of this compound with a wider array of anti-TB agents.

Experimental Workflow for Assessing Cross-Resistance

The following diagram illustrates a typical experimental workflow for evaluating cross-resistance and collateral sensitivity between antibiotic compounds.

Cross_Resistance_Workflow cluster_setup Initial Setup cluster_mic MIC Determination cluster_resistance Generate Resistant Strains cluster_cross_resistance Cross-Resistance & Collateral Sensitivity Testing cluster_synergy Synergy Testing (Optional) start Obtain Wild-Type Bacterial Strain (e.g., M. tuberculosis) prepare_culture Prepare Bacterial Inoculum start->prepare_culture mic_a Determine MIC of Antibiotic A (e.g., this compound) prepare_culture->mic_a mic_b Determine MIC of Other Antibiotics (e.g., Isoniazid, Rifampicin) prepare_culture->mic_b checkerboard Perform Checkerboard Assay with Antibiotic A and Other Antibiotics prepare_culture->checkerboard generate_resistant Generate Antibiotic A Resistant Mutants (Serial Passage/Spontaneous Mutation) mic_a->generate_resistant test_cross_resistance Determine MIC of Other Antibiotics against Antibiotic A-Resistant Strain mic_b->test_cross_resistance confirm_resistance Confirm Resistance (MIC Assay) generate_resistant->confirm_resistance confirm_resistance->test_cross_resistance analyze Analyze Fold Change in MIC test_cross_resistance->analyze calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->calc_fici

Experimental workflow for assessing antibiotic cross-resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for M. tuberculosis.[6][7]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well U-bottom microtiter plates

  • Antibiotic stock solutions (e.g., this compound, isoniazid)

  • M. tuberculosis H37Rv (or other relevant strains)

  • Sterile distilled water with 0.05% Tween 80

  • Glass beads (2-3 mm)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer/nephelometer

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a few colonies of M. tuberculosis from a fresh culture into a tube containing 3-4 ml of sterile distilled water with Tween 80 and glass beads.

    • Vortex for 1-2 minutes to break up clumps.

    • Let the suspension stand for 30 minutes to allow larger clumps to settle.

    • Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer or nephelometer. This corresponds to approximately 1 x 10⁷ CFU/ml.

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth to obtain a final inoculum of approximately 1 x 10⁵ CFU/ml.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of each antibiotic in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µl.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 100 µl of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µl.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-21 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. Growth can be assessed visually or by using a resazurin-based assay.

Checkerboard Assay for Synergy Testing

This protocol is a standard method to assess the interaction between two antimicrobial agents.[8][9][10][11]

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial two-fold dilutions of Antibiotic A (e.g., this compound) along the x-axis (columns) and Antibiotic B (e.g., BRD-9327) along the y-axis (rows) in 7H9 broth. Each well will contain a unique combination of concentrations of the two drugs.

    • Include wells with serial dilutions of each antibiotic alone to determine their individual MICs in the same experiment.

  • Inoculation and Incubation:

    • Inoculate the plate with the M. tuberculosis suspension as described in the MIC protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each combination that shows no visible growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifferent effect

      • FICI > 4: Antagonism

Conclusion

The available data suggests a favorable cross-resistance profile for this compound, particularly its collateral sensitivity with BRD-9327. This finding is a significant step forward in designing rational combination therapies to combat the evolution of drug resistance in M. tuberculosis. The lack of cross-resistance with isoniazid is also a promising indicator for its potential integration into existing treatment regimens. Further in-depth studies are warranted to explore the full spectrum of cross-resistance with other anti-tuberculosis agents to fully elucidate the clinical potential of this compound.

References

Unraveling the Inhibition of a Key Tuberculosis Drug Target: A Comparative Analysis of BRD-8000.3 and BRD-9327 Binding to EfpA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals delves into the distinct binding mechanisms of two potent inhibitors, BRD-8000.3 and BRD-9327, targeting the essential Mycobacterium tuberculosis efflux pump, EfpA. This guide provides a comprehensive analysis of their binding sites, supported by structural and biophysical data, to inform the rational design of next-generation anti-tubercular agents.

EfpA, a member of the Major Facilitator Superfamily (MFS), is a critical protein for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] Its role as a lipid transporter and its involvement in multidrug resistance make it a prime target for novel therapeutic interventions.[1][2] This guide presents a side-by-side comparison of two small molecule inhibitors, this compound and BRD-9327, which, despite both targeting EfpA, exhibit remarkably different modes of action.[4][5][6]

At a Glance: Comparative Binding Characteristics

FeatureThis compoundBRD-9327
Binding Site Location Lateral fenestration, lipid-binding siteExternal vestibule
Interacting Transmembrane Helices (TMs) TM7, TM9, TM10, TM12[1]TM1, TM5, TM9, TM10[7][8]
Mechanism of Inhibition Competitive inhibitor of lipid transport; displaces natural lipid substrates.[1][9][10]Allosteric inhibitor; thought to impede the conformational changes required for transport.[4][6]
Binding Affinity (Kd) 179 ± 32 nM (determined by ligand-detected NMR)[9]Not explicitly quantified in the provided search results.
Key Interacting Residues A316, I374, F381, A415, V416, L419, A498, I499, V501, L506[1]Not explicitly detailed in the provided search results.
Resistance Mutations V319F, A415V[1][11]Mutations have been identified but specific residues are not detailed in the provided search results.[7][8]

Delving into the Binding Pockets

Structural studies, primarily through cryo-electron microscopy (cryo-EM), have revealed the precise locations where these inhibitors dock onto the EfpA protein.[1][2][4][10]

This compound binds within a hydrophobic tunnel located in a lateral fenestration of EfpA, a site normally occupied by lipid substrates.[1][11] This direct competition for the lipid-binding pocket explains its inhibitory effect on the protein's lipid transport function.[1][2] The binding is predominantly stabilized by hydrophobic interactions with residues from four transmembrane helices.[1] A notable polar interaction occurs between the N9 atom of this compound and the main-chain of residue A498.[1] The clinical relevance of this binding mode is underscored by the identification of resistance mutations, such as A415V, which introduces steric hindrance, and V319F, which is thought to allosterically disrupt the binding pocket.[11]

In stark contrast, BRD-9327 binds to a distinct site in the external vestibule of EfpA.[7][8] This binding location is separate from the lipid-binding pocket and does not completely obstruct the substrate translocation pathway.[4][6] This suggests a more subtle inhibitory mechanism, likely involving the restriction of the dynamic conformational changes that are essential for the transporter's "alternate access" mechanism.[4][6]

The distinct binding sites of this compound and BRD-9327 are the basis for their synergistic activity, as they can bind to EfpA simultaneously at their respective locations, leading to a more potent inhibition of the pump.[9][12]

Comparative Binding Sites of this compound and BRD-9327 on EfpA cluster_EfpA EfpA Protein cluster_Inhibitors Inhibitors Lateral_Fenestration Lateral Fenestration (Lipid Binding Site) Central_Cavity Central Cavity Lateral_Fenestration->Central_Cavity Lipid Entry External_Vestibule External Vestibule Central_Cavity->External_Vestibule Substrate Efflux Cytoplasmic_Side Cytoplasmic Side BRD_8000_3 This compound BRD_8000_3->Lateral_Fenestration Binds and Blocks BRD_9327 BRD-9327 BRD_9327->External_Vestibule Binds and Inhibits Conformational Change

A simplified diagram illustrating the distinct binding locations of this compound and BRD-9327 on the EfpA transporter.

Experimental Corner: Methodologies for Binding Analysis

The characterization of the this compound and BRD-9327 binding sites on EfpA was made possible through a combination of cutting-edge experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)
  • Objective: To determine the high-resolution three-dimensional structure of EfpA in complex with the inhibitors.

  • Protocol:

    • Protein Purification: EfpA is expressed and purified in a detergent-solubilized form to maintain its native conformation.

    • Complex Formation: The purified EfpA is incubated with an excess of either this compound or BRD-9327 to ensure saturation of the binding sites.

    • Vitrification: A small volume of the protein-inhibitor complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure.

    • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles in different orientations are collected.

    • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D density map of the EfpA-inhibitor complex.

    • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the experimental data.

Ligand-Detected Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the binding affinity (dissociation constant, Kd) of the inhibitor to EfpA.

  • Protocol:

    • Sample Preparation: A solution of the small molecule inhibitor (e.g., this compound) is prepared in a suitable buffer.

    • NMR Data Acquisition: A one-dimensional proton NMR spectrum of the free inhibitor is acquired.

    • Titration: Aliquots of a concentrated solution of purified EfpA are titrated into the inhibitor solution.

    • Spectral Monitoring: After each addition of EfpA, a proton NMR spectrum of the inhibitor is recorded. Binding of the small molecule to the large protein target results in changes in the inhibitor's NMR signals (e.g., line broadening).

    • Data Analysis: The changes in the NMR signal are monitored as a function of the EfpA concentration. These data are then fit to a binding isotherm to calculate the dissociation constant (Kd).

Experimental Workflow for Binding Site Analysis cluster_CryoEM Cryo-Electron Microscopy cluster_NMR Ligand-Detected NMR Protein_Purification EfpA Purification Inhibitor_Incubation Incubation with This compound or BRD-9327 Protein_Purification->Inhibitor_Incubation Vitrification Vitrification Inhibitor_Incubation->Vitrification NMR_of_Free_Ligand NMR of Free Inhibitor Inhibitor_Incubation->NMR_of_Free_Ligand Data_Collection Data Collection Vitrification->Data_Collection 3D_Reconstruction 3D Reconstruction Data_Collection->3D_Reconstruction Structural_Model Structural Model of Complex 3D_Reconstruction->Structural_Model Titration Titration with EfpA NMR_of_Free_Ligand->Titration Spectral_Changes Monitor Spectral Changes Titration->Spectral_Changes Kd_Determination Kd Determination Spectral_Changes->Kd_Determination

A flowchart outlining the key experimental steps for characterizing the inhibitor binding to EfpA.

Conclusion and Future Directions

The distinct binding mechanisms of this compound and BRD-9327 on EfpA provide a powerful platform for the development of novel anti-tuberculosis therapies. The competitive, lipid-displacing action of this compound and the allosteric inhibition by BRD-9327 offer different strategies to neutralize this essential efflux pump. The synergistic potential of targeting both sites simultaneously presents an exciting avenue for combination therapy to combat drug-resistant tuberculosis. Future research should focus on leveraging this detailed structural and mechanistic understanding to design next-generation EfpA inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

BRD-8000.3 and Non-Tuberculous Mycobacteria: An Unexplored Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available experimental data to confirm the activity of BRD-8000.3 against non-tuberculous mycobacteria (NTM). While this compound has been identified as an inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), its efficacy against the diverse range of NTM species remains uninvestigated in published literature. This guide provides a comparative overview of this compound's known mechanism of action and the current landscape of NTM treatment, highlighting the potential, yet unproven, relevance of EfpA inhibitors in combating these challenging infections.

This compound: A Targeted Approach in M. tuberculosis

This compound is a small molecule inhibitor that targets EfpA, an essential efflux pump in Mtb.[1] Efflux pumps are membrane proteins that actively transport substances, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance. By inhibiting EfpA, this compound prevents the expulsion of certain anti-tubercular drugs, potentially restoring their efficacy. Research has shown that this compound has a narrow-spectrum, bactericidal activity against Mtb with a minimal inhibitory concentration (MIC) of 800 nM.

The mechanism of this compound involves binding to a tunnel within the EfpA protein that is in contact with the lipid bilayer of the cell membrane. This binding displaces a lipid molecule that is thought to be a natural substrate of the pump, effectively blocking the efflux pathway.

The Challenge of Non-Tuberculous Mycobacteria

NTM are a diverse group of environmental bacteria that can cause a range of infections in humans, particularly pulmonary disease.[2][3] Treating NTM infections is notoriously difficult due to their intrinsic resistance to many antibiotics.[3][4] This resistance is partly attributed to the unique, lipid-rich cell wall of mycobacteria which acts as a permeability barrier, and the presence of a variety of efflux pumps.[4]

Current treatment regimens for NTM infections often involve multi-drug cocktails administered for long durations (often exceeding a year) and can be associated with significant toxicity.[5] The most common NTM pathogens include the Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][6]

The Potential Role of EfpA Inhibition in NTM: A Hypothesis

The relevance of this compound to NTM infections hinges on two key factors: the presence and conservation of the EfpA efflux pump in NTM species, and the ability of this compound to effectively inhibit the NTM EfpA homologue.

Genomic studies have indicated that homologues of the efpA gene are present in some NTM species, including members of the Mycobacterium avium complex.[7] This suggests that a therapeutic strategy targeting EfpA could potentially be applicable to these NTMs. However, the degree of similarity between the Mtb EfpA and its NTM counterparts, and whether this compound can bind and inhibit the NTM versions, has not been experimentally determined.

Efflux pump inhibitors (EPIs) are being explored as a strategy to combat drug resistance in NTM.[7][8] Studies have shown that some EPIs can increase the susceptibility of NTM to existing antibiotics.[7][9] For instance, the EPI verapamil (B1683045) has been shown to improve the efficacy of bedaquiline (B32110) and spectinomycin (B156147) against M. abscessus.

Comparative Landscape: Current NTM Treatments vs. a Hypothetical EfpA Inhibitor

To understand where a compound like this compound might fit, it is useful to compare its theoretical action against the mechanisms of current NTM therapies.

Drug ClassMechanism of ActionCommon NTM TargetsKnown LimitationsPotential Role for an EfpA Inhibitor (Hypothetical)
Macrolides (e.g., Clarithromycin (B1669154), Azithromycin)Inhibit protein synthesis by binding to the 50S ribosomal subunit.M. avium complex, M. abscessusResistance can develop through mutations in the ribosomal target or through efflux.Could potentially reverse macrolide resistance if the drug is a substrate of the EfpA homologue in NTM.
Rifamycins (B7979662) (e.g., Rifampin, Rifabutin)Inhibit bacterial RNA polymerase.M. kansasii, M. avium complexHigh levels of intrinsic resistance in some NTM species; drug-drug interactions.May have a synergistic effect if rifamycins are extruded by EfpA in NTM.
Ethambutol (B1671381) Inhibits the synthesis of the mycobacterial cell wall.M. avium complex, M. kansasiiGenerally bacteriostatic; resistance can emerge.Unlikely to have a direct synergistic effect unless ethambutol is an EfpA substrate.
Aminoglycosides (e.g., Amikacin, Streptomycin)Inhibit protein synthesis by binding to the 30S ribosomal subunit.M. abscessus, M. avium complexAdministered intravenously; potential for toxicity.Could enhance activity if aminoglycosides are subject to efflux by EfpA.

Experimental Protocols for NTM Susceptibility Testing

Should this compound be tested against NTM, standard methods for determining the minimum inhibitory concentration (MIC) would be employed. A typical experimental workflow is as follows:

G cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis A Isolate and culture NTM strains (e.g., M. avium, M. abscessus) C Prepare NTM inoculum and adjust to a standardized concentration (e.g., McFarland standard) A->C B Prepare serial dilutions of this compound and comparator drugs in microtiter plates D Inoculate microtiter plates with the standardized NTM suspension B->D C->D E Incubate plates at the optimal temperature for NTM growth (e.g., 30-37°C) D->E F Visually inspect for turbidity or use a colorimetric indicator (e.g., Resazurin) to assess growth E->F G Determine the Minimum Inhibitory Concentration (MIC) - the lowest drug concentration with no visible growth F->G

Figure 1. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against non-tuberculous mycobacteria.

Signaling Pathway: Efflux Pump-Mediated Drug Resistance

The underlying mechanism that this compound would counteract in NTM is efflux-mediated drug resistance. The following diagram illustrates this general pathway.

G cluster_cell Mycobacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EffluxPump EfpA Homologue Outside Extracellular Space EffluxPump->Outside Expels Antibiotic Antibiotic Antibiotic Antibiotic->EffluxPump Binds to Pump Target Bacterial Target (e.g., Ribosome) Antibiotic->Target Inhibits Target Antibiotic_in Antibiotic (extracellular) Antibiotic_in->Antibiotic Enters Cell BRD80003 This compound BRD80003->EffluxPump Inhibits Pump

Figure 2. A conceptual diagram showing how an efflux pump inhibitor like this compound could block the expulsion of antibiotics from a mycobacterial cell.

Conclusion

References

BRD-8000.3: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of BRD-8000.3, a novel antimycobacterial agent. The information is compiled from publicly available research to assist in evaluating its potential as a therapeutic candidate against Mycobacterium tuberculosis (Mtb).

Executive Summary

This compound is a potent, narrow-spectrum bactericidal agent that targets the essential Mtb efflux pump EfpA. In vitro studies have demonstrated its significant activity against wild-type Mtb with a minimal inhibitory concentration (MIC) of 800 nM[1]. Its mechanism of action involves binding to the EfpA transporter, thereby inhibiting its function as a lipid transporter[2][3][4]. While comprehensive in vivo efficacy data from animal models of tuberculosis is not yet publicly available, preliminary preclinical data on its toxicity and bioavailability are accessible. This guide synthesizes the current knowledge on this compound to provide a clear comparison of its performance in different experimental settings.

In Vitro Efficacy

This compound has shown promising activity in a variety of in vitro assays. Its primary mechanism is the inhibition of the EfpA efflux pump, which is essential for the survival of Mtb.

Antimycobacterial Activity
ParameterValueSpeciesReference
Minimal Inhibitory Concentration (MIC)800 nMM. tuberculosis (wild-type)[1]
Activity SpectrumNarrowMycobacteria[2]
Bactericidal ActivityBactericidalM. tuberculosis[5]
Mechanism of Action: EfpA Inhibition

This compound acts as an uncompetitive inhibitor of the EfpA efflux pump[1]. Cryo-electron microscopy studies have revealed that it binds within a tunnel of the EfpA transporter that makes contact with the lipid bilayer. This binding displaces a lipid molecule, suggesting that this compound blocks the access of a natural lipidic substrate to the pump[1][6]. Functional studies have confirmed that this compound inhibits the lipid transport activity of EfpA[2][3][4].

cluster_membrane Cell Membrane EfpA EfpA Efflux Pump Efflux Substrate Efflux EfpA->Efflux Mediates BRD_8000_3 This compound BRD_8000_3->EfpA Inhibits Substrate Natural Substrate (e.g., Lipid) Substrate->EfpA Binds to

Fig. 1: Simplified signaling pathway of EfpA inhibition by this compound.
Synergistic Activity

This compound has demonstrated synergistic activity when used in combination with another EfpA inhibitor, BRD-9327. This suggests a potential for combination therapy to enhance efficacy and combat drug resistance. Biochemical evidence has shown that these two compounds have distinct mechanisms of resistance, further supporting their use in combination[1].

In Vivo Data

Currently, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis. Studies detailing the reduction of bacterial load in infected animals have not been published. However, some initial preclinical data related to its in vivo properties are available.

Toxicity and Bioavailability

Preliminary studies have assessed the toxicity and bioavailability of this compound. The table below summarizes the available data for this compound and its analog, BRD-8000.2[5].

CompoundParameterAssayValue
This compound Toxicity hERG Inhibition >30 µM
Bioavailability Mouse Microsomal Stability (t1/2) >30 min
BRD-8000.2ToxicityhERG Inhibition>30 µM
BioavailabilityMouse Microsomal Stability (t1/2)>30 min
Cytochrome P450 Inhibition

The potential for drug-drug interactions is a critical consideration in drug development. This compound has been evaluated for its inhibitory activity against major Cytochrome P450 (CYP) enzymes[5].

CompoundCYP IsoformIC50 (µM)
This compound CYP2D6 >50
CYP3A4 >50
BRD-8000.2CYP2D6>50
CYP3A429.4

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method. Briefly, two-fold serial dilutions of the compound were prepared in 7H9 broth supplemented with OADC in a 96-well plate. A standardized inoculum of Mtb was added to each well. The plates were incubated at 37°C for 7-14 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

A Prepare serial dilutions of this compound B Add standardized Mtb inoculum A->B C Incubate at 37°C B->C D Read visual growth inhibition C->D E Determine MIC D->E

Fig. 2: Workflow for the Minimal Inhibitory Concentration (MIC) assay.
EfpA Efflux Inhibition Assay

The inhibition of EfpA-mediated efflux was assessed using an ethidium (B1194527) bromide (EtBr) efflux assay. M. smegmatis or M. tuberculosis cells were loaded with EtBr, a fluorescent substrate of EfpA. The cells were then washed and resuspended in a buffer containing different concentrations of this compound. The fluorescence of the supernatant was monitored over time. A decrease in the rate of fluorescence increase in the presence of this compound indicated inhibition of EtBr efflux.

In Vivo Toxicity and Bioavailability Assays
  • hERG Inhibition Assay: The potential for cardiotoxicity was evaluated by assessing the inhibition of the human ether-a-go-go-related gene (hERG) channel, typically using an automated patch-clamp assay.

  • Mouse Microsomal Stability Assay: The metabolic stability of this compound was determined by incubating the compound with mouse liver microsomes and a NADPH-generating system. The concentration of the compound was measured at different time points to calculate its half-life.

  • Cytochrome P450 (CYP) Inhibition Assay: The inhibitory potential of this compound against major CYP isoforms was assessed using commercially available kits with fluorescent substrates.

Conclusion and Future Directions

This compound is a promising anti-tuberculosis agent with potent in vitro activity and a well-defined mechanism of action. Its ability to inhibit the essential EfpA efflux pump makes it an attractive candidate for further development. The available preclinical data on its toxicity and metabolic stability are encouraging.

However, the critical gap in our understanding of this compound is the lack of in vivo efficacy data in a relevant animal model of tuberculosis. Future studies should focus on:

  • Pharmacokinetic studies in animal models: To determine the optimal dosing regimen to achieve therapeutic concentrations in vivo.

  • Efficacy studies in tuberculosis-infected animal models: To evaluate the ability of this compound to reduce the bacterial burden in the lungs and other organs.

  • Combination studies in vivo: To assess the synergistic potential of this compound with other anti-tuberculosis drugs in a preclinical setting.

The generation of this in vivo data will be crucial to fully evaluate the therapeutic potential of this compound and to guide its further development as a novel treatment for tuberculosis.

References

Comparative Efficacy of BRD-8000.3 Against Diverse Mycobacterium tuberculosis Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimycobacterial agent BRD-8000.3, focusing on its activity against different strains of Mycobacterium tuberculosis (M. tuberculosis). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in tuberculosis therapeutics.

Introduction to this compound

This compound is a novel small molecule inhibitor of the essential efflux pump EfpA in M. tuberculosis.[1] Efflux pumps are membrane proteins that actively transport substances, including antibiotics, out of the bacterial cell, contributing to intrinsic and acquired drug resistance. EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters and is essential for the growth of M. tuberculosis, making it a promising target for new anti-tubercular drugs.[1][2] this compound was identified through a chemical-genetic screen and optimized for potent whole-cell activity against wild-type M. tuberculosis.[1][3]

Mechanism of Action: Inhibition of the EfpA Efflux Pump

This compound exerts its bactericidal effect by specifically targeting and inhibiting the EfpA efflux pump. Structural studies have revealed that this compound binds within a tunnel of the EfpA protein that is accessible from the lipid bilayer of the mycobacterial cell membrane.[1][4] This binding action displaces a bound lipid molecule, effectively blocking a likely access route for the natural substrates of the pump.[1][4] By inhibiting EfpA, this compound disrupts the transport of essential substrates, leading to bacterial cell death. The specific inhibition of this essential pump makes this compound a promising candidate for further drug development, particularly in the context of combating drug-resistant tuberculosis.

Mechanism of Action of this compound cluster_membrane M. tuberculosis Inner Membrane EfpA EfpA Efflux Pump Substrate_out Substrate Efflux EfpA->Substrate_out Transport Substrate_in Endogenous Substrate (e.g., Lipid) Substrate_in->EfpA Enters pump Periplasm Periplasm BRD This compound BRD->EfpA Binds to tunnel Cytoplasm Cytoplasm

Inhibition of the EfpA efflux pump by this compound.

Comparative In Vitro Efficacy of this compound

The in vitro efficacy of an antimicrobial compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90 is the concentration required to inhibit the growth of 90% of a panel of clinical isolates.

Data Presentation
M. tuberculosis StrainStrain TypeMIC90 of this compound (nM)Reference
H37RvLaboratory Reference Strain (Drug-Susceptible)800[1][3]
CDC1551Clinical IsolateData not available
Multi-Drug Resistant (MDR)Resistant to at least isoniazid (B1672263) and rifampinData not available
Extensively Drug-Resistant (XDR)MDR and resistant to a fluoroquinolone and a second-line injectableData not available

Note on Data Availability: As of the latest literature review, specific MIC data for this compound against the CDC1551 clinical isolate and defined multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis have not been published. The available data is for the reference laboratory strain H37Rv. Further studies are crucial to determine the activity of this compound against a broader range of clinically relevant and drug-resistant strains. Overexpression of the EfpA efflux pump has been observed in some drug-resistant clinical isolates, suggesting that inhibitors like this compound could be valuable components of future therapeutic strategies.[2][5][6]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against various M. tuberculosis strains using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol.[7][8][9][10][11]

Broth Microdilution Method for MIC Determination

1. Materials and Reagents:

  • M. tuberculosis strains (e.g., H37Rv, CDC1551, MDR/XDR isolates)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement

  • Glycerol (B35011)

  • Sterile deionized water

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile 96-well U-bottom microtiter plates with lids

  • Sterile glass beads (3-5 mm diameter)

  • Sterile saline with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Biosafety cabinet (Class II or III) and appropriate personal protective equipment (PPE) for handling BSL-3 pathogens.

2. Preparation of Media and Drug Solutions:

  • Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol according to the manufacturer's instructions.

  • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the supplemented Middlebrook 7H9 broth to achieve the desired final concentrations for the assay. Two-fold serial dilutions are typically performed.

3. Inoculum Preparation:

  • From a fresh culture of M. tuberculosis on solid medium (e.g., Löwenstein-Jensen or 7H10/7H11 agar), collect several colonies.

  • Transfer the colonies to a sterile tube containing sterile saline with Tween 80 and glass beads.

  • Vortex vigorously for 1-2 minutes to create a uniform suspension and break up clumps.

  • Allow the larger particles to settle for 30 minutes.

  • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

  • Prepare a 1:100 dilution of the adjusted suspension in supplemented Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.

4. Assay Procedure:

  • In a 96-well microtiter plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.

  • Add 100 µL of the highest concentration of this compound to the wells in the first column and perform two-fold serial dilutions across the plate.

  • Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.

  • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Seal the plate with a breathable membrane or place it in a humidified, gas-permeable bag.

  • Incubate the plate at 37°C for 14-21 days.

5. Reading and Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that shows no visible growth of M. tuberculosis.

  • Growth can be assessed visually using an inverted mirror or by using a growth indicator such as resazurin.

  • The growth control well should show visible turbidity or a color change with the indicator. The sterility control should remain clear.

Experimental Workflow for MIC Determination Start Start with M. tuberculosis Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Dilution Dilute Inoculum to 1x10^5 CFU/mL Inoculum->Dilution Inoculation Inoculate Plate Dilution->Inoculation Plate_Prep Prepare 96-well Plate with Serial Dilutions of this compound Plate_Prep->Inoculation Incubation Incubate at 37°C for 14-21 Days Inoculation->Incubation Reading Read MIC (Lowest Concentration with No Growth) Incubation->Reading End End Reading->End

Workflow for determining the MIC of this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of the essential EfpA efflux pump in M. tuberculosis H37Rv. Its novel mechanism of action makes it a valuable lead compound for the development of new anti-tubercular therapies. However, a significant gap in the current knowledge is the lack of efficacy data for this compound against clinically relevant strains such as CDC1551 and various drug-resistant isolates. Future research should prioritize the evaluation of this compound and other EfpA inhibitors against a diverse panel of M. tuberculosis strains to fully assess their therapeutic potential. Such studies will be critical in determining the role of EfpA inhibitors in future combination therapies aimed at overcoming the challenge of drug-resistant tuberculosis.

References

Comparative Guide to Small Molecule Probes for Studying EfpA Function: Alternatives to BRD-8000.3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb) has emerged as a promising target for novel anti-tuberculosis therapies. The small molecule inhibitor BRD-8000.3 has been a valuable tool for interrogating EfpA function. This guide provides a comprehensive comparison of this compound and its primary characterized alternative, BRD-9327, offering objective performance data and detailed experimental protocols to aid researchers in selecting the appropriate chemical probe for their studies.

Introduction to EfpA and its Inhibitors

EfpA is a major facilitator superfamily (MFS) transporter that is essential for the viability of Mtb.[1] Its inhibition represents a potential strategy to kill the bacteria and overcome drug resistance. A chemical-genetic screening strategy known as PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets) led to the identification of BRD-8000, which was subsequently optimized to yield the more potent analog, this compound.[2] The same screening approach identified a structurally distinct EfpA inhibitor, BRD-9327.[2] These two compounds, this compound and BRD-9327, are the most well-characterized small molecule inhibitors of EfpA to date.

Performance Comparison: this compound vs. BRD-9327

This compound and BRD-9327 exhibit distinct mechanisms of action, binding affinities, and whole-cell activities. A summary of their key characteristics is presented below.

Table 1: Quantitative Comparison of EfpA Inhibitors

ParameterThis compoundBRD-9327Reference
Binding Affinity (Kd) 179 ± 32 nMNot Reported[3]
Whole-Cell Activity (MIC) against Mtb H37Rv 800 nM (MIC90)>50 µM[2][4]
Whole-Cell Activity (MIC) against Mtb EfpA hypomorph Not Reported6.25 µM[2]
Mechanism of Inhibition Binds to a tunnel within the transmembrane domain, displacing a lipid molecule.[2]Binds to the outer vestibule of EfpA.[2][5][2][5]
Inhibition of Ethidium (B1194527) Bromide Efflux UncompetitiveUncompetitive/Mixed[2]

Table 2: Synergistic and Collateral Sensitivity Profile

FeatureObservationReference
Synergy This compound and BRD-9327 exhibit synergistic activity in inhibiting both ethidium bromide efflux and mycobacterial growth.[2]
Collateral Sensitivity Mutations conferring resistance to this compound do not confer resistance to BRD-9327, and vice versa. In some cases, resistance to one compound leads to hypersensitivity to the other.[2]

Mechanism of Action

The two inhibitors target EfpA through distinct mechanisms, providing complementary tools for studying the transporter's function.

  • This compound binds within a tunnel in the transmembrane domain of EfpA, near the center of the lipid bilayer.[3] This binding event displaces a bound phosphatidylglycerol molecule, suggesting that this compound may competitively inhibit the transport of a natural lipid substrate.[3]

  • BRD-9327 binds to the extracellular vestibule of EfpA.[2][5] This binding site is separate from the substrate transport channel, and its inhibitory effect is thought to arise from hindering the conformational changes necessary for the transport cycle.[5]

The distinct binding sites and mechanisms of action of this compound and BRD-9327 are consistent with their observed synergistic activity.[6] By targeting two different functional sites on the same protein, their combined effect is greater than the sum of their individual effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum concentration of an inhibitor required to inhibit the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • EfpA inhibitors (this compound, BRD-9327) dissolved in DMSO

  • Plate reader or inverted mirror

Procedure:

  • Prepare a serial dilution of the EfpA inhibitors in a 96-well plate. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the optical density at 600 nm (OD600) to 0.05-0.1 in 7H9 broth. This corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Dilute the bacterial suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted inhibitors.

  • Include control wells:

    • No-drug control (bacteria in broth only)

    • No-bacteria control (broth only)

  • Seal the plates and incubate at 37°C for 7-14 days.

  • Determine the MIC, which is the lowest concentration of the inhibitor that prevents visible growth, as assessed by a plate reader (OD600) or visually using an inverted mirror.[7]

Real-Time Ethidium Bromide (EtBr) Efflux Assay

This assay measures the ability of EfpA to extrude the fluorescent substrate ethidium bromide from the bacterial cell in real-time and assesses the inhibitory effect of the compounds.

Materials:

  • Mycobacterium strain (e.g., M. smegmatis or M. tuberculosis)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • EfpA inhibitors (this compound, BRD-9327)

  • Fluorometric plate reader with excitation at 530 nm and emission at 590 nm

Procedure:

  • Loading with EtBr:

    • Grow mycobacterial cells to mid-log phase and wash twice with PBS.

    • Resuspend the cells in PBS to an OD600 of 0.4.

    • Incubate the cells with a sub-inhibitory concentration of EtBr (e.g., 1-2 µg/mL) in the absence of glucose for 1 hour at 37°C to allow for accumulation.

  • Efflux Measurement:

    • Centrifuge the EtBr-loaded cells and resuspend them in PBS.

    • Aliquot the cell suspension into a 96-well black plate.

    • Add the EfpA inhibitors at various concentrations to the respective wells.

    • Initiate efflux by adding glucose to a final concentration of 0.4%.

    • Immediately begin monitoring the decrease in fluorescence in a plate reader at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • The rate of fluorescence decrease is proportional to the rate of EtBr efflux.

    • Calculate the initial rate of efflux for each inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the efflux rate by 50%.[8][9]

Checkerboard Assay for Synergy Determination

This assay is used to systematically evaluate the interaction between two compounds (e.g., this compound and BRD-9327) to determine if their combined effect is synergistic, additive, or antagonistic.

Materials:

  • Mycobacterium tuberculosis strain

  • Middlebrook 7H9 broth with OADC and Tween 80

  • 96-well microtiter plates

  • Two EfpA inhibitors (Drug A: this compound, Drug B: BRD-9327)

Procedure:

  • Prepare serial dilutions of Drug A along the x-axis and Drug B along the y-axis of a 96-well plate. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate the plate with M. tuberculosis as described in the MIC protocol.

  • Incubate the plate at 37°C for 7-14 days.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Additive or indifferent

    • 4.0: Antagonism[10][11]

Visualizing Pathways and Workflows

The following diagrams illustrate the mechanism of EfpA inhibition and the experimental workflow for inhibitor screening.

EfpA_Inhibition_Mechanisms cluster_membrane Cell Membrane cluster_inhibitors Inhibitors EfpA EfpA Efflux Pump Periplasm Cytoplasm Substrate_out Substrate EfpA:p_in->Substrate_out Efflux BRD8000_3 This compound BRD8000_3->EfpA Binds to internal tunnel BRD9327 BRD-9327 BRD9327->EfpA Binds to outer vestibule Substrate_in Substrate (e.g., Lipid) Substrate_in->EfpA:p_out Enters Inhibition_8000_3 Inhibition Inhibition_9327 Inhibition

Caption: Distinct binding sites of this compound and BRD-9327 on the EfpA efflux pump.

Experimental_Workflow start Start: Identify need for EfpA inhibitor prospect PROSPECT Screening (Chemical-Genetic Screen) start->prospect hits Identify Hits (e.g., BRD-8000, BRD-9327) prospect->hits optimization Chemical Optimization (e.g., BRD-8000 -> this compound) hits->optimization characterization In Vitro & In Vivo Characterization hits->characterization optimization->characterization mic MIC Determination (Whole-cell activity) characterization->mic efflux Ethidium Bromide Efflux Assay (Direct inhibition) characterization->efflux synergy Checkerboard Assay (Synergy/Antagonism) characterization->synergy structural Cryo-EM Structural Studies (Binding site determination) characterization->structural end Select appropriate inhibitor for EfpA functional studies mic->end efflux->end synergy->end structural->end

Caption: Workflow for the discovery and characterization of EfpA inhibitors.

Collateral_Sensitivity_Logic cluster_brd80003 This compound cluster_brd9327 BRD-9327 Res_8000_3 Resistance to this compound Sens_9327 Increased Sensitivity to BRD-9327 Res_8000_3->Sens_9327 Leads to

Caption: Logical relationship of collateral sensitivity between EfpA inhibitors.

Conclusion

This compound and BRD-9327 represent two distinct and valuable classes of chemical probes for studying the function of the essential Mtb efflux pump, EfpA. Their different mechanisms of action, coupled with their synergistic and collateral sensitivity profiles, provide a powerful toolkit for researchers. While this compound exhibits potent whole-cell activity, BRD-9327's utility is highlighted in studies with EfpA hypomorph strains and in combination with this compound. This guide provides the necessary data and protocols to enable informed decisions on the selection and application of these important research tools in the ongoing effort to develop new treatments for tuberculosis.

References

Safety Operating Guide

Navigating the Disposal of BRD-8000.3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) with official disposal procedures for BRD-8000.3 is publicly available. The following guidance is based on the compound's known chemical properties and established best practices for the disposal of hazardous laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

This compound is a narrow-spectrum, bactericidal antimycobacterial agent used in tuberculosis research.[1][2][3][4] As a brominated heterocyclic organic compound, it requires careful handling and disposal to mitigate potential environmental and health risks.

Key Chemical and Hazard Profile of this compound

For safe handling and to inform proper disposal, a summary of this compound's properties is presented below.

PropertyValueSource
Molecular Formula C19H21BrN4O[1]
Molecular Weight 401.30 g/mol [1][2]
CAS Number 2365504-95-4[1]
Appearance Powder[2]
Solubility Soluble in DMSO[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 1 year.[2]
Chemical Class Brominated Organic Compound, Heterocyclic Compound[1][3]
Known Hazards While specific toxicity data is unavailable, as a brominated organic and heterocyclic compound, it should be handled as potentially hazardous. Similar compounds can be toxic, carcinogenic, and pose environmental risks.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound in any form.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound powder in a clearly labeled, sealed, and compatible hazardous waste container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste (in DMSO or other solvents):

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • As this compound is a brominated organic compound, this waste should be classified as halogenated organic waste.[6] Do not mix with non-halogenated waste streams.

    • Ensure the waste container is compatible with the solvent used (e.g., a chemically resistant plastic or glass bottle with a secure screw cap).

3. Labeling of Waste Containers:

  • Properly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components in the container, including solvents and their approximate concentrations.

  • Include the date the waste was first added to the container and the name of the principal investigator or lab contact.

4. Storage of Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in a well-ventilated area, away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[7][8]

  • Follow all institutional procedures for waste pickup and documentation.

6. Decontamination of Glassware and Surfaces:

  • For glassware that has come into contact with this compound, rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous waste.

  • After the initial rinse, wash the glassware with soap and water.

  • Wipe down any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as solid hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (in Solvent) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling BRD-8000.3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for the novel chemical inhibitor BRD-8000.3. As a preferred source for laboratory safety and chemical handling, this guide aims to build deep trust by providing value beyond the product itself. The following procedures are based on best practices for handling novel chemical compounds in a research environment.

Immediate Safety and Handling Protocols

This compound is a specific EfpA inhibitor and a narrow-spectrum, bactericidal antimycobacterial agent.[1] While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions for handling novel chemicals of unknown comprehensive toxicity should be strictly followed.[2]

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE to minimize exposure.[3]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.[2]Protects eyes from splashes and aerosols.
Hand Protection Nitrile or neoprene gloves.[2]Provides adequate protection against minor splashes. Gloves should be inspected before use and changed frequently.
Body Protection A standard laboratory coat. An impervious or flame-resistant coat should be considered based on the experimental context.[2][4]Protects skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2][3]Minimizes inhalation exposure to aerosols or dust.
Engineering Controls
ControlSpecificationRationale
Ventilation All handling of this compound, especially the weighing of powder and preparation of solutions, must be performed in a certified chemical fume hood.[2][3]Prevents the release of airborne contaminants into the laboratory environment.
Safety Equipment An accessible and tested safety shower and eyewash station should be in the immediate vicinity of the work area.[5]Provides immediate decontamination in case of accidental exposure.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

PropertyValueSource
CAS Number 2365504-95-4[1]
Molecular Formula C19H21BrN4O[6]
Molecular Weight 401.3 g/mol [6]
Appearance White solid[6]
Solubility DMSO: 40 mg/mL (99.68 mM) (Sonication recommended)[6]

Operational Plans: Step-by-Step Guidance

Solution Preparation
  • Preparation : Before handling, ensure all required PPE is donned correctly. The chemical fume hood should be clean and free of clutter.

  • Weighing : Weigh the required amount of solid this compound in a disposable weigh boat inside the chemical fume hood.

  • Solubilization : Add the appropriate volume of DMSO to the solid. Sonication may be required to fully dissolve the compound.[6]

  • Storage of Stock Solutions : Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months in tightly sealed vials.[1]

Experimental Workflow for EfpA Inhibition Assay

The following is a generalized workflow for assessing the inhibitory activity of this compound on its target, the EfpA efflux pump.

G Experimental Workflow: EfpA Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture Prepare M. tuberculosis culture expressing EfpA incubate Incubate culture with this compound prep_culture->incubate prep_brd Prepare serial dilutions of this compound prep_brd->incubate add_substrate Add EfpA substrate (e.g., ethidium (B1194527) bromide) incubate->add_substrate measure Measure substrate efflux over time add_substrate->measure plot Plot efflux rate vs. This compound concentration measure->plot calculate Calculate IC50 or Kd plot->calculate

A generalized workflow for determining the inhibitory activity of this compound on the EfpA efflux pump.

Quantitative Data

The following table summarizes key quantitative data regarding the interaction of this compound with its target, EfpA.

ParameterValueMethodSource
Dissociation Constant (Kd) 179 ± 32 nMLigand-observed NMR[7]
MIC90 (M. tuberculosis) 800 nMGrowth Inhibition Assay[8]

Disposal Plans

Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.

Waste Segregation and Collection
  • Solid Waste : Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable labware in a designated hazardous waste container.[9]

  • Liquid Waste : Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container.[9]

  • Sharps : Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

Labeling and Storage of Waste
  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9]

  • Store waste containers in a designated satellite accumulation area within the laboratory.[9]

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.[9]

Disposal Procedure
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.[9]

  • Do not dispose of this compound down the drain or in the regular trash.[9]

Emergency Procedures

Spills
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Alert : Notify your supervisor and EHS.

  • Contain : If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials.

  • Clean : Clean the spill area according to your institution's established procedures for hazardous chemical spills.

Exposures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation : Move to fresh air immediately. Seek medical attention.[2]

  • Ingestion : Seek immediate medical attention. Do not induce vomiting.[2]

Logical Relationship of Safety Procedures

G Safety and Handling Workflow for this compound cluster_planning Planning and Preparation cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal assess_hazards Assess Hazards (Novel Compound) select_ppe Select Appropriate PPE assess_hazards->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) select_ppe->prepare_workspace don_ppe Don PPE prepare_workspace->don_ppe handle_compound Handle this compound in Fume Hood don_ppe->handle_compound conduct_experiment Conduct Experiment handle_compound->conduct_experiment doff_ppe Doff and Dispose of Contaminated PPE conduct_experiment->doff_ppe segregate_waste Segregate Waste (Solid, Liquid) conduct_experiment->segregate_waste doff_ppe->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup

A logical workflow outlining the key steps for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.